Technical Documentation Center

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
  • CAS: 191419-14-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Analysis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Introduction In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with significant therapeutic and industrial potential. Their diverse biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with significant therapeutic and industrial potential. Their diverse biological activities have led to their incorporation into numerous FDA-approved drugs. The precise structural elucidation of novel pyrazole analogues is a critical step in understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, a compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural outlines but also the underlying scientific rationale for the experimental choices and data interpretation.

Molecular Structure and Spectroscopic Overview

The structural framework of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid incorporates several key features that give rise to a distinct spectroscopic signature: a substituted pyrazole ring, a phenyl group, a carboxylic acid moiety, a methyl group, and a chlorine atom. Each of these components will be interrogated using a multi-pronged analytical approach to build a comprehensive and unambiguous structural profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton's tendency to exchange with residual water in other solvents.

  • Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for resolving complex spin systems.

  • Data Acquisition: Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

Anticipated ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 12.0 - 13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is highly dependent on concentration and solvent.
~ 7.4 - 7.6Multiplet5HPhenyl-HThe protons on the C3-phenyl group will appear as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.
~ 3.8Singlet3HN-CH₃The methyl group attached to the nitrogen of the pyrazole ring is expected to be a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the aromatic pyrazole ring.

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer is to ensure that the multiplets of the phenyl protons are as well-resolved as possible. The choice of DMSO-d₆ as a solvent is to ensure the observation of the carboxylic acid proton, which might be lost due to rapid exchange in other solvents like CDCl₃.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumental Parameters: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Data Acquisition: A proton-decoupled experiment is standard, which results in each unique carbon atom appearing as a singlet. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Anticipated ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 165-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field.
~ 150C3 (Pyrazole)The carbon atom of the pyrazole ring attached to the phenyl group.
~ 145C5 (Pyrazole)The carbon atom of the pyrazole ring bearing the chlorine atom.
~ 130Phenyl C (quaternary)The ipso-carbon of the phenyl ring attached to the pyrazole.
~ 129Phenyl CThe ortho- and para-carbons of the phenyl ring.
~ 128Phenyl CThe meta-carbons of the phenyl ring.
~ 110C4 (Pyrazole)The carbon atom of the pyrazole ring to which the carboxylic acid is attached.
~ 35N-CH₃The carbon of the methyl group attached to the nitrogen.

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure. Further confirmation can be achieved through 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively link the proton and carbon signals.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

  • Instrumental Parameters: A standard FT-IR spectrometer is used.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Anticipated IR Spectrum and Interpretation:

The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Assignment
3300-2500BroadO-H stretchCarboxylic acid O-H
~ 3050MediumC-H stretchAromatic C-H
~ 2950MediumC-H stretchMethyl C-H
~ 1710StrongC=O stretchCarboxylic acid C=O
~ 1600, 1480Medium-WeakC=C stretchAromatic ring
~ 1300MediumC-N stretchPyrazole ring
~ 1250MediumC-O stretchCarboxylic acid C-O
~ 800StrongC-Cl stretchC-Cl bond

Expertise in Interpretation: The broadness of the O-H stretching band from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[1][2][3] The C=O stretching frequency around 1710 cm⁻¹ is also indicative of a dimeric carboxylic acid.[4] The presence of both of these features provides strong evidence for the carboxylic acid functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS. For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable choice.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Anticipated Mass Spectrum and Interpretation:

Molecular Formula: C₁₁H₉ClN₂O₂ Molecular Weight: 236.66 g/mol

  • High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement would provide strong confirmation of the elemental composition. The expected exact mass for C₁₁H₉ClN₂O₂ is 236.0353.

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for carboxylic acids include the loss of water (18 Da) and the loss of the carboxyl group (45 Da).[5] The pyrazole and phenyl rings are relatively stable and would likely remain intact under soft ionization conditions.

Integrated Spectroscopic Workflow

The structural elucidation of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is best achieved through a synergistic application of these spectroscopic techniques. The following diagram illustrates the logical workflow for a comprehensive analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR IR_data Functional Group ID (e.g., -COOH, C=O) IR->IR_data MS_data Molecular Weight & Formula (m/z, Isotope Pattern) MS->MS_data NMR_data Connectivity & Stereochemistry (¹H, ¹³C, 2D NMR) NMR->NMR_data Structure Final Structure Confirmation IR_data->Structure MS_data->Structure NMR_data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, employing NMR, IR, and MS, provides a robust and self-validating methodology for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application allows for an unambiguous confirmation of the molecule's identity. This guide serves as a foundational reference for researchers engaged in the synthesis and characterization of novel pyrazole derivatives, emphasizing the importance of a rigorous, multi-technique approach to spectroscopic analysis in modern chemical research.

References

  • Finar, I. L. (2012). Organic Chemistry, Volume 1: Fundamental Principles.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Determination of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, from targeted synthesis to final crystallographic analysis. I...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, from targeted synthesis to final crystallographic analysis. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust understanding of not just the procedural steps, but the underlying scientific rationale that ensures data integrity and trustworthiness.

Strategic Overview: A Self-Validating Workflow

The determination of a molecule's crystal structure is the gold standard for understanding its three-dimensional architecture, which is paramount in fields like drug design and materials science. This knowledge informs structure-activity relationships (SAR), polymorphism screening, and intellectual property protection. The workflow presented here is designed as a self-validating system, where each stage provides corroborating evidence for the final structural model.

Our approach begins with the logical synthesis of the target compound, followed by rigorous purification. The cornerstone of this work is the cultivation of high-quality single crystals—a process often considered an art form, but one that can be systematically approached.[1] The subsequent Single-Crystal X-ray Diffraction (SCXRD) experiment provides the raw data to solve and refine the structure, revealing precise bond lengths, angles, and intermolecular interactions. Finally, spectroscopic data are correlated with the crystallographic model to provide a holistic and irrefutable structural assignment.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_cryst Phase 2: Crystallization cluster_xrd Phase 3: X-Ray Diffraction & Analysis A Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B C Intermediate: 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde B->C D Oxidation (e.g., KMnO₄ or H₂O₂) C->D E Target Compound: 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid D->E F Purification & Spectroscopic Confirmation (NMR, IR, MS) E->F G Solvent Screening F->G H Crystal Growth (Slow Evaporation / Vapor Diffusion) G->H I Crystal Harvesting & Selection H->I J SCXRD Data Collection I->J K Structure Solution (Direct Methods) J->K L Structure Refinement K->L M Structural Analysis & Validation L->M M->F Corroboration

Figure 1: Overall workflow for the structural determination of the target compound.

Synthesis and Purification: Building the Foundation

A robust structural analysis begins with the unambiguous synthesis of the target molecule. A common and effective route to pyrazole-4-carboxylic acids involves the formylation of a pyrazolone precursor via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.[2][3]

Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[4][5] The in situ generated Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. This reaction simultaneously introduces the 4-formyl group and chlorinates the 5-position.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Reaction: Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq.) portion-wise to the stirred reagent slurry.

  • Work-up: After consumption of the starting material (monitored by TLC), the reaction is carefully quenched by pouring it onto crushed ice. The resulting precipitate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Oxidation to 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

The oxidation of the aldehyde to the carboxylic acid is a critical transformation. Several reagents can accomplish this; a vanadium-catalyzed oxidation with hydrogen peroxide offers an efficient and clean option.[6][7] Alternatively, potassium permanganate is also effective.[3]

  • Procedure (Vanadium-Catalyzed): Dissolve the synthesized carbaldehyde (1 eq.) in a suitable solvent like acetic acid. Add a catalytic amount of a vanadium salt (e.g., V₂O₅). Add 30% hydrogen peroxide (H₂O₂, 1.5-2.0 eq.) dropwise.

  • Work-up: Upon completion, the reaction mixture is diluted with water to precipitate the carboxylic acid. The product is filtered, washed thoroughly with water to remove residual oxidant and catalyst, and dried under vacuum.

Purification and Spectroscopic Validation

The crude product must be purified to ensure that the crystals grown are of the target compound. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is typically effective. The identity and purity of the bulk material are then confirmed using a suite of spectroscopic methods.

  • ¹H and ¹³C NMR: Confirms the molecular backbone and the presence of all expected functional groups. The disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) are key diagnostic markers.

  • FT-IR: Provides evidence for the key functional groups. Expect to see a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Single Crystal Growth: The Critical Bottleneck

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal.[1] The goal is to create a state of slight supersaturation, allowing molecules to slowly and orderly assemble into a crystalline lattice. For carboxylic acids, the strong hydrogen-bonding capability can be leveraged to promote crystallization.[8]

Crystallization Methodologies

Method 1: Slow Solvent Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals.

  • Protocol:

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) at room temperature. The choice of solvent is critical; one in which the compound has moderate solubility is ideal.[9]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

    • Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Method 2: Vapor Diffusion

This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.

  • Protocol:

    • Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble (the "good" solvent, e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a layer of a less volatile solvent in which the compound is poorly soluble (the "bad" solvent or anti-solvent, e.g., hexane).

    • Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, with no visible cracks) is obtained, it is subjected to X-ray analysis.[10]

Experimental Protocol
  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots (reflections).[2] An area detector records the position and intensity of thousands of these reflections.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

Structure Solution, Refinement, and Validation

The processed diffraction data (intensities and positions of reflections) are used to solve the crystal structure.

G A Diffraction Data (h, k, l, I, σ(I)) B Phase Problem (Direct Methods) A->B C Initial Electron Density Map B->C D Model Building (Atom Assignment) C->D E Structure Refinement (Least-Squares Minimization) D->E E->D Iterative Cycles F Validation (R-factors, CIF Check) E->F G Final Structural Model F->G

Figure 2: The process of solving and refining a crystal structure.

  • Structure Solution: The primary challenge is the "phase problem"—the detector measures intensities (amplitudes) but not the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which use statistical relationships between reflection intensities to estimate the initial phases.[11] This generates an initial electron density map.

  • Model Building: The initial map is interpreted to locate atoms. The heaviest atoms (like chlorine) are usually found first, followed by lighter atoms (carbon, nitrogen, oxygen).

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization algorithm. This process iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed by metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Analysis of the Crystal Structure

The final refined model provides a wealth of information. For 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, the analysis would focus on molecular geometry and intermolecular interactions.

Molecular Geometry

The analysis confirms the expected connectivity and provides precise bond lengths and angles. Key features to examine include:

  • The planarity of the pyrazole ring.

  • The dihedral angle between the pyrazole ring and the phenyl ring at the 3-position. Steric hindrance may cause this to be non-planar.

  • The conformation of the carboxylic acid group relative to the pyrazole ring.

Parameter Expected Value Significance
Crystal System Monoclinic or Orthorhombic (Common for organic molecules)Describes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
a, b, c (Å) (Example) 10-20 ÅDimensions of the unit cell.
α, β, γ (°) (Example) 90°, 90-110°, 90°Angles of the unit cell.
Z 2 or 4Number of molecules in the unit cell.
R1 (final) < 0.05 (for high-quality data)A measure of the agreement between the model and the experimental data.
wR2 (final) < 0.15A weighted R-factor based on all data.
Goodness-of-Fit (S) ~1.0Indicates a good fit between the model and the data.

Table 1: Example Crystallographic Data for a Small Organic Molecule.

Supramolecular Assembly and Hydrogen Bonding

The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). This functional group is expected to dominate the crystal packing. A common and highly stable motif for carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds, creating an R²₂(8) graph set motif.[1][11]

Figure 3: The common R²₂(8) hydrogen-bonded dimer motif in carboxylic acids.

Other weaker interactions, such as C-H···O or C-H···N hydrogen bonds, or π-π stacking between phenyl and/or pyrazole rings, may also play a role in stabilizing the three-dimensional crystal lattice.[12] A thorough analysis of these interactions is crucial for understanding the solid-state properties of the material.

Conclusion

The successful determination of the crystal structure of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a multi-stage process that demands precision at every step. By following a logical workflow from synthesis through crystallization to diffraction analysis, a definitive and trustworthy three-dimensional model of the molecule can be achieved. This structural information is invaluable, providing unambiguous proof of constitution and conformation, and offering deep insights into the intermolecular forces that govern its solid-state behavior.

References

  • Hughes, D. L., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. Available at: [Link]

  • El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2018). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ChemistrySelect. Available at: [Link]

  • Kavala, V., et al. (2023). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Liming, H., et al. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Heterocyclic Communications. Available at: [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Bhatt, P. M., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Reddy, L. S., et al. (2004). Carboxylic Acid and Phenolic Hydroxyl Interactions in the Crystal Structures of Co-Crystals/Clathrates of Trimesic Acid and Pyromellitic Acid with Phenolic Derivatives. Crystal Growth & Design. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Pyrazolecarboxylic acid. Wiley. Retrieved January 18, 2026, from [Link]

  • Scilit. (n.d.). Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation. Retrieved January 18, 2026, from [Link]

  • El-Aal, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Available at: [Link]

  • Su, P., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Yuan, L., et al. (2012). Part of the crystal structure with hydrogen bonds shown as dashed lines. ResearchGate. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Archana, S. D., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • I. Alkorta, et al. (2020). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at: [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved January 18, 2026, from [Link]

  • Lee, S. S., et al. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Minerals. Available at: [Link]

  • MedChemExpress. (n.d.). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. Retrieved January 18, 2026, from [Link]

Sources

Foundational

Unveiling the Solubility Profile of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, a crucial parameter for its handling, formulation, and bioava...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, a crucial parameter for its handling, formulation, and bioavailability in drug discovery and development. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility and providing detailed protocols for empirical determination in a laboratory setting.

Executive Summary: Predicting Solubility from Molecular Architecture

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a moderately complex organic molecule with distinct structural features that dictate its interaction with various solvents. A cursory examination of its structure—a substituted pyrazole ring bearing a phenyl group, a chloro substituent, a methyl group, and a carboxylic acid moiety—suggests a nuanced solubility profile. The presence of the carboxylic acid group, a potent hydrogen bond donor and acceptor, alongside the relatively nonpolar phenyl and chloro-substituted pyrazole core, indicates that its solubility will be highly dependent on the solvent's polarity, proticity, and ability to engage in specific intermolecular interactions.

Based on its calculated XlogP of 2.8, a measure of lipophilicity, the compound is predicted to have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity.[1][2] The carboxylic acid functionality, however, introduces the possibility of significantly enhanced solubility in aqueous basic solutions due to salt formation.

Physicochemical Properties at a Glance

A thorough understanding of the molecule's intrinsic properties is paramount to interpreting its solubility behavior. The key physicochemical parameters for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂O₂[1][2]
Molecular Weight236.65 g/mol [1]
XlogP2.8[1][2]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
pKa (Predicted)~3-4 (for the carboxylic acid)

The Interplay of Solute and Solvent: A Mechanistic Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle is governed by the polarity and hydrogen bonding capabilities of both the solute and the solvent.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity, which is a measure of the uneven distribution of electron density within their molecules.[4][5][6][7][8]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.[8]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone have significant dipole moments but lack an O-H or N-H bond, making them effective hydrogen bond acceptors but not donors.[8]

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.

For 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, the carboxylic acid group can interact favorably with polar protic solvents through hydrogen bonding. However, the bulky, nonpolar phenyl group and the chlorinated pyrazole ring will hinder solubility in highly polar environments. Conversely, in nonpolar solvents, the energetic penalty of solvating the polar carboxylic acid group will limit solubility. Therefore, optimal solubility is anticipated in semi-polar to polar aprotic solvents that can accommodate both the polar and nonpolar regions of the molecule.

The Impact of pH on Aqueous Solubility

The carboxylic acid moiety of the target compound allows for a dramatic increase in aqueous solubility under basic conditions. In an aqueous solution with a pH above the compound's pKa, the carboxylic acid will deprotonate to form a carboxylate salt. This ionic species will have significantly stronger interactions with water molecules, leading to enhanced solubility. This pH-dependent solubility is a critical factor in designing oral dosage forms and in vitro biological assays.

Predicted Solubility Profile in Common Laboratory Solvents

The following table provides a predicted qualitative solubility profile for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid in a range of common laboratory solvents, categorized by their type. This prediction is based on the physicochemical properties of the compound and the known properties of the solvents.

SolventTypePredicted SolubilityRationale
WaterPolar ProticPoorThe nonpolar regions of the molecule dominate over the single carboxylic acid group.
MethanolPolar ProticModerateThe alcohol can hydrogen bond with the carboxylic acid, and its alkyl chain offers some nonpolar character.
EthanolPolar ProticModerate to GoodSimilar to methanol, but with a slightly longer alkyl chain, which may better solvate the nonpolar parts of the molecule.
IsopropanolPolar ProticModerateIncreased nonpolar character compared to ethanol may further improve solubility.
AcetonePolar AproticGoodIts polarity is suitable for interacting with the carboxylic acid, and it can accommodate the nonpolar regions.
Dichloromethane (DCM)Polar AproticGoodA common solvent for organic compounds with a balance of polar and nonpolar features.
Ethyl AcetatePolar AproticGoodOffers a good balance of polarity for this type of molecule.
Tetrahydrofuran (THF)Polar AproticGoodA versatile solvent known for dissolving a wide range of organic compounds.
AcetonitrilePolar AproticModerateWhile polar, it is less effective at solvating the nonpolar phenyl group compared to other aprotic solvents.
Dimethylformamide (DMF)Polar AproticVery GoodA highly polar aprotic solvent that is an excellent solvent for many organic compounds, including those with carboxylic acid groups.
Dimethyl Sulfoxide (DMSO)Polar AproticVery GoodA powerful, highly polar aprotic solvent capable of dissolving a wide array of compounds.
TolueneNonpolarPoorThe polar carboxylic acid group will significantly limit solubility in this nonpolar aromatic solvent.
HexaneNonpolarVery PoorThe high polarity of the carboxylic acid makes it incompatible with this aliphatic nonpolar solvent.
5% Aqueous HClAqueous AcidicPoorThe acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less soluble neutral form.
5% Aqueous NaHCO₃Aqueous BasicGoodThe weak base is sufficient to deprotonate the carboxylic acid, forming a soluble salt.
5% Aqueous NaOHAqueous BasicVery GoodThe strong base will ensure complete deprotonation of the carboxylic acid, leading to high solubility of the resulting salt.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Materials and Equipment
  • 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (solid)

  • A selection of test solvents (as listed in the table above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Graduated pipettes or micropipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mixing Mixing & Observation cluster_classification Classification weigh Weigh 25 mg of Compound add_solvent Add 0.75 mL of Solvent weigh->add_solvent vortex Vortex Vigorously for 60s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble Solid Remains

Caption: Workflow for Qualitative Solubility Testing.

Step-by-Step Procedure
  • Preparation of Test Samples:

    • Accurately weigh approximately 25 mg of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid into a small, clean, and dry test tube.[9]

    • Prepare one such test tube for each solvent to be tested.

  • Solvent Addition and Mixing:

    • Add 0.75 mL of the selected solvent to the test tube containing the compound.[9]

    • Cap the test tube securely and vortex the mixture vigorously for 60 seconds.[10]

  • Observation and Classification:

    • After vortexing, visually inspect the mixture.

    • If the solid has completely disappeared, the compound is classified as soluble in that solvent.

    • If any solid material remains, the compound is classified as insoluble .[10]

    • For aqueous solutions, if the compound is insoluble in water, proceed to test its solubility in 5% HCl, 5% NaHCO₃, and 5% NaOH to assess its acid-base properties.[9][11][12]

  • Semi-Quantitative Assessment (Optional):

    • For solvents in which the compound is found to be soluble, a more quantitative measure can be obtained by incrementally adding more solute to a known volume of solvent until saturation is reached. Conversely, for insoluble results, a larger volume of solvent can be added to determine an approximate solubility limit.

Trustworthiness and Self-Validation of the Protocol

The described protocol incorporates a self-validating system. The inclusion of a range of solvents with varying polarities and the use of acidic and basic aqueous solutions provide a comprehensive picture of the compound's behavior. For instance, if the compound is found to be soluble in 5% NaOH but insoluble in water and 5% HCl, this strongly validates the presence of an acidic functional group, which is consistent with the known structure of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.[11][12]

Conclusion: An Informed Path to Formulation

This technical guide provides a robust framework for understanding and experimentally determining the solubility profile of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. The predicted solubility, grounded in the principles of molecular structure and intermolecular forces, suggests that polar aprotic solvents such as DMF and DMSO will be highly effective, while solubility in aqueous media will be highly pH-dependent. The provided experimental protocol offers a straightforward and reliable method for researchers to obtain empirical data, which is indispensable for informed decision-making in downstream applications, including formulation development, analytical method development, and the design of meaningful biological assays.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • Google Vertex AI Search. (n.d.). Solvents and Polarity.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Polarity Index. (n.d.).
  • Solvent Polarity Index Table. (n.d.). Scribd. Retrieved from [Link]

  • Examples of High Polarity Solvents. (n.d.). The Periodic Table.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

An In-depth Technical Guide: Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Foreword: Navigating the Molecular Landscape In the landscape of modern medicinal chemistry, pyrazole sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Foreword: Navigating the Molecular Landscape

In the landscape of modern medicinal chemistry, pyrazole scaffolds represent a privileged class of heterocycles, forming the core of numerous therapeutic agents. This guide provides a detailed physicochemical characterization of a specific, highly functionalized derivative: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No: 1140-38-1). Our objective is to move beyond a simple data sheet, offering instead a practical and theoretical framework for understanding how the intrinsic properties of this molecule govern its behavior, from the laboratory bench to its potential biological applications. We will delve into the causality behind experimental choices and the implications of our findings, equipping researchers with the foundational knowledge required for its rational use in synthesis and drug discovery.

Molecular Identity and Structural Framework

A molecule's identity is the bedrock of its scientific investigation. All subsequent data is contingent on the precise arrangement of its atoms and functional groups.

Key Identifiers:

  • Systematic Name: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • CAS Number: 1140-38-1[1]

  • Molecular Formula: C₁₁H₉ClN₂O₂[1][2]

  • Molecular Weight: 236.66 g/mol [1][2]

The structure features a five-membered pyrazole ring, substituted at key positions: a chlorine atom at C5, a methyl group at C3, a phenyl ring at the N1 position, and a carboxylic acid at C4. This specific arrangement dictates the molecule's steric and electronic properties.

G cluster_pyrazole Pyrazole Core cluster_substituents Substituents N1 N1 N2 N N1->N2 Phenyl Phenyl Ring N1->Phenyl C3 C3 N2->C3 C4 C4 C3->C4 Methyl CH₃ C3->Methyl C5 C5 C4->C5 COOH Carboxylic Acid (-COOH) C4->COOH C5->N1 Cl Cl C5->Cl G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis A Dissolve precise mass of compound in Methanol/Water co-solvent B Calibrate pH probe with standard buffers A->B C Titrate with standardized 0.1 M KOH solution B->C D Record pH vs. volume of titrant added C->D E Plot titration curve (pH vs. Volume) D->E F Calculate 1st derivative to find equivalence point (Veq) E->F G Determine pH at ½ Veq F->G H Result: pKa = pH at ½ Veq G->H

Caption: Experimental workflow for potentiometric pKa determination.

Step-by-Step Methodology:

  • System Preparation: A stock solution of the compound is prepared in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete solubility at the start of the experiment.

  • Instrument Calibration: The pH meter is meticulously calibrated using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Titration: The sample solution is titrated with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) delivered by a precision burette. The pH is recorded after each incremental addition of titrant.

  • Data Processing: The resulting data is plotted as pH versus the volume of titrant. The equivalence point is most accurately determined from the peak of the first derivative of the titration curve. The pKa is the pH value at which exactly half of the titrant volume required to reach the equivalence point has been added.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is a critical parameter for preclinical development, as it sets the upper limit for absorption from the gastrointestinal tract.

G A Add excess solid compound to pH 7.4 buffer in triplicate B Agitate at constant temp (25°C) for 24-48 hours to ensure equilibrium A->B C Separate phases via centrifugation and/or filtration (0.22 µm filter) B->C E Quantify compound concentration in the clear supernatant via HPLC-UV C->E D Prepare calibration standards of known concentrations D->E F Calculate solubility from the calibration curve E->F

Caption: Workflow for determining thermodynamic aqueous solubility.

Step-by-Step Methodology:

  • Equilibration: An excess of the solid compound is added to a vial containing a buffer of physiological relevance (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is a critical quality control, proving that saturation was achieved.

  • Incubation: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the dissolution process to reach equilibrium.

  • Phase Separation: The suspension is filtered through a low-binding 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a multi-point calibration curve.

Predicted Spectroscopic Profile

While experimental spectra are required for definitive confirmation, the structure allows for the prediction of key characteristic signals. The synthesis of this compound often proceeds from its aldehyde precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [3][4]Spectroscopic data for this related compound can help inform our predictions. [5]

  • ¹H NMR: The spectrum is expected to show a singlet for the C3-methyl protons, a series of multiplets in the aromatic region (7-8 ppm) for the N1-phenyl protons, and a broad, exchangeable singlet far downfield for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Key signals would include the carbonyl carbon of the acid (~160-170 ppm), carbons of the phenyl ring (120-140 ppm), the substituted carbons of the pyrazole ring, and the methyl carbon (~15-25 ppm).

  • Infrared (IR) Spectroscopy: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer is expected. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch should appear around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, due to the presence of chlorine, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Synthesis, Reactivity, and Hazard Profile

Synthesis: This carboxylic acid is commonly synthesized via the oxidation of the corresponding aldehyde (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) using a suitable oxidizing agent like potassium permanganate. [3]The aldehyde itself can be prepared through a Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. [4] Reactivity: The carboxylic acid functional group is a versatile handle for further chemical modification. It can be readily converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with amines to form a diverse library of amide derivatives. [3]This reactivity makes it a valuable building block in medicinal chemistry programs.

Safety and Handling: According to GHS classifications, this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this material. All work should be conducted in a well-ventilated fume hood.

References

  • Chemsrc. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.[Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.[Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.[Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.[Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.[Link]

  • PubChemLite. 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carboxylic acid.[Link]

Sources

Foundational

Elucidating the Mechanism of Action of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid: A Strategic Approach for Drug Development Professionals

An In-depth Technical Guide Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant agents. The compound 5-Chloro-1-Methyl-3-Pheny...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant agents. The compound 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid presents a unique substitution pattern that warrants a thorough investigation into its biological activity. This guide outlines a comprehensive, multi-tiered strategy to systematically dissect its mechanism of action (MoA). We will proceed under the working hypothesis that, given its structural motifs, the compound is a potential modulator of protein kinase signaling pathways. This document provides not just a sequence of experiments, but the strategic rationale behind each step, ensuring a self-validating and robust investigational cascade.

Introduction: The Pyrazole Scaffold and the Kinase Hypothesis

The pyrazole ring is a privileged scaffold in drug discovery, most notably recognized in compounds like the COX-2 inhibitor Celecoxib and various protein kinase inhibitors. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions makes it an ideal starting point for inhibitor design. The structure of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, featuring a carboxylic acid group, suggests a potential for interaction with ATP-binding sites or allosteric pockets within protein kinases, which are frequently implicated in oncology and inflammatory diseases.

Our investigation is therefore predicated on a central hypothesis: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid acts as an inhibitor of a specific protein kinase, leading to the modulation of downstream cellular signaling pathways. This guide will walk through the necessary steps to test this hypothesis, from initial target identification to in-depth cellular characterization.

Phase 1: Target Identification and Validation

The primary objective is to identify the direct molecular target(s) of our compound. A multi-pronged approach is essential to ensure the validity of any identified hits.

Kinome-Wide Profiling

To obtain an unbiased overview of the compound's selectivity, a comprehensive kinome scan is the logical first step. This involves screening the compound against a large panel of purified human kinases.

Experimental Protocol: KinomeScan™ Profiling

  • Compound Preparation: Solubilize 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound will be screened at a concentration of 1 µM and 10 µM to identify potent interactions and assess dose-dependency.

  • Binding Assay: The screening will be performed using an active site-directed competition binding assay. In this format, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Data Presentation: Hypothetical Kinome Scan Results

Target Kinase% Control at 1 µM% Control at 10 µMPutative Hit?
MAP2K1 (MEK1)85%72%No
MAPK14 (p38α) 7% 1% Yes
CDK292%88%No
EGFR78%65%No

This initial screen points towards Mitogen-Activated Protein Kinase 14 (p38α) as a primary candidate target.

Cellular Target Engagement: Thermal Shift Assay (CETSA)

To confirm that the compound engages p38α within a cellular context, a Cellular Thermal Shift Assay (CETSA) is indispensable. This assay leverages the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA for p38α Engagement

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293 or a cancer cell line with active p38 signaling like A549) to 80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or 10 µM of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid for 2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody against p38α. The presence of a stronger band at higher temperatures in the compound-treated samples indicates target stabilization.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_biophysical Biophysical Challenge cluster_analysis Analysis A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Lyse A->B C 3. Heat Lysate (Temperature Gradient) B->C D 4. Separate Soluble & Aggregated Protein C->D E 5. Western Blot for p38α D->E F Result: Increased Thermal Stability of p38α E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Elucidating the Functional Consequences

With p38α identified and validated as a direct target, the next logical step is to determine the functional impact of this engagement.

In Vitro Kinase Inhibition Assay

We must quantify the inhibitory potency of the compound against p38α. An in-vitro enzymatic assay is the gold standard for determining the IC50 value.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine recombinant human p38α enzyme with its specific substrate (e.g., ATF2) and ATP at its Km concentration.

  • Compound Titration: Add 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid across a range of concentrations (e.g., 1 nM to 100 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is directly proportional to the kinase activity.

  • IC50 Calculation: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Downstream Signaling Pathway Analysis

Inhibition of p38α should lead to a measurable decrease in the phosphorylation of its downstream substrates. MK2 (MAPKAPK2) is a well-established direct substrate of p38α.

Experimental Protocol: Phospho-MK2 Western Blot

  • Cell Stimulation: Seed A549 cells and serum-starve them overnight. Treat the cells with a pre-incubation of our test compound for 1 hour.

  • Pathway Activation: Stimulate the p38α pathway using a known activator, such as Anisomycin (25 ng/mL) or UV radiation.

  • Lysis and Analysis: After a short stimulation period (e.g., 30 minutes), lyse the cells and perform a Western blot analysis using antibodies against phospho-MK2 (Thr334) and total MK2. A potent inhibitor should show a dose-dependent reduction in the phospho-MK2 signal.

Visualization: The p38α Signaling Cascade

p38_Pathway Stimulus Cellular Stress (e.g., Anisomycin, UV) MKKs Upstream MKKs (MKK3/6) Stimulus->MKKs activates p38 p38α (MAPK14) Target of Compound MKKs->p38 phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 phosphorylates HSP27 Downstream Effectors (e.g., HSP27) MK2->HSP27 phosphorylates Compound 5-Chloro-1-Methyl-3-Phenyl- 1H-Pyrazole-4-Carboxylic Acid Compound->p38 INHIBITS

Caption: Simplified p38α MAPK signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, step-wise approach to elucidate the mechanism of action for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. By integrating kinome-wide screening with cellular target engagement and functional downstream analysis, we can confidently identify and validate p38α as the primary target. This systematic process provides a robust foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and safety profiling. The strength of this workflow lies in its inherent self-validation, where each phase provides corroborating evidence for the next, ensuring a high degree of scientific integrity.

References

  • KinomeScan™ Technology Overview. DiscoverX (now part of Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA) Principle and Protocol. Nature Protocols. [Link]

  • The Pyrazole Scaffold in Medicinal Chemistry. Molecules (Journal). [Link]

Exploratory

A Framework for the Toxicological and Safety Assessment of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a novel compound with...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a novel compound with potential applications in drug discovery. As with any new chemical entity (NCE), a thorough evaluation of its toxicological and safety profile is paramount before it can be considered for further development. This guide provides a comprehensive framework for the toxicological assessment of this compound, addressing the current data gap by proposing a tiered, scientifically rigorous testing strategy. This strategy integrates in silico predictive methods, in vitro assays, and a rationale for potential in vivo studies, aligning with international regulatory guidelines. The objective is to build a robust safety profile, enabling informed decision-making for researchers, scientists, and drug development professionals.

Introduction and Current Data Landscape

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The specific toxicological profile of this compound is not yet established in publicly available literature. A review of available Safety Data Sheets (SDS) indicates "no data available" for key toxicological endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[2]

This lack of data necessitates a structured approach to safety evaluation. This document outlines a de novo toxicological assessment strategy, beginning with computational and in vitro methods to characterize potential hazards, followed by a rationale for targeted in vivo studies. This tiered approach adheres to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) while ensuring a comprehensive safety evaluation compliant with regulatory expectations, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[3][4]

Physicochemical Properties and Structural Analysis

A fundamental step in toxicological assessment is the characterization of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Molecular Structure of the target compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Toxicology
Molecular Weight250.67 g/mol Influences diffusion and transport across membranes.
LogP~2.5 - 3.5Indicates potential for membrane permeability and bioaccumulation.
pKa~3.0 - 4.0Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Water SolubilityLowCan impact oral bioavailability and formulation development.
Polar Surface Area~60 ŲInfluences membrane transport and blood-brain barrier penetration.

Note: These are estimated values and require experimental verification.

Initial Hazard Identification: A Data-Driven Approach

In the absence of direct data, a combination of read-across from structurally similar compounds and in silico computational modeling provides a preliminary hazard assessment.

Read-Across Toxicological Assessment

The principle of read-across assumes that structurally similar compounds will have similar toxicological properties.[5] We can infer potential hazards for our target compound by examining its synthetic precursor and other related pyrazoles.

Table 2: Structural Analogues and Their Known Hazards

CompoundStructureKnown HazardsReference
Target Compound 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic AcidData not available[2]
Precursor 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeCauses skin, eye, and respiratory irritation.[6][7][8]
Related Pyrazole 1-Phenyl-3-methyl-5-pyrazoloneHarmful if swallowed, causes serious eye irritation.[9]

The known irritant properties of the aldehyde precursor suggest that the target carboxylic acid may also possess similar local tissue irritancy. The oral toxicity of a related pyrazolone warrants an investigation into the systemic toxicity of the target compound.

In Silico (Computational) Toxicology

Computational toxicology tools can predict a range of toxicological endpoints based on the chemical structure, providing an early warning of potential liabilities. This approach is explicitly recognized in regulatory guidelines such as ICH M7 for the assessment of mutagenic impurities.[10]

cluster_insilico In Silico Toxicity Prediction Workflow start Input: Chemical Structure qsar (Q)SAR Models (e.g., Derek Nexus, SARAH Nexus) start->qsar endpoints Predicted Endpoints: - Genotoxicity - Carcinogenicity - Skin Sensitization - Hepatotoxicity - Cardiotoxicity qsar->endpoints interpretation Expert Review & Data Interpretation endpoints->interpretation output Prioritized List of Potential Hazards interpretation->output

Caption: Workflow for in silico toxicity prediction.

Proposed In Silico Analysis:

  • Derek Nexus®: An expert rule-based system to predict a wide range of toxicities, including mutagenicity, carcinogenicity, and skin sensitization.[2][11][12]

  • SARAH Nexus®: A statistical-based model for predicting bacterial mutagenicity, complementing the expert-based approach of Derek Nexus.[13]

  • ADMET Predictors: To model pharmacokinetic properties and potential for off-target effects.

This computational screening will guide the design of subsequent in vitro and in vivo studies by highlighting endpoints of potential concern.

A Tiered Strategy for In Vitro Toxicological Evaluation

Based on the initial hazard identification, a battery of in vitro tests should be conducted to provide experimental data on key toxicological endpoints. These studies are designed to be compliant with OECD Test Guidelines.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential for DNA damage, which can lead to carcinogenicity or heritable defects.[6][10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

  • Strains: Utilize a panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains to detect various types of mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify pro-mutagens.

  • Dose Range: A preliminary cytotoxicity assay determines the appropriate dose range. At least five analyzable concentrations should be used.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Analysis: The number of revertant colonies is counted. A dose-dependent increase in revertants that is at least double the background rate is considered a positive result.

A positive result in the Ames test would trigger further investigation, such as an in vitro mammalian cell micronucleus test (OECD TG 487).

Cytotoxicity Assessment

Cytotoxicity assays provide a measure of the compound's general toxicity to cells and can help in dose selection for other assays.[14]

Experimental Protocol: Neutral Red Uptake (NRU) Assay - OECD TG 129

  • Cell Line: Use a suitable mammalian cell line (e.g., Balb/c 3T3).

  • Plating: Seed cells in a 96-well plate and allow them to form a confluent monolayer.

  • Dosing: Expose cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).

  • Staining: After exposure, cells are incubated with Neutral Red dye, which is taken up by viable cells.

  • Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured spectrophotometrically.

  • Analysis: The concentration that causes a 50% reduction in dye uptake (IC50) is calculated, providing a quantitative measure of cytotoxicity.

Dermal and Ocular Irritation Potential

Given the irritant properties of the aldehyde precursor, assessing the potential for skin and eye irritation is crucial. Modern in vitro methods using reconstructed human tissue models are preferred over traditional animal tests.

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439).[7]

  • In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD TG 492).

Rationale and Strategy for In Vivo Evaluation

The decision to proceed to in vivo studies is based on the results of the in vitro battery and the intended use of the compound. Per ICH M3(R2) guidelines, non-clinical safety studies are essential to support human clinical trials.[1][3][15]

cluster_invivo_decision Decision Pathway for In Vivo Testing invitro In Vitro Results (Genotox, Cytotox, Irritation) decision Proceed to In Vivo? invitro->decision intended_use Intended Use & Exposure Scenario intended_use->decision acute_tox Acute Systemic Toxicity (OECD 420/423/425) decision->acute_tox Yes risk_assessment Comprehensive Risk Assessment decision->risk_assessment No (with justification) repeated_dose Repeated-Dose Toxicity (28-day or 90-day) (OECD 407/408) acute_tox->repeated_dose safety_pharm Safety Pharmacology (ICH S7A/S7B) repeated_dose->safety_pharm safety_pharm->risk_assessment

Caption: Tiered approach to in vivo safety assessment.

Acute Systemic Toxicity

An acute oral toxicity study (e.g., OECD TG 423, Acute Toxic Class Method) would be the first step to determine the intrinsic toxicity of the compound after a single dose, identify target organs, and inform dose selection for repeated-dose studies.[16][17]

Repeated-Dose Toxicity

The duration of repeated-dose toxicity studies is dictated by the intended duration of clinical use.[18] A 28-day study in two species (one rodent, one non-rodent) is typically required to support early clinical trials. These studies include comprehensive clinical observations, hematology, clinical chemistry, and histopathological examination of tissues.

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on vital organ systems, primarily the cardiovascular, respiratory, and central nervous systems, as outlined in ICH S7A and S7B.[16][19]

Conclusion and Path Forward

While direct toxicological data for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is currently unavailable, a robust safety profile can be constructed through a systematic and tiered evaluation strategy. The proposed framework, which integrates computational modeling, a battery of validated in vitro assays, and a clear rationale for subsequent in vivo studies, provides a scientifically sound and ethically responsible path forward. This approach will not only identify potential hazards but also provide the necessary data for a comprehensive risk assessment, ultimately enabling the safe and effective development of this promising compound.

References

  • U.S. Food and Drug Administration (FDA). (n.d.). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me? Retrieved from [Link]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ICH. (2009). M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. Retrieved from [Link]

  • ICH. (2011). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • Lhasa Limited. (n.d.). Derek Nexus. Retrieved from [Link]

  • ECA Academy. (n.d.). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). Retrieved from [Link]

  • Journal of Pharmaceutical and Chemical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved from [Link]

  • ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. Retrieved from [Link]

  • ECETOC. (n.d.). High information content technologies in support of read-across in chemical risk assessment. Retrieved from [Link]

  • PMDA. (2012). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Government of Canada. (2023). Use of analogues and read-across in risk assessment. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • National Institute of Environmental Health Sciences (NIEHS). (n.d.). Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.6 Read-Across Toxicity Predictions. Retrieved from [Link]

  • nano-test GmbH. (n.d.). In vivo testing of pharmaceuticals. Retrieved from [Link]

  • ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • PubMed. (n.d.). Computational Prediction of 3,5-Diaryl-1H-Pyrazole and spiropyrazolines derivatives as potential acetylcholinesterase inhibitors for alzheimer disease treatment by 3D-QSAR, molecular docking, molecular dynamics simulation, and ADME-Tox. Retrieved from [Link]

  • OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • PubMed. (n.d.). Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity. Retrieved from [Link]

  • PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • Manufacturing Chemist. (2017). Lhasa receives award for toxicology prediction software. Retrieved from [Link]

  • University of Leeds. (n.d.). New horizons in toxicity prediction: supporting pharmaceutical development. Retrieved from [Link]

  • Lhasa Limited. (n.d.). Lhasa Limited Response to RFI on Technologies to Identify Developmental Toxicants. Retrieved from [Link]

  • ResearchGate. (2015). QSAR modeling of the toxicity of pI 50 pyrazines derived by electronic parameters obtained by DFT. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • ToxNavigation. (2023). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. Retrieved from [Link]

  • PubMed Central (PMC). (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Retrieved from [Link]

  • ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Retrieved from [Link]

Sources

Foundational

A-Technical-Guide-to-Pyrazole-Carboxylic-Acid-Derivatives-in-Modern-Drug-Discovery

Abstract The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into versatile synthetic methodologies, explore the vast landscape of their biological activities with a focus on anticancer applications, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is designed to be a practical and comprehensive resource, bridging fundamental chemistry with advanced drug discovery concepts.

The Pyrazole Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation of a vast class of compounds with significant pharmacological importance.[1][2] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid scaffold gains an additional critical interaction point—a hydrogen bond donor and acceptor—which enhances its ability to bind with high affinity to biological macromolecules. This inherent versatility has established the pyrazole core as a "privileged scaffold" in drug design.[3]

The significance of this scaffold is underscored by its presence in numerous therapeutic agents demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidepressant properties.[4][5][6] The structural rigidity of the pyrazole ring, combined with the diverse chemical space accessible through substitution at its various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties. This fine-tuning is essential for optimizing potency, selectivity, and drug-like characteristics.

Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the pyrazole carboxylic acid core is a well-established field, with the Knorr pyrazole synthesis, first reported in 1883, remaining a cornerstone methodology.[7] However, the demand for efficiency, diversity, and greener chemical processes has driven the development of numerous modern synthetic strategies.

The Knorr Pyrazole Synthesis and its Variants

The classical Knorr synthesis involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[8] This reaction is typically catalyzed by a small amount of acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7] The choice of β-ketoester and hydrazine starting materials allows for the introduction of diversity at positions 3, 5, and N1 of the pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_products Products Ketoester β-Ketoester Condensation Cyclocondensation (Knorr Synthesis) Ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Product Pyrazole Carboxylate Ester Condensation->Product Acid Catalyst (e.g., Acetic Acid) FinalProduct Pyrazole Carboxylic Acid Product->FinalProduct Hydrolysis G cluster_targets Molecular Targets cluster_effects Cellular Effects PCA Pyrazole Carboxylic Acid Derivative Kinases Protein Kinases (EGFR, CDK) PCA->Kinases Inhibits Tubulin Tubulin PCA->Tubulin Inhibits CA Carbonic Anhydrases (hCA IX, XII) PCA->CA Inhibits DNA DNA PCA->DNA Binds SignalBlock Signal Transduction Blockade Kinases->SignalBlock CycleArrest Cell Cycle Arrest Tubulin->CycleArrest pHi_Disruption pH Regulation Disruption CA->pHi_Disruption ReplicationBlock Replication/Transcription Inhibition DNA->ReplicationBlock Apoptosis Apoptosis SignalBlock->Apoptosis CycleArrest->Apoptosis pHi_Disruption->Apoptosis ReplicationBlock->Apoptosis

Sources

Exploratory

A Technical Guide to the Quantum Chemical Analysis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid: A Computational Approach for Drug Discovery

Abstract Pyrazole and its derivatives represent a class of "biologically privileged" N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3] Their versatile biological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole and its derivatives represent a class of "biologically privileged" N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3] Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point in medicinal chemistry and drug discovery.[4][5][6] This guide provides an in-depth technical framework for the quantum chemical characterization of a specific, multifunctional pyrazole derivative: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. By leveraging Density Functional Theory (DFT), we will elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of complex heterocyclic molecules, thereby accelerating the design of novel therapeutics.

Part 1: Foundational Principles and Strategic Importance

The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical properties and allows for diverse biological interactions.[2] This scaffold is present in several well-known drugs, highlighting its therapeutic value.[4] Computational chemistry has become an indispensable tool for exploring these derivatives, offering a cost-effective and efficient means to predict molecular behavior, identify lead compounds, and optimize pharmacological properties.[7] Quantum mechanical calculations, particularly DFT, provide detailed insights into electronic structure, reactivity, and intermolecular interactions that govern a molecule's biological activity.[7]

The Target Molecule: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

The subject of this guide is 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. Its structure combines several key functional groups:

  • A Pyrazole Core: The central bioactive scaffold.

  • A Phenyl Group: Influences aromatic interactions and molecular conformation.

  • A Carboxylic Acid Group: A key site for hydrogen bonding and potential coordination with biological targets.

  • A Chloro Substituent: Modifies the electronic landscape and lipophilicity of the molecule.

  • An N-Methyl Group: Affects solubility and prevents tautomerization.

Understanding the interplay of these groups is critical for predicting the molecule's reactivity, stability, and potential as a drug candidate.

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between computational cost and accuracy, making it the workhorse for studying medium to large-sized organic molecules. The choice of a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical decision that impacts the quality of the results.[8][9] This guide will utilize a widely accepted level of theory to ensure the reliability and reproducibility of the described protocols.

Part 2: A Validated Computational Workflow

The following section outlines a comprehensive, step-by-step protocol for the quantum chemical analysis of the target molecule. This workflow is designed to be self-validating, incorporating checks to ensure the physical and chemical relevance of the calculated data.

Computational Workflow Diagram

The logical progression of the computational study is illustrated below. This workflow ensures that each step builds upon a validated foundation, from initial structure optimization to the final analysis of molecular properties.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A 1. Input Preparation (Molecule Building & Initial Geometry) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Imaginary Frequencies Present? C->D E Re-optimize from Perturbed Geometry D->E Yes F 4. Calculation of Molecular Properties (True Energy Minimum Confirmed) D->F No E->B G Structural Parameters (Bond Lengths, Angles) F->G H Electronic Properties (HOMO-LUMO, MEP) F->H I Spectroscopic Properties (IR, NMR) F->I J 5. Data Analysis & Interpretation G->J H->J I->J

Caption: Computational workflow for quantum chemical analysis.

Detailed Experimental Protocol

This protocol provides the specific steps and parameters for executing the workflow.

Step 1: Molecular Structure Input

  • Construct the 3D structure of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting conformation.

  • Save the coordinates in a format compatible with the quantum chemistry software package (e.g., .xyz or .mol).

Step 2: Geometry Optimization

  • Prepare an input file for a quantum chemistry program (e.g., Gaussian, ORCA, GAMESS).

  • Rationale for Method Selection: Specify the Density Functional Theory (DFT) method. The B3LYP functional is chosen for its proven reliability in describing the geometry and electronics of organic molecules.[10] The 6-311++G(d,p) basis set is selected as it provides a good balance of accuracy and computational demand, with diffuse functions (++) for describing anionic character and polarization functions (d,p) for accurately modeling bonding.[8][9]

  • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using a solvent relevant to biological systems (e.g., water or DMSO) to simulate a more realistic environment.[8][11]

  • Execute the geometry optimization calculation to find the lowest energy conformation of the molecule.

Step 3: Vibrational Frequency Analysis

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Self-Validation Check: This step is crucial for verifying the nature of the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true local energy minimum on the potential energy surface.[8] If imaginary frequencies are found, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Calculation of Molecular Properties

  • With the validated minimum-energy structure, perform single-point energy calculations to derive various electronic and spectroscopic properties.

  • Key Properties to Calculate:

    • Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[12][13]

    • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface.[10][14]

    • NMR Shielding Tensors: Using the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.[10]

    • Mulliken Atomic Charges: To analyze the charge distribution across the molecule.[15]

Part 3: Analysis and Interpretation of Results

This section details the expected outcomes and their significance in the context of drug design.

Structural Parameters

The geometry optimization yields precise information about bond lengths, bond angles, and dihedral angles. The planarity of the pyrazole ring and the rotational orientation of the phenyl and carboxylic acid groups are of particular interest. These parameters are fundamental for understanding how the molecule might fit into the binding pocket of a biological target.

Table 1: Predicted Key Geometric Parameters

Parameter Description Expected Value (Å or °) Significance
C3-C4 Bond Bond within the pyrazole ring ~1.40 Å Indicates aromatic character.[16]
C4-C(OOH) Bond to the carboxylic acid ~1.48 Å Influences electronic conjugation.
N1-C5-C4-C3 Dihedral Angle ~0° Confirms the planarity of the pyrazole ring.

| C2(Ph)-C3-N2-N1 | Dihedral Angle | Variable | Defines the orientation of the phenyl ring relative to the pyrazole core, affecting steric profile. |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[13][17] A smaller energy gap suggests higher reactivity and lower kinetic stability.

Table 2: Calculated Electronic Properties

Property Calculated Value (eV) Interpretation
HOMO Energy (Calculated Value) Ionization Potential, Electron-donating capacity.
LUMO Energy (Calculated Value) Electron Affinity, Electron-accepting capacity.

| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability.[13] |

Molecular Electrostatic Potential (MEP) The MEP map is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[10][18] It visualizes the charge distribution and is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a receptor.

  • Negative Regions (Red/Yellow): Electron-rich areas, prone to electrophilic attack. Expected around the carboxylic oxygen atoms and the N2 nitrogen of the pyrazole ring.

  • Positive Regions (Blue): Electron-poor areas, indicating sites for nucleophilic attack. Expected around the acidic proton of the carboxylic acid.

  • Neutral Regions (Green): Typically associated with non-polar regions like the phenyl ring.

Vibrational and Spectroscopic Analysis

Vibrational Frequencies (IR Spectrum) The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to confirm the molecular structure. Key vibrational modes for this molecule include:

  • O-H Stretch: A broad peak characteristic of the carboxylic acid (~3000-3300 cm⁻¹).

  • C=O Stretch: A strong, sharp peak from the carbonyl group (~1700-1750 cm⁻¹).[9]

  • C=N and C=C Stretches: A series of peaks in the 1400-1600 cm⁻¹ region, corresponding to the pyrazole and phenyl rings.[12]

  • C-Cl Stretch: A peak in the fingerprint region (~600-800 cm⁻¹).

NMR Chemical Shifts Predicted ¹H and ¹³C NMR chemical shifts, calculated via the GIAO method, can be compared with experimental data to validate the computed structure.[10][19] This is particularly useful for assigning specific protons and carbons in complex molecular environments.

Part 4: Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. By applying DFT calculations, researchers can gain profound insights into the molecule's geometric, electronic, and spectroscopic properties. The resulting data—including optimized geometry, MEP maps, FMO energies, and predicted spectra—provide a powerful foundation for understanding its chemical reactivity and potential for biological interactions.

These computational insights are directly applicable to drug development by:

  • Guiding Synthetic Efforts: Predicting sites of reactivity can help in planning synthetic modifications.

  • Informing Structure-Activity Relationship (SAR) Studies: Understanding how electronic modifications (e.g., changing substituents) affect the molecule's properties.

  • Parameterizing Molecular Docking Studies: Providing accurate partial charges and geometries for more reliable predictions of protein-ligand binding.[20]

Future work could extend this analysis to include molecular dynamics simulations to explore the conformational flexibility of the molecule and calculate binding free energies with specific protein targets.[7][20]

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Biochemical and Cellular Archives, 24(1).
  • ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of 4a-e. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Computed electrostatic potentials on the 0.001 au molecular surfaces of.... ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link]

  • Rozas, I., Du, Q., & Arteca, G. A. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Journal of molecular graphics. Available at: [Link]

  • Bhagwat, S. K., Pawar, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC advances. Available at: [Link]

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p -tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. Available at: [Link]

  • Semantic Scholar. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Gielecińska, A., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. Semantic Scholar. Available at: [Link]

  • Physics @ Manasagangotri. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Physics @ Manasagangotri. Available at: [Link]

  • NIH. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. Available at: [Link]

  • NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. NIH. Available at: [Link]

  • ACS Publications. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. Available at: [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • ResearchGate. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. NIH. Available at: [Link]

  • ResearchGate. (2025). Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. ResearchGate. Available at: [Link]

  • INIS-IAEA. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA. Available at: [Link]

  • R Discovery. (n.d.). HOMO-LUMO Analyses Research Articles. R Discovery. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal core for designing molecules that can effectively interact with biological targets. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

This document provides a detailed guide to the synthetic utility of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid , a highly versatile building block for the construction of complex molecular architectures, particularly in the field of drug discovery. The strategic placement of the chloro, methyl, and phenyl groups, combined with the reactive carboxylic acid handle, allows for precise and modular derivatization to generate libraries of novel compounds for biological screening.

Compound Properties and Characterization

While extensive literature exists for the analogous 1-phenyl derivative, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid serves as a critical intermediate for creating compounds with distinct physicochemical properties. The N-methyl group, compared to an N-phenyl group, generally imparts lower lipophilicity and a different steric profile, which can significantly impact a drug candidate's solubility, metabolism, and target engagement.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 252.66 g/mol
CAS Number 135491-75-9
Appearance Typically an off-white to pale yellow solid

Note: Physical properties are based on available data and may vary slightly.

Core Synthetic Application: Amide Bond Formation

The primary and most powerful application of this pyrazole carboxylic acid is its role as a precursor for a wide range of pyrazole-4-carboxamides . Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the covalent linkage of this pyrazole core to a virtually limitless array of amine-containing fragments.[4] This modularity is essential for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize a compound's potency and pharmacokinetic profile.

The resulting pyrazole carboxamides are central to the development of targeted therapeutics, especially protein kinase inhibitors .[5]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Pyrazole-based molecules can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of a target kinase. The pyrazole core typically forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. The substituents at other positions of the pyrazole ring then extend into adjacent hydrophobic pockets, providing potency and selectivity.

G cluster_0 ATP Binding Pocket cluster_1 Pyrazole Inhibitor hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrazole_core Pyrazole Core (N-H) pyrazole_core->hinge H-Bonds r_group R-Group (e.g., Phenyl) pyrazole_core->r_group carboxamide_linker Carboxamide Linker pyrazole_core->carboxamide_linker amine_substituent Amine Substituent carboxamide_linker->amine_substituent amine_substituent->pocket Hydrophobic Interactions

Figure 1: Simplified interaction model of a pyrazole carboxamide inhibitor within a kinase ATP-binding site.
Detailed Experimental Protocols

The conversion of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid into its corresponding amides is a robust and reliable transformation. The process involves two key stages: activation of the carboxylic acid and subsequent reaction with an amine.

Protocol 1: Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

The most direct method for activating the carboxylic acid is its conversion to a highly reactive acyl chloride. This intermediate is typically used immediately in the next step without purification.[6]

Materials & Reagents

ReagentM.W.Quantity (Example)Moles
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid252.662.53 g10.0 mmol
Thionyl Chloride (SOCl₂)118.972.2 mL (3.57 g)30.0 mmol
N,N-Dimethylformamide (DMF)73.091-2 dropsCatalytic
Anhydrous Toluene-30 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (1.0 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous toluene followed by thionyl chloride (3.0 eq).

  • Add a catalytic amount of DMF (e.g., 2 drops) to initiate the reaction.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. Monitor the reaction's progress by observing the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) to yield the crude 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride as a solid or oil.

  • Crucial Insight: The resulting acyl chloride is moisture-sensitive and should be used immediately in the subsequent amide coupling step without purification.

Protocol 2: General Amide Coupling with the Acyl Chloride

This protocol describes the reaction of the freshly prepared acyl chloride with a primary or secondary amine to form the target carboxamide.[3]

Materials & Reagents

ReagentM.W.Quantity (Example)Moles
Pyrazole-4-Carbonyl Chloride271.10~10.0 mmol (crude)1.0 eq
Desired Amine (R-NH₂)Variable11.0 mmol1.1 eq
Triethylamine (TEA) or DIPEA101.192.1 mL (1.52 g)15.0 mmol
Anhydrous Dichloromethane (DCM)-40 mL-

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude pyrazole-4-carbonyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole carboxamide.

Figure 2: Experimental workflow for the two-step synthesis of pyrazole carboxamides.
Safety and Handling
  • 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted under an inert atmosphere in a fume hood.

  • Amide coupling reagents and organic solvents should be handled with care according to their specific Safety Data Sheets (SDS).

Conclusion

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a valuable and versatile intermediate in modern organic synthesis. Its utility is most profoundly demonstrated in the straightforward, high-yielding synthesis of pyrazole-4-carboxamides. These derivatives are of paramount importance in drug discovery, forming the structural core of numerous targeted therapies, particularly protein kinase inhibitors. The protocols outlined herein provide a robust framework for researchers to access a diverse range of novel chemical entities for advancing therapeutic research.

References
  • Various Authors. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate Publication. [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI - International Journal of Molecular Sciences. [Link]

  • Liming, H., et al. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide. ResearchGate - Heterocyclic Communications. [Link]

  • Akbaş, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Kumar, V., et al. (2018). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • PrepChem. (Date not available). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. [Link]

  • Google Patents. (2012). Process for preparation of pyrazole carboxylic acid amide.
  • Journal of Chemical and Pharmaceutical Research. (Date not available). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.com. [Link]

  • MDPI. (Date not available). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.com. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. [Link]

  • HepatoChem, Inc. (Date not available). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • National Institutes of Health (NIH). (Date not available). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. NIH. [Link]

  • Dömling, A., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI - Molecules. [Link]

  • PubChem. (Date not available). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Abstract 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a pivotal heterocyclic building block in medicinal and agrochemical research. Its derivatives, particularly amides and esters, are prominent scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a pivotal heterocyclic building block in medicinal and agrochemical research. Its derivatives, particularly amides and esters, are prominent scaffolds in the development of novel therapeutic agents and fungicides, such as succinate dehydrogenase inhibitors (SDHIs)[1][2][3]. This document provides detailed, field-proven protocols for the synthesis of two primary classes of derivatives: esters and amides. The methodologies are designed to be robust and reproducible, offering researchers a reliable guide for creating compound libraries for screening and lead optimization. We delve into the causality behind procedural steps, from reagent selection to reaction workup, ensuring a deep understanding of the chemical transformations.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, renowned for its diverse biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antifungal properties[4][5]. The specific molecule, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, combines several key pharmacophoric features: a substituted pyrazole core, a phenyl group for potential π-stacking interactions, and a reactive carboxylic acid handle. This carboxylic acid group is the primary site for chemical modification, allowing for the systematic exploration of chemical space through the generation of ester and amide libraries. The derivatization at this position is a cornerstone strategy for modulating the compound's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity.

Core Derivatization Strategies

The carboxylic acid moiety offers a versatile platform for derivatization. The two most common and impactful strategies are esterification and amidation.

  • Esterification: The conversion of the carboxylic acid to an ester can significantly increase lipophilicity, which may enhance cell membrane permeability. This is typically achieved via acid-catalyzed reaction with an alcohol.

  • Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry[6]. Amide derivatives introduce a hydrogen bond donor and acceptor, which can be critical for target binding. A highly effective method proceeds through an acid chloride intermediate, which is then reacted with a primary or secondary amine[7][8][9].

The following sections provide detailed, step-by-step protocols for these essential transformations.

Protocol I: Fischer Esterification to Synthesize Ethyl 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylate

This protocol describes the direct, acid-catalyzed esterification of the parent carboxylic acid with ethanol.

Principle: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Experimental Workflow: Esterification

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in excess Ethanol B Add catalytic H₂SO₄ (dropwise, under cooling) A->B C Reflux mixture (e.g., 8-12 hours) B->C D Monitor reaction (TLC) C->D E Cool to RT & remove excess Ethanol D->E F Dissolve in EtOAc E->F G Wash with aq. NaHCO₃ then Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J

Caption: Workflow for the synthesis of the ethyl ester derivative.

Reagents and Materials
Reagent/MaterialM.W.AmountMoles (mmol)Role
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid250.67 g/mol 2.51 g10.0Starting Material
Ethanol (Absolute)46.07 g/mol 50 mLExcessReactant / Solvent
Sulfuric Acid (Conc.)98.08 g/mol 0.5 mL~9.2Catalyst
Saturated Sodium Bicarbonate (aq.)-2 x 30 mL-Neutralizing Agent
Brine (Saturated NaCl aq.)-30 mL-Washing Agent
Ethyl Acetate (EtOAc)-~100 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying Agent
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (2.51 g, 10.0 mmol).

  • Add absolute ethanol (50 mL) to the flask and stir to dissolve the starting material.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot should have a higher Rf value than the starting carboxylic acid.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure ethyl ester.

Protocol II: Amide Coupling via an Acid Chloride Intermediate

This protocol details a highly efficient and broadly applicable two-step method for synthesizing amide derivatives. The carboxylic acid is first converted to a highly reactive acid chloride, which is then immediately reacted with an amine.

Principle: Carboxylic acids are not reactive enough to directly form amides with most amines. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon[10][11]. The subsequent reaction with an amine is rapid and typically irreversible, leading to high yields of the desired amide[9]. A non-nucleophilic base like triethylamine (TEA) is used in the second step to scavenge the HCl generated during the reaction.

Experimental Workflow: Amidation via Acid Chloride

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification A Suspend Carboxylic Acid in Toluene B Add Thionyl Chloride (SOCl₂) & catalytic DMF A->B C Heat mixture (e.g., 70-80 °C, 2-3h) B->C D Concentrate in vacuo to get crude acid chloride C->D E Dissolve crude Acid Chloride in dry DCM D->E Use Immediately F Add Amine (R-NH₂) & Triethylamine (TEA) at 0 °C E->F G Warm to RT and stir (e.g., 4-6 hours) F->G H Monitor reaction (TLC) G->H I Wash with 1M HCl, sat. NaHCO₃, and Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify via Recrystallization or Column Chromatography K->L

Caption: Two-step workflow for the synthesis of amide derivatives.

Reagents and Materials (Example using Aniline)
Reagent/MaterialM.W.AmountMoles (mmol)Role
Step 1: Acid Chloride Formation
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid250.67 g/mol 2.51 g10.0Starting Material
Thionyl Chloride (SOCl₂)118.97 g/mol 1.1 mL (1.8 g)15.0Chlorinating Agent
N,N-Dimethylformamide (DMF)-1-2 dropsCatalyticCatalyst (Vilsmeier-Haack)
Toluene-20 mL-Solvent
Step 2: Amide Formation
Aniline93.13 g/mol 1.0 mL (1.02 g)11.0Nucleophile
Triethylamine (TEA)101.19 g/mol 2.1 mL (1.52 g)15.0Base (HCl Scavenger)
Dichloromethane (DCM), anhydrous-30 mL-Solvent
Step-by-Step Protocol
  • Step 1: Acid Chloride Formation a. To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (2.51 g, 10.0 mmol) and toluene (20 mL). b. Add thionyl chloride (1.1 mL, 15.0 mmol) followed by one drop of DMF. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood. c. Equip the flask with a reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ into a basic solution). d. Heat the reaction mixture to 70-80 °C for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear. e. Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated (azeotroped) twice to ensure complete removal of SOCl₂. The resulting crude 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is used immediately in the next step.

  • Step 2: Amide Formation a. Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath. b. In a separate flask, prepare a solution of aniline (1.0 mL, 11.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (10 mL). c. Add the amine/TEA solution dropwise to the stirring acid chloride solution at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. e. Monitor the reaction progress by TLC until the acid chloride is fully consumed.

  • Workup and Purification a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. c. Purify the resulting crude amide by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Incomplete Esterification: If the reaction stalls, add a fresh portion of sulfuric acid. Ensure the ethanol is anhydrous, as water will inhibit the reaction.

  • Low Yield in Amidation: Ensure the acid chloride formation is complete and that all thionyl chloride has been removed. The amine and reaction solvent must be anhydrous, as the acid chloride readily hydrolyzes back to the carboxylic acid.

  • Alternative Amide Coupling: For sensitive substrates where acid chloride formation is not suitable, direct coupling methods using reagents like HATU or EDC/HOBt can be employed[12]. These methods avoid harsh conditions but may require more rigorous purification to remove coupling agent byproducts.

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from SID. [Link]

  • ResearchGate. (2002). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from ResearchGate. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5641-5444.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2011). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from ResearchGate. [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ResearchGate. (2021). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. Retrieved from ResearchGate. [Link]

  • PubMed. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Retrieved from PubMed. [Link]

  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from ResearchGate. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from MDPI. [Link]

  • OUCI. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from OUCI. [Link]

  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from MDPI. [Link]

  • ResearchGate. (2022). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from JOCPR. [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from Chemguide. [Link]

Sources

Method

Application Notes &amp; Protocols for Anticancer Screening of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] Compounds featuring this heterocyclic ring have been shown to interact with multiple biological targets crucial for cancer cell survival and proliferation, such as various kinases (e.g., CDK, EGFR), tubulin, and even DNA itself.[1][2] This guide provides a comprehensive, multi-tiered framework for the preclinical evaluation of a specific chemical class: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid derivatives.

The screening process is designed as a logical cascade, moving from broad, high-throughput assessments of cytotoxicity to more detailed mechanistic investigations.[4] This approach ensures that resources are focused on the most promising candidates, building a robust data package that elucidates not only a compound's potency but also its mechanism of action. Adherence to these protocols will enable researchers to generate reliable, reproducible data essential for advancing novel pyrazole derivatives through the drug discovery pipeline.

Tier 1: Primary Screening - Cytotoxicity & Viability Assessment

The initial goal is to determine whether the pyrazole derivatives exhibit cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against a panel of cancer cell lines. We will employ two distinct, robust colorimetric assays with different biochemical principles to ensure the data is cross-validated and to minimize the risk of compound-specific assay interference.

Method 1: MTT Assay (Metabolic Activity)

The MTT assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population. The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to an optimized density (typically 5,000-10,000 cells/well, determined empirically for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare a stock solution of each pyrazole derivative (e.g., 10 mM in DMSO).

    • Create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include "untreated control" wells (cells with medium only) and "vehicle control" wells (cells treated with the highest concentration of DMSO used, typically ≤0.5%).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[6][7]

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.

IssuePotential Cause(s)Suggested Solution(s)
High Background Medium contamination; Phenol red interference; Compound directly reduces MTT.Use fresh, sterile reagents; Perform assay in phenol red-free medium; Run a cell-free control with the compound to check for direct reduction.[6]
Low Signal Suboptimal cell density; Incomplete formazan solubilization.Optimize initial cell seeding number; Ensure thorough mixing after adding solubilization solution.[6]
High Variability Uneven cell seeding; "Edge effect" in the plate.Ensure a homogenous cell suspension before plating; Avoid using outer wells or fill them with sterile PBS.[6]
Method 2: Sulforhodamine B (SRB) Assay (Total Protein Content)

The SRB assay is an excellent orthogonal method that measures cell density based on total cellular protein content.[8] It relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[9][10] Since it measures total biomass, it is less susceptible to interference from compounds affecting mitochondrial function and provides a stable, non-destructive endpoint.[11]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the treatment incubation period, gently remove the culture medium.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.[9]

  • Staining:

    • Remove the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[8][9]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[8]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]

    • Place the plates on a gyratory shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.[8][11]

Data Analysis for Primary Screens

For both assays, data should be processed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDCell Line A (IC₅₀, µM)Cell Line B (IC₅₀, µM)Cell Line C (IC₅₀, µM)
Pyrazole-0011.5 ± 0.22.3 ± 0.4> 50
Pyrazole-00210.2 ± 1.115.8 ± 2.525.1 ± 3.0
Doxorubicin (Control)0.1 ± 0.020.5 ± 0.080.2 ± 0.03

Tier 2: Secondary Screening - Mechanism of Cell Death

Compounds demonstrating potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to secondary screening to determine the mode of cell death. The primary goal is to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), as apoptosis is a hallmark of successful cancer therapies.[13]

Method: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for quantifying apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells.[14]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the pyrazole derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or brief trypsinization. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) for PI.

The analysis will yield four distinct cell populations:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

G q1 Live Cells (Annexin V-, PI-) q2 Early Apoptosis (Annexin V+, PI-) q1->q2 q3 Late Apoptosis / Necrosis (Annexin V+, PI+) q2->q3 Membrane Permeabilization q4 Necrosis (Annexin V-, PI+) xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin->x_end origin->y_end CellCycle G1 G1 G0 G0 (Quiescence) G1->G0 G1S_checkpoint G1/S Checkpoint G1->G1S_checkpoint S S (DNA Synthesis) G2 G2 S->G2 G2M_checkpoint G2/M Checkpoint G2->G2M_checkpoint M M (Mitosis) M->G1 Cytokinesis G1S_checkpoint->S G2M_checkpoint->M arrest1 Drug-induced arrest point arrest1->G1S_checkpoint arrest2 Drug-induced arrest point arrest2->G2M_checkpoint

Caption: The mammalian cell cycle with key checkpoints for drug intervention.

Tier 4: In Vivo Efficacy Assessment

Promising candidates that demonstrate a clear mechanism of action in vitro must ultimately be tested in a whole-organism context to evaluate their real-world therapeutic potential. [15]In vivo models are indispensable for assessing pharmacokinetics, bioavailability, toxicity, and anti-tumor efficacy. [15][16]

Overview of Common In Vivo Models
  • Human Tumor Xenografts: This is the most common preclinical model. It involves implanting human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection. [15][17][18] * Subcutaneous Models: Tumor cells are injected under the skin. This model is robust, and tumor growth can be easily measured with calipers. It is excellent for initial efficacy testing. [15] * Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately reflect the tumor microenvironment and metastatic potential. [15][17]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to engineered genetic mutations. They provide a more faithful representation of human cancer development but are more complex and costly to use for large-scale screening. [17] General Experimental Design (Subcutaneous Xenograft):

  • Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • The pyrazole derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).

References

  • Ocana, A., et al. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science Publishers. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Cozar, P., et al. Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • Gade, D., et al. In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Brunelle, J. K., & Zhang, B. Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Wouters, B., et al. New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. [Link]

  • Blatt, N. L., et al. In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

  • Blatt, N., et al. IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. [Link]

  • Vichai, V., & Kirtikara, K. Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • Kamal, A., et al. Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]

  • Sror, N., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Zhang, Y., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • Zhang, Y., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • Kamal, A., et al. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Vichai, V., & Kirtikara, K. Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]

  • JoVE. Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Zhang, Y., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]

  • Rana, A., et al. Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Evaluating the Anti-Inflammatory Potential of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anti-inflammatory drugs.[1][2] Compounds from this class, such as Celecoxib and Deracoxib...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anti-inflammatory drugs.[1][2] Compounds from this class, such as Celecoxib and Deracoxib, are well-known for their potent and often selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anti-inflammatory properties of a novel pyrazole derivative, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. While specific biological data for this exact molecule is not extensively documented in public literature, its structural similarity to known anti-inflammatory agents suggests a high probability of activity.[4][5] This guide outlines a tiered, logical workflow, from initial enzymatic assays to complex cellular mechanism-of-action studies, providing detailed, self-validating protocols to ensure robust and reproducible data generation.

Introduction: The Pyrazole Scaffold and Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic, unresolved inflammation underpins numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A central pathway in inflammation is the conversion of arachidonic acid into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.[6] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation.[7]

The therapeutic success of pyrazole derivatives often stems from their ability to selectively inhibit COX-2 over COX-1, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] Given the structure of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid , a primary hypothesized mechanism of action is the inhibition of COX enzymes. This guide provides the necessary framework to test this hypothesis and explore other potential anti-inflammatory mechanisms.

cluster_pathway Hypothesized Mechanism: COX-2 Inhibition MEM Membrane Phospholipids PLA2 Phospholipase A2 MEM->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs_TXs Prostaglandins (PGE2, etc.) Thromboxanes PGH2->PGs_TXs GI Gastric Mucosa Protection Platelet Aggregation PGH2->GI Inflammation Inflammation, Pain, Fever PGs_TXs->Inflammation Test_Compound 5-Chloro-1-Methyl-3-Phenyl- 1H-Pyrazole-4-Carboxylic Acid Test_Compound->COX2 Inhibition (Hypothesized)

Figure 1: Hypothesized mechanism of action via the arachidonic acid cascade.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently screen the compound, confirm its activity, and elucidate its mechanism of action. This workflow ensures that resources are directed toward the most promising activities and that each step builds upon validated data from the previous one.

G cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Cellular Activity Confirmation cluster_tier3 Tier 3: Mechanism of Action Studies T1_COX Protocol 1: COX-1/COX-2 Inhibition Assay T2_NO Protocol 3: Nitric Oxide (NO) Inhibition (Griess Assay) T1_COX->T2_NO T1_Cyto Protocol 2: Cytotoxicity Assay (MTT) T1_Cyto->T2_NO [Prerequisite for all cellular assays] T3_Nfkb Protocol 5: NF-κB Pathway Analysis (Reporter Assay / Western Blot) T2_NO->T3_Nfkb T2_Cytokine Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA) T2_Cytokine->T3_Nfkb

Figure 2: A tiered experimental workflow for evaluating anti-inflammatory activity.

Detailed Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified ovine or human COX-1 and COX-2. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[6] This provides a direct measure of potency (IC₅₀) and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2).

  • Materials and Reagents:

    • COX-1 and COX-2 enzymes (ovine or human, recombinant)

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

    • Heme

    • Arachidonic Acid (substrate)

    • TMPD (colorimetric substrate)

    • 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (dissolved in DMSO)

    • Positive Controls: Celecoxib (COX-2 selective), Indomethacin (non-selective)

    • 96-well microplate

    • Microplate reader

  • Step-by-Step Procedure:

    • Prepare all reagents. Add heme to the assay buffer to reconstitute the enzymes.

    • In a 96-well plate, add 150 µL of assay buffer to all wells.

    • Add 10 µL of vehicle (DMSO) to control wells.

    • Add 10 µL of serially diluted test compound or positive controls to respective wells. A typical concentration range is 0.01 µM to 100 µM.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C.

    • To initiate the reaction, add 10 µL of TMPD solution followed immediately by 10 µL of arachidonic acid solution.

    • Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

  • Controls:

    • 100% Activity Control: Enzyme + Vehicle (DMSO) + Substrate.

    • Background Control: Vehicle + Substrate (no enzyme).

    • Positive Controls: Celecoxib and Indomethacin run in parallel.

  • Data Analysis & Interpretation:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition versus log[Concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Concentration (µM)% Inhibition (COX-1)% Inhibition (COX-2)
0.012.515.3
0.15.148.9
110.885.6
1035.298.1
10075.499.5
IC₅₀ (µM) ~70 ~0.12
Selectivity Index \multicolumn{2}{c}{~583 }
Table 1: Example data for determining COX inhibition IC₅₀ and selectivity index.
Protocol 2: Cytotoxicity Assay (MTT)
  • Principle: Before testing in cellular models, it is crucial to determine the concentrations at which the compound is non-toxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric measurement.[9]

  • Materials and Reagents:

    • RAW 264.7 murine macrophage cell line (or similar)

    • DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

    • Test compound dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

  • Step-by-Step Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1x10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).

    • Remove the medium and replace it with fresh medium containing serial dilutions of the test compound (e.g., 1 µM to 200 µM). Include a vehicle control (DMSO, concentration not to exceed 0.5%).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis & Interpretation:

    • Calculate cell viability: % Viability = (Abs_sample / Abs_control) * 100.

    • Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This is the maximum concentration to be used in subsequent cellular assays.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]

  • Materials and Reagents:

    • RAW 264.7 cells and complete medium

    • LPS (from E. coli)

    • Test compound (at non-toxic concentrations)

    • Positive Control: L-NAME (an iNOS inhibitor)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium Nitrite (NaNO₂) standard curve solution

  • Step-by-Step Procedure:

    • Seed RAW 264.7 cells as described in Protocol 2.

    • After 24 hours, replace the medium. Pre-treat cells with various non-toxic concentrations of the test compound or L-NAME for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

    • Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

    • Read absorbance at 540 nm. Quantify nitrite concentration using the NaNO₂ standard curve.

  • Controls:

    • Negative Control: Untreated cells (no LPS, no compound).

    • Positive (Stimulated) Control: Cells + LPS + Vehicle.

    • Positive (Inhibition) Control: Cells + LPS + L-NAME.

TreatmentNitrite (µM)% NO Inhibition
Control (No LPS)1.2N/A
LPS (1 µg/mL)45.80% (Reference)
LPS + Compound (1 µM)35.123.4%
LPS + Compound (10 µM)18.759.2%
LPS + Compound (50 µM)8.381.9%
Table 2: Example data from a Griess assay for NO inhibition.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: In addition to NO, activated macrophages release a host of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which orchestrate the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[10]

  • Materials and Reagents:

    • Supernatants collected from the experiment described in Protocol 3.

    • Commercial ELISA kits for murine TNF-α and IL-6.

    • Microplate reader (450 nm).

  • Step-by-Step Procedure:

    • Follow the manufacturer's instructions provided with the commercial ELISA kit.

    • Briefly, the process involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • The collected cell culture supernatants and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which is converted by the enzyme into a colored product.

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis & Interpretation:

    • Generate a standard curve by plotting the absorbance versus the known concentration of the cytokine standards.

    • Use the standard curve to determine the concentration of the cytokine in each sample.

    • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) IkB_P P-IκBα IkB_NFkB:f0->IkB_P NFkB_nuc NF-κB (Active) IkB_NFkB:f1->NFkB_nuc Proteasome Proteasome Degradation IkB_P->Proteasome Nucleus Nucleus NFkB_nuc->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription Test_Compound Test Compound Test_Compound->IKK Possible Inhibition

Figure 3: The NF-κB pathway, a common target for anti-inflammatory compounds.

Protocol 5: NF-κB Signaling Pathway Analysis
  • Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This protocol assesses the compound's ability to inhibit this key signaling event, typically by measuring the phosphorylation of IκBα.

  • Methodology (Western Blot):

    • Seed and treat cells with the test compound and LPS as described previously, but for a shorter duration (e.g., 30-60 minutes) to capture the signaling event.

    • Lyse the cells and collect total protein.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin) is also required.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis & Interpretation:

    • Perform densitometry on the bands.

    • Normalize the p-IκBα signal to the total IκBα or β-actin signal.

    • A reduction in the p-IκBα signal in compound-treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway. This provides strong mechanistic evidence for the compound's anti-inflammatory activity upstream of gene expression.

References

  • Abdel-Wahab, B. F., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link][1]

  • Kuzu, B., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Archiv der Pharmazie. [Link][11]

  • Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. [Link][12]

  • Gouda, M. A., et al. (2014). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Medicinal Chemistry Research. [Link][4]

  • Eswaran, S., et al. (2013). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link][5]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link][2]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link][13]

  • Somakala, K., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link][7]

  • ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. [Link][3]

  • Tsolaki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link][14]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link][15]

  • Singh, N., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery. [Link][16]

  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link][10]

  • Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [Link][6]

  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link][8]

Sources

Method

Application Notes and Protocols for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties, enabling it to serve as a versatile pharmacophore in the design of novel therapeutics.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3]

Within this important class of compounds, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid stands out as a particularly valuable and versatile building block. The carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR). The chloro substituent at the 5-position can serve as a key interaction point with target proteins or as a site for further chemical modification. This guide provides an in-depth overview of the application of this compound in the development of kinase inhibitors for cancer therapy, complete with detailed synthetic protocols and mechanistic insights.

Core Application: A Scaffold for Potent Kinase Inhibitors in Oncology

A primary application of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is in the synthesis of pyrazole-4-carboxamide derivatives, a class of compounds that has shown significant promise as inhibitors of various protein kinases implicated in cancer progression. The general strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by coupling with a diverse range of amines to generate a library of candidate molecules. This approach has led to the discovery of potent inhibitors for several key oncogenic kinases.

Key Molecular Targets and Rationale
  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is crucial for cell proliferation, survival, and angiogenesis.[4] Aberrant FGFR activation, through mutations, gene amplification, or translocations, is a known driver in various cancers, including lung, gastric, and bladder cancers.[5][6] Developing inhibitors that block the ATP-binding site of FGFRs is a clinically validated strategy to halt tumor growth.[4] Pyrazole-based compounds have been successfully designed to target this pathway.[7]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription elongation.[8] In many cancers, there is a high dependency on the continuous production of short-lived anti-apoptotic proteins like Mcl-1.[9] Inhibition of CDK9 effectively shuts down the transcription of these survival proteins, leading to cancer cell apoptosis.[10] This makes CDK9 an attractive target, particularly in transcriptionally addicted tumors.[11]

  • Aurora Kinase A: As a serine/threonine kinase, Aurora Kinase A plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[2][12] Its overexpression is common in many human cancers and is linked to genetic instability and tumorigenesis.[13][14] Inhibition of Aurora Kinase A disrupts mitosis, ultimately leading to cell death, making it a prime target for anticancer drug development.[15]

Data Presentation: Biological Activity of Representative Pyrazole-4-Carboxamide Derivatives

The following table summarizes the inhibitory activities of representative pyrazole carboxamide derivatives against various cancer cell lines and kinases. It is important to note that these compounds are derivatives of the broader pyrazole-4-carboxamide scaffold and serve to illustrate the potential of molecules derived from 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Compound IDTarget/Cell LineBiological Activity (IC₅₀)Reference
10e HCT116 (Colon Cancer)0.39 µM[16]
10e MCF-7 (Breast Cancer)0.46 µM[16]
10e Aurora-A Kinase0.16 µM[16]
10h FGFR1 Kinase46 nM[7]
10h FGFR2 Kinase41 nM[7]
10h NCI-H520 (Lung Cancer)19 nM[7]
Compound 30 BRAF (V600E) Kinase0.19 µM[15]

Experimental Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid and its subsequent conversion into a representative pyrazole-4-carboxamide derivative. These protocols are synthesized from established literature procedures to provide a self-validating and reliable workflow.

Protocol 1: Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

This protocol details the synthesis of the title compound from its precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Precursor)

  • Rationale: This step utilizes the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic rings. 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one serves as the starting material.[7]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 15 mmol) to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 35 mmol) dropwise to the cooled DMF with constant stirring over 15 minutes. Maintain the temperature at 0 °C.

    • Continue stirring for an additional 20 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) portion-wise.

    • After the addition is complete, heat the reaction mixture to reflux for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into 60 mL of crushed ice-water.

    • A solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[7]

Step 2: Oxidation to 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

  • Rationale: This step involves the oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Procedure:

    • Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate (KMnO₄, approx. 2 equivalents) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, so cooling may be necessary to maintain the temperature below 30 °C.

    • Stir the mixture until the purple color of the permanganate disappears, indicating the completion of the reaction (typically 2-4 hours). A brown precipitate of manganese dioxide (MnO₂) will form.

    • Filter the reaction mixture to remove the MnO₂. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings, and acidify with a mineral acid (e.g., 1M HCl) to a pH of ~2-3.

    • The carboxylic acid product will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Protocol 2: Synthesis of Pyrazole-4-Carboxamide Derivatives

This protocol outlines the conversion of the carboxylic acid to an acyl chloride, followed by coupling with an amine.

Step 1: Formation of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

  • Rationale: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with amines to form the amide bond.[17]

  • Procedure:

    • To a round-bottom flask containing 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (1 equivalent), add an excess of thionyl chloride (SOCl₂, typically 5-10 equivalents).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should be performed in a fume hood as SO₂ and HCl gases are evolved.

    • After the reaction is complete (the solid carboxylic acid will have dissolved), remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride can be used directly in the next step without further purification.

Step 2: Amide Coupling Reaction

  • Rationale: This is a standard nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl byproduct.[1][18]

  • Procedure:

    • Dissolve the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride (1.1 equivalents) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-4-carboxamide derivative.

    • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of Workflows and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a library of pyrazole-4-carboxamide derivatives from the starting carboxylic acid.

G cluster_0 Activation cluster_1 Diversification cluster_2 Evaluation CarboxylicAcid 5-Chloro-1-Methyl-3-Phenyl- 1H-Pyrazole-4-Carboxylic Acid AcylChloride Pyrazole-4-Carbonyl Chloride CarboxylicAcid->AcylChloride SOCl₂, DMF (cat.) Reflux Amide Pyrazole-4-Carboxamide Derivatives AcylChloride->Amide Base (e.g., TEA) DCM, 0°C to RT Amine Amine Library (R-NH₂) Amine->Amide BioAssay Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) Amide->BioAssay

Caption: General workflow for synthesis and evaluation of pyrazole-4-carboxamides.

Target Signaling Pathways

The diagrams below provide a simplified overview of the key cancer-related signaling pathways that can be targeted by inhibitors derived from the 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid scaffold.

1. FGFR Signaling Pathway

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS/MAPK Pathway FGFR->RAS Activates PI3K PI3K/AKT Pathway FGFR->PI3K Activates PLCg PLCγ Pathway FGFR->PLCg Activates Inhibitor Pyrazole Inhibitor Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling cascade by pyrazole derivatives.

2. CDK9-Mediated Transcription

CDK9_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) PolII RNA Polymerase II (Paused) CDK9->PolII Phosphorylates & Releases Pause Inhibitor Pyrazole Inhibitor Inhibitor->CDK9 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Elongation Transcription Elongation PolII->Elongation Oncogenes Transcription of Oncogenes (e.g., MYC) & Anti-apoptotic Genes (e.g., Mcl-1) Elongation->Oncogenes

Caption: CDK9 inhibition blocks transcription, leading to apoptosis.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). MDPI. Retrieved from [Link]

  • Wiedlocha, A. (2021). Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation. Cells, 10(9), 2231. [Link]

  • Zaborowska, J., et al. (2016). CDK9: a signaling hub for transcriptional control. Transcription, 7(5), 155-163. [Link]

  • Tang, A., et al. (2017). The role of Aurora-A in human cancers and future therapeutics. Signal Transduction and Targeted Therapy, 2, 17011. [Link]

  • Karmodiya, K., et al. (2023). Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Biochemistry, 62(5), 899-914. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2008). ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology, 16(1), 99. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(5), 587. [Link]

  • Turner, N., & Grose, R. (2010). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 16(22), 5372-5381. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2019). ResearchGate. Retrieved from [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (2021). Frontiers in Oncology. Retrieved from [Link]

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fu, J., et al. (2007). Roles of Aurora Kinases in Mitosis and Tumorigenesis. Molecular Cancer Research, 5(1), 1-10. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(12), 10255-10266. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2017). MDPI. Retrieved from [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology, 13(1), 10. [Link]

  • Roles of Aurora kinases in mitosis and tumorigenesis. (2007). PubMed. Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides. (2022). ResearchGate. Retrieved from [Link]

  • Overview of CDK9 as a target in cancer research. (2015). PMC. Retrieved from [Link]

  • The role of Aurora kinase A in cancer cells. (2019). YouTube. Retrieved from [Link]

  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (1959). SciSpace. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

scale-up synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

An Application Note for the Scalable Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid Abstract This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Abstract

This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis commences with the Vilsmeier-Haack haloformylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently oxidized to the target carboxylic acid. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, critical safety procedures, and characterization data to ensure successful and safe execution on a laboratory scale-up.

Introduction and Synthetic Strategy

Pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The title compound, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, serves as a crucial intermediate for creating more complex molecules through derivatization of its carboxylic acid moiety.[3][4]

The synthetic approach detailed herein is designed for efficiency and scalability, proceeding through a well-established Vilsmeier-Haack reaction followed by a standard oxidation. This pathway is advantageous due to the availability of starting materials and the reliability of the transformations.

The two-step synthesis involves:

  • Vilsmeier-Haack Haloformylation: A one-pot reaction that simultaneously chlorinates the C5 hydroxyl group and formylates the C4 position of the pyrazolone ring.

  • Oxidation: Conversion of the resulting pyrazole-4-carbaldehyde to the corresponding carboxylic acid using a potent oxidizing agent.

Reaction Scheme and Mechanism

Overall Synthetic Pathway

The transformation from the starting pyrazolone to the final carboxylic acid is illustrated below.

G start 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one intermediate 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde start->intermediate Step 1: Vilsmeier-Haack (POCl₃, DMF) final 5-Chloro-1-methyl-3-phenyl- 1H-pyrazole-4-carboxylic Acid intermediate->final Step 2: Oxidation (KMnO₄, Acetone/H₂O)

Caption: Overall two-step synthesis pathway.

Mechanistic Rationale

Step 1: The Vilsmeier-Haack Reaction This reaction is a cornerstone for the formylation of electron-rich heterocycles.[5] Its efficacy in this synthesis stems from the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

The reaction proceeds as follows:

  • Reagent Formation: POCl₃, a strong Lewis acid, activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures to prevent reagent decomposition.[6]

  • Electrophilic Attack: The starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exists in equilibrium with its tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5-ol. The pyrazole ring is electron-rich, and the C4 position is highly susceptible to electrophilic substitution. The Vilsmeier reagent attacks this position to form a stable intermediate.

  • Chlorination and Aromatization: The POCl₃ in the reaction mixture also serves as the chlorinating agent, replacing the hydroxyl group at the C5 position. Subsequent hydrolysis during the workup quenches the reaction and leads to the formation of the stable, aromatic 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[7]

Step 2: Oxidation of the Aldehyde The conversion of the intermediate aldehyde to the final carboxylic acid is a standard oxidation. Potassium permanganate (KMnO₄) is selected as the oxidant due to its high reactivity and reliability in this transformation. The reaction is typically performed in a mixture of acetone and water. The permanganate ion attacks the aldehyde, and through a series of steps involving a manganate ester intermediate, yields the carboxylate salt. Acidic workup then protonates the salt to precipitate the final carboxylic acid product.[3]

Safety Precautions: A Critical Overview

Executing this synthesis safely requires strict adherence to handling protocols for hazardous reagents. A thorough risk assessment must be conducted before beginning any work.

ReagentHazardsRecommended Handling Procedures
Phosphorus Oxychloride (POCl₃) Fatal if inhaled , causes severe skin burns and eye damage, reacts violently with water, liberating toxic gas.[8][9][10]Always handle in a certified chemical fume hood. Wear a full-face shield, chemical splash goggles, a chemical-resistant apron, and heavy-duty gloves (e.g., butyl rubber).[8] Ensure all glassware is scrupulously dry. Prepare a quenching station (e.g., a bucket of ice) for the reaction workup.[6]
N,N-Dimethylformamide (DMF) Reproductive toxin , flammable, readily absorbed through the skin, liver and central nervous system toxicant.[11]Use exclusively within a chemical fume hood. Wear appropriate PPE, including safety glasses and gloves (nitrile gloves offer limited protection; change immediately upon splash).[11][12] Store in a well-ventilated, flammable-safe area away from ignition sources.[12]
Potassium Permanganate (KMnO₄) Strong oxidizer , fire risk with combustible materials, causes skin and eye irritation.Keep away from organic materials and reducing agents. Wear gloves and safety glasses. Avoid creating dust.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)

G process_node process_node action_node action_node qc_node qc_node result_node result_node A Prepare Vilsmeier Reagent A_sub1 Add DMF to a dry, 3-neck flask under N₂. A_sub2 Cool flask to 0-5 °C in an ice bath. A_sub1->A_sub2 A_sub3 Add POCl₃ dropwise, keeping T < 10 °C. A_sub2->A_sub3 A_sub4 Stir for 30-60 min at 0-5 °C. A_sub3->A_sub4 B Add Substrate A_sub4->B B_sub1 Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1) portion-wise to the Vilsmeier reagent. B_sub2 Heat reaction mixture to 60-70 °C. B_sub1->B_sub2 B_sub3 Stir for 2-4 hours. B_sub2->B_sub3 C Monitor Reaction B_sub3->C D Work-up & Isolation C->D Reaction Complete (TLC) D_sub1 Cool mixture to room temperature. D_sub2 Slowly pour reaction mixture onto crushed ice. D_sub1->D_sub2 D_sub3 Neutralize with aqueous NaOH solution. D_sub2->D_sub3 D_sub4 Filter the precipitated solid. D_sub3->D_sub4 D_sub5 Wash solid with cold water and dry. D_sub4->D_sub5 E Purification D_sub5->E E_sub1 Recrystallize from ethanol. E->E_sub1 F Intermediate 2 E_sub1->F

Caption: Workflow for the Vilsmeier-Haack reaction.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (6.0 eq)

  • Ice

  • Sodium Hydroxide (NaOH), aqueous solution

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add N,N-dimethylformamide (6.0 eq).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.[6]

  • After the addition is complete, stir the resulting slurry at 0-5 °C for 30-60 minutes until a thick, white salt forms.

  • Reaction: To this pre-formed Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) in portions, managing any initial exotherm.

  • Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.[5][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Isolation and Purification: Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude material by recrystallization from ethanol to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[3][14]

Protocol 2: Oxidation to 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid (Final Product 3)

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (1.5 - 2.0 eq)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃) or Isopropanol (for quenching)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolution: In a large flask, dissolve the intermediate aldehyde (1.0 eq) in a suitable volume of acetone.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (1.5 - 2.0 eq) in water.

  • Oxidation: Cool the aldehyde solution in an ice bath. Slowly add the aqueous KMnO₄ solution dropwise. The reaction is exothermic; maintain the temperature below 20 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Stir the reaction at room temperature for 1-3 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Quenching: Quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite or a small amount of isopropanol until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Work-up: Filter the mixture to remove the MnO₂ precipitate, washing the filter cake with a small amount of acetone or water.

  • Combine the filtrates and remove the acetone under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2. The carboxylic acid product will precipitate as a white solid.

  • Isolation and Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.[3] If necessary, further purification can be achieved by recrystallization.

Characterization and Data

The following table summarizes typical analytical data for the key compounds in this synthesis.

CompoundMolecular FormulaMW ( g/mol )AppearanceExpected YieldMelting Point (°C)
Intermediate (2) C₁₁H₉ClN₂O220.66Pale yellow solid75-85%143-145[14]
Final Product (3) C₁₁H₉ClN₂O₂236.66White solid80-90%210-212[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 - Moisture contamination deactivating the Vilsmeier reagent.- Incomplete reaction.- Ensure all glassware is oven-dried and reagents are anhydrous.[6]- Increase reaction time or temperature moderately and monitor by TLC.
Dark-colored product in Step 1 - Reaction temperature was too high during POCl₃ addition or heating.- Maintain strict temperature control during reagent preparation and reaction.- Purify the crude product with activated charcoal during recrystallization.
Incomplete oxidation in Step 2 - Insufficient amount of KMnO₄.- Low reaction temperature.- Add a slight excess of KMnO₄ until a faint pink color persists.- Allow the reaction to stir at room temperature for a longer duration.
Product fails to precipitate - Insufficient acidification.- Product has some solubility in the acidic water.- Check the pH and add more acid if necessary.- Cool the solution thoroughly in an ice bath for an extended period. If necessary, extract with an organic solvent like ethyl acetate.

References

  • LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No: 10025-87-3. Retrieved from [Link]

  • Hangda Chern. (2024). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Retrieved from [Link]

  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes | Request PDF. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2024). N,N-DIMETHYLFORMAMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]

  • Scilit. (2000). Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation. Retrieved from [Link]

  • IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • MedSci. (n.d.). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Arkat USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (hereafter referred to as CMPA). This resource is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (hereafter referred to as CMPA). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The purity of CMPA is paramount for its successful use in subsequent synthetic steps, particularly in the development of pharmaceutical agents. This guide provides in-depth, field-proven insights into common purification challenges, offering troubleshooting solutions and detailed protocols to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid?

A1: Impurities in crude CMPA are typically route-dependent. However, common contaminants often include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could include the corresponding pyrazole ester if the final step is hydrolysis, or the pyrazole-4-carbaldehyde if the synthesis involves an oxidation step.[1][2]

  • Byproducts: Side-products from the chlorination or cyclocondensation steps are common.[1][3]

  • Residual Solvents: Solvents used during the reaction or workup, such as ethanol, ethyl acetate, or DMF, can be trapped in the crude product.[1][2]

  • Inorganic Salts: Generated during reaction quenching or pH adjustment steps.[1]

Q2: What is the best initial approach for purifying solid, crude CMPA?

A2: The optimal purification technique depends on the nature of the impurities.[4] For solid CMPA, a well-executed acid-base extraction is often the most effective first step to remove neutral or basic impurities. This can be followed by recrystallization to remove closely related acidic impurities and achieve high crystalline purity.[4][5]

Q3: My CMPA sample is an oil or a sticky gum after initial isolation. What should I do?

A3: An oily or gummy consistency instead of a crystalline solid usually indicates the presence of significant impurities, most commonly residual solvent or water, which depress the melting point. The recommended course of action is to re-dissolve the material in an appropriate organic solvent (like ethyl acetate) and perform a thorough acid-base extraction to remove non-acidic contaminants.[4] Ensure the final product is dried completely under vacuum.

Troubleshooting Guide: Specific Purification Issues

This section addresses specific problems you may encounter during the purification of CMPA.

Issue 1: Severe Streaking or Tailing on Silica Gel TLC Plates

  • Probable Cause: Carboxylic acids like CMPA have a strong affinity for the slightly acidic silica gel stationary phase. This interaction can cause the compound to move as a smear rather than a distinct spot, making it difficult to assess purity or monitor reactions.[4]

  • Solution: To ensure the carboxylic acid remains fully protonated and interacts less with the silica, add a small amount (0.5-1.0%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[4] This will result in sharper, more defined spots.

Issue 2: Low Recovery After Acid-Base Extraction

  • Probable Cause 1: Incomplete Extraction. A single extraction with an aqueous base is often insufficient. The partition coefficient may require multiple extractions to transfer the majority of the carboxylate salt into the aqueous phase.

  • Solution 1: Perform at least two to three extractions of the organic layer with fresh portions of the aqueous base (e.g., saturated sodium bicarbonate solution).[4] Combine all aqueous extracts for the re-acidification step.

  • Probable Cause 2: Incomplete Precipitation. The carboxylic acid may not fully precipitate if the aqueous solution is not made sufficiently acidic.

  • Solution 2: After combining the aqueous extracts, cool the solution in an ice bath and add a strong acid (e.g., 6M HCl) dropwise until the solution is distinctly acidic.[4] Always verify the final pH with litmus paper or a pH meter. Adding acid until no further precipitation is observed is a good practice.

  • Probable Cause 3: Product Solubility. CMPA may have some residual solubility in the acidic aqueous solution, especially if the volume is large.

  • Solution 3: If you suspect significant loss due to solubility, you can extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.[6]

Issue 3: Impurities Remain After Recrystallization

  • Probable Cause: The chosen recrystallization solvent is not optimal, leading to co-crystallization of impurities with the product. The impurity may have very similar solubility properties to CMPA in that specific solvent.

  • Solution:

    • Select a Different Solvent: Experiment with various solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Pre-Purification: If impurities persist, perform an acid-base extraction before attempting recrystallization. This will remove a different class of impurities and simplify the subsequent crystallization.

    • Consider Chromatography: For very stubborn impurities with similar polarity and acidity, column chromatography may be necessary.[4] Remember to use an acidified eluent as described in Issue 1.

Detailed Experimental Protocols

Protocol 1: Purification of CMPA via Acid-Base Extraction

This protocol is designed to separate CMPA from neutral and basic impurities.

  • Dissolution: Dissolve the crude CMPA (e.g., 5.0 g) in an organic solvent such as ethyl acetate or dichloromethane (50-100 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel.[4] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of CMPA, into a clean Erlenmeyer flask.[4]

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution (50 mL) to ensure complete removal of the acid. Combine this second aqueous extract with the first.[4] The organic layer now contains neutral and basic impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. CMPA will begin to precipitate as a white solid. Continue adding HCl until the solution is acidic (test with litmus paper) and no more precipitate forms.[4]

  • Isolation: Collect the purified solid CMPA by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a vacuum oven or desiccator for final drying to a constant weight.[4]

Diagram: Workflow for Acid-Base Extraction of CMPA

A 1. Dissolve Crude CMPA in Organic Solvent B 2. Add Sat. NaHCO3 (aq) & Shake A->B C 3. Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D Discard E Aqueous Layer (CMPA-Sodium Salt) C->E F 4. Repeat Extraction on Organic Layer D->F G 5. Combine Aqueous Layers & Cool in Ice Bath E->G F->E Combine aq. layers H 6. Add 6M HCl (aq) until Acidic G->H I 7. Collect Precipitate (Pure CMPA) via Filtration H->I J 8. Wash with Cold Water & Dry I->J

Caption: A step-by-step workflow for the purification of CMPA using acid-base extraction.

Decision-Making & Advanced Techniques

Choosing the Right Purification Strategy

The choice of technique is critical and should be data-driven. Use TLC analysis to guide your decision-making process.

Diagram: Purification Method Selection

start Analyze Crude CMPA by TLC q1 Are there significant non-polar/baseline impurities? start->q1 a1_yes Perform Acid-Base Extraction q1->a1_yes  Yes a1_no Directly Perform Recrystallization q1->a1_no  No   q2 Is the product pure enough after extraction? a1_yes->q2 a2_no Perform Recrystallization q2->a2_no  No end Pure CMPA q2->end  Yes q3 Are impurities still present with similar Rf values? a2_no->q3 a1_no->q2 a3_yes Perform Column Chromatography (with acidified eluent) q3->a3_yes  Yes q3->end  No a3_yes->end

Caption: A decision tree to guide the selection of an appropriate purification strategy for CMPA.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Welcome to the technical support guide for the synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This resource is designed for researchers and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This resource is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The following troubleshooting guides and FAQs provide direct, actionable advice to optimize your experimental outcomes.

I. Overview of the Core Synthetic Pathway

The most prevalent and efficient route to 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid involves a two-step process starting from the readily available 1-Methyl-3-Phenyl-1H-pyrazol-5(4H)-one. The key transformations are:

  • Vilsmeier-Haack Formylation and Chlorination: A one-pot reaction that simultaneously introduces a formyl group at the C4 position and a chlorine atom at the C5 position.[1]

  • Oxidation: Conversion of the intermediate aldehyde to the final carboxylic acid.

This pathway, while effective, is prone to several side reactions that can impact yield and purity. This guide will dissect these potential issues and provide robust solutions.

Synthetic Workflow and Key Reaction Points

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_2 Potential Side Reactions A 1-Methyl-3-Phenyl-1H- pyrazol-5(4H)-one C 5-Chloro-1-Methyl-3-Phenyl-1H- pyrazole-4-carbaldehyde A->C Formylation & Chlorination B Vilsmeier Reagent (POCl₃/DMF) E 5-Chloro-1-Methyl-3-Phenyl-1H- Pyrazole-4-Carboxylic Acid C->E Oxidation S1 Incomplete Chlorination (5-hydroxy-4-carbaldehyde) C->S1 Insufficient POCl₃ S2 Ring Cleavage Products C->S2 Harsh Conditions D Oxidizing Agent (e.g., KMnO₄) S3 Incomplete Oxidation (Residual Aldehyde) E->S3 Insufficient Oxidant S4 Hydrolysis of C5-Cl (5-hydroxy-4-carboxylic acid) E->S4 Basic Workup G start Start step1 Step 1: Prepare Vilsmeier Reagent - Add POCl₃ (3.0 eq) dropwise to  anhydrous DMF (10 eq) at 0°C. - Stir for 30 min at 0°C. start->step1 step2 Step 2: Add Substrate - Add 1-Methyl-3-Phenyl-1H-pyrazol-5(4H)-one  (1.0 eq) portion-wise. - Allow to warm to RT. step1->step2 step3 Step 3: Reaction - Heat mixture under reflux (90-100°C)  for 2 hours. - Monitor by TLC. step2->step3 step4 Step 4: Workup - Cool to RT. - Pour slowly onto crushed ice. - Neutralize with solid NaHCO₃. step3->step4 step5 Step 5: Isolation - Filter the precipitated solid. - Wash with cold water. - Dry under vacuum. step4->step5 end Product: 5-Chloro-1-Methyl-3-Phenyl-1H- pyrazole-4-carbaldehyde step5->end

Caption: Workflow for Vilsmeier-Haack formylation/chlorination.

Protocol 2: Oxidation of Aldehyde to Carboxylic Acid (KMnO₄ Method)
  • Dissolution: Suspend the 5-Chloro-1-Methyl-3-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq) in water. Add this solution dropwise to the aldehyde suspension at room temperature. A brown precipitate of MnO₂ will form.

  • Reaction Monitoring: Stir the reaction vigorously. If the purple color of the permanganate disappears immediately upon addition, it indicates the reaction is proceeding. Continue stirring until TLC shows complete consumption of the starting material (typically 2-4 hours).

  • Quenching: Quench the excess KMnO₄ by adding a small amount of a reducing agent, such as sodium sulfite (Na₂SO₃) solution or ethanol, until the purple color is gone and only the brown MnO₂ precipitate remains.

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad with water.

    • Remove the acetone from the filtrate under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

    • The white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

V. References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.

  • PMC. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.

  • ResearchGate. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.

  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

  • RSC Publishing. (n.d.). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine.

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

  • ResearchGate. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

  • RSC Publishing. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

  • Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

  • Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.

  • Arkat USA. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

  • ResearchGate. (n.d.). Scheme 4 Suggested pathways for hydrazinolysis of acid chloride 4.

  • Springer. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

  • Journal of Pharmaceutical Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Welcome to the technical support center for the derivatization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for preparing derivatives of this versatile scaffold. The pyrazole moiety is a significant structural component in many biologically active compounds, making the efficient synthesis of its derivatives a critical task in medicinal chemistry.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding the derivatization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Q1: What are the most common derivatives synthesized from 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid?

The most common derivatives are amides and esters. These are typically prepared to explore structure-activity relationships (SAR) in drug discovery programs. Amide derivatives, in particular, are of high interest due to the prevalence of the amide bond in pharmaceuticals.[2]

Q2: What is the general reactivity of the pyrazole ring, and should I be concerned about side reactions?

The pyrazole ring is generally stable to many reaction conditions. It is resistant to oxidation, meaning the core structure will likely not be affected during the derivatization of the carboxylic acid group.[3][4] Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[1][3] However, since the C4 position is already substituted with the carboxylic acid, the primary site of reactivity for derivatization will be the carboxylic acid itself.

Q3: Can I directly react the carboxylic acid with an amine or alcohol to form an amide or ester?

Direct condensation of a carboxylic acid with an amine or alcohol to form an amide or ester is generally inefficient. The reaction is often slow and requires high temperatures, which can lead to degradation of starting materials and products.[2] This is due to the formation of a stable carboxylate-ammonium salt when an amine is used, which is unreactive.[5] It is highly recommended to activate the carboxylic acid first.

Section 2: Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the derivatization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, along with their causes and solutions.

Issue 1: Low or No Product Yield in Amidation Reactions

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting carboxylic acid and amine.

  • Formation of a white precipitate (ammonium salt) upon mixing the carboxylic acid and amine.

Potential Causes & Solutions:

CauseExplanationSolution
Lack of Carboxylic Acid Activation As mentioned in the FAQ, direct reaction is unfavorable. The carboxylic acid needs to be converted into a more electrophilic species.[6]Activate the carboxylic acid. The two most common methods are: 1. Conversion to an Acyl Chloride: React the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7] The resulting acyl chloride is highly reactive towards amines. 2. Use of Coupling Reagents: Employ carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (1-Hydroxybenzotriazole).[2][6] These reagents form a highly reactive O-acylisourea intermediate.[6]
Inappropriate Solvent The choice of solvent is critical for reaction efficiency.For acyl chloride routes, use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. For coupling reagent methods, polar aprotic solvents like dimethylformamide (DMF) or DCM are suitable.
Steric Hindrance A bulky amine or a sterically hindered carboxylic acid can slow down the reaction rate.Increase the reaction temperature or use a less sterically hindered activating group if possible. For highly hindered substrates, conversion to the acyl chloride is often more effective than using coupling reagents.
Base Stoichiometry In the acyl chloride method, a base is required to neutralize the HCl generated during the reaction. Insufficient base can halt the reaction.Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions with amine hydrochlorides, two equivalents of base are necessary.

Experimental Workflow: Amide Synthesis via Acyl Chloride

G start Start: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂ in DCM) start->acyl_chloride amine_addition Amine Addition (Amine, TEA in DCM) acyl_chloride->amine_addition workup Aqueous Workup amine_addition->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that are not the starting materials or the desired product.

Potential Causes & Solutions:

CauseExplanationSolution
Epimerization/Racemization If the amine contains a chiral center, the harsh conditions of some activation methods can lead to loss of stereochemical integrity.Use milder coupling reagents like HATU or HBTU, which are known to suppress racemization. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help.
Reaction with the Pyrazole Ring While generally stable, under very harsh conditions or with highly reactive electrophiles, side reactions on the pyrazole ring cannot be entirely ruled out.Stick to standard, well-established activation methods. Avoid excessively high temperatures or prolonged reaction times. The pyrazole ring's electron-withdrawing nature at the C3 and C5 positions makes it less susceptible to nucleophilic attack.[8]
Side Reactions of Coupling Reagents DCC can form an N-acylurea byproduct which can be difficult to remove.If using DCC, the N-acylurea is often insoluble in DCM and can be removed by filtration. Alternatively, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed during an aqueous workup.

Troubleshooting Decision Tree for Side Product Formation

G box box start Side Products Observed chiral Is the amine chiral? start->chiral coupling_reagent Using DCC? chiral->coupling_reagent No racemization Potential Racemization chiral->racemization Yes harsh_conditions Harsh reaction conditions? coupling_reagent->harsh_conditions No n_acylurea N-acylurea byproduct coupling_reagent->n_acylurea Yes degradation Potential Degradation harsh_conditions->degradation Yes solution1 Use HATU/HBTU, lower temp. racemization->solution1 solution2 Filter byproduct or use EDC n_acylurea->solution2 solution3 Use milder conditions degradation->solution3

Caption: Decision tree for troubleshooting side product formation.

Issue 3: Difficulty in Product Purification

Symptoms:

  • Product co-elutes with starting materials or byproducts during column chromatography.

  • Product is difficult to crystallize.

Potential Causes & Solutions:

CauseExplanationSolution
Similar Polarity of Product and Starting Material If the amine used is small and does not significantly change the polarity of the molecule, chromatographic separation can be challenging.Optimize your chromatography. Use a shallower gradient or a different solvent system. Sometimes, switching the stationary phase (e.g., from silica to alumina or a reverse-phase column) can be effective.
Residual Coupling Reagent Byproducts As mentioned, byproducts from coupling reagents can contaminate the final product.Choose the right workup. For EDC, an acidic wash will protonate the amine in the urea byproduct, making it water-soluble. For DCC, filtration is usually sufficient.
Product is an Oil Not all amide derivatives are crystalline solids.If the product is an oil, ensure it is pure by NMR and LC-MS. If a solid is required, try different crystallization solvents or techniques like trituration.

Section 3: Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Amide (General Procedure via Acyl Chloride)
  • Acyl Chloride Formation: To a solution of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (0.1 M).

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Ester (General Fischer Esterification)

While Fischer esterification might require forcing conditions, it can be a straightforward method for simple alcohols.

  • Reaction Setup: Suspend 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reagent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

  • PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

Optimization

Technical Support Center: Degradation Pathway Analysis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Introduction: Understanding the Stability Imperative Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This document serves as a critical resource for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Imperative

Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This document serves as a critical resource for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of this compound. Understanding how a molecule degrades under various environmental stressors is a cornerstone of drug development and chemical research. It allows for the establishment of stable formulations, prediction of shelf-life, and identification of potential degradants that could impact efficacy or safety.[1][2][3]

Forced degradation, or stress testing, is an essential practice where the molecule is exposed to conditions more severe than standard accelerated stability testing to elicit degradation.[3][4] The resulting data is invaluable for developing stability-indicating analytical methods and elucidating the intrinsic chemical properties of the molecule.[4][5] This guide provides both a theoretical framework for predicting degradation and practical, step-by-step protocols for executing these critical experiments in your laboratory.

Theoretical Framework: Predicting Degradation Pathways

While specific experimental data on 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is not extensively published, we can predict its degradation pathways by analyzing its functional groups and drawing parallels with structurally similar pyrazole derivatives.

The molecule consists of a substituted pyrazole ring, a carboxylic acid, a phenyl group, and a chloro-substituent. Each of these sites presents a potential point of chemical reactivity under stress conditions.

  • Pyrazole Ring: The pyrazole ring itself is relatively stable due to its aromatic character.[6] However, under harsh oxidative conditions or strong UV light, ring opening or rearrangement is possible.[7][8] Oxidative attack may target the carbon atoms of the ring, potentially leading to hydroxylated intermediates.[9][10] In some cases, photochemical rearrangement can transform the pyrazole ring into an imidazole derivative.[11]

  • Carboxylic Acid Group: This is a primary site for degradation. Decarboxylation (loss of CO2) is a common pathway, especially under thermal stress.[12] Esterification can occur if alcohols are present as solvents or excipients, particularly under acidic conditions.

  • Chloro Substituent: The C-Cl bond at the 5-position is susceptible to nucleophilic substitution. Under hydrolytic conditions (acidic or basic), this can lead to the formation of a hydroxyl group, yielding a 5-hydroxy-pyrazole derivative.

  • Phenyl Group: The phenyl ring is generally stable but can undergo electrophilic substitution or oxidation under very aggressive conditions, although this is less likely than reactions at other sites.

Based on this analysis, we can anticipate the most probable degradation pathways under common stress conditions.

Caption: Predicted degradation pathways for the target compound.

Experimental Design & Protocols

Forced degradation studies should be systematic. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating an overly complex mixture of secondary degradants.[13] All studies should include a control sample (stored under ambient conditions) to provide a baseline.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursTo test susceptibility to low pH environments.[4]
Base Hydrolysis 0.1 M NaOH60°CUp to 72 hoursTo test susceptibility to high pH environments.[4]
Oxidation 3% H₂O₂Room TempUp to 24 hoursTo test susceptibility to oxidative stress.[4]
Photostability ICH Q1B Option 2AmbientN/AExpose to ≥1.2 million lux hours and ≥200 W h/m².[4]
Thermal Degradation Dry Heat80°CUp to 7 daysTo test intrinsic thermal stability.[13]
3.1 Detailed Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study, from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_reporting 4. Reporting Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Stress_Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Stress_Acid Stress_Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Stress_Base Stress_Ox Oxidation (3% H2O2, RT) Prep->Stress_Ox Stress_Heat Thermal (80°C, Solid State) Prep->Stress_Heat Stress_Light Photostability (ICH Q1B) Prep->Stress_Light Quench Neutralize/Quench (as needed) Stress_Acid->Quench Stress_Base->Quench Stress_Ox->Quench Stress_Heat->Quench Stress_Light->Quench Dilute Dilute to working concentration Quench->Dilute HPLC Analyze via Stability-Indicating RP-HPLC-UV/PDA Dilute->HPLC LCMS Characterize Degradants (LC-MS/MS, HRMS) HPLC->LCMS If unknown peaks > threshold Report Compile Data: - % Degradation - Mass Balance - Peak Purity - Identify Degradants HPLC->Report LCMS->Report

Caption: General workflow for a forced degradation study.

Troubleshooting and FAQs

This section addresses common issues encountered during forced degradation studies.

Q1: My sample shows no degradation under the recommended conditions. What should I do?

A1: This indicates your molecule is highly stable. The purpose of forced degradation is to force degradation to occur.[13]

  • Troubleshooting Steps:

    • Increase Stress Severity: Gradually increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), the temperature (e.g., from 60°C to 80°C), or the duration of exposure.[4]

    • Check Solubility: Ensure the compound is fully dissolved. Poor solubility can mask reactivity. You may need to add a co-solvent like acetonitrile or methanol, but be aware that the co-solvent itself could participate in reactions (e.g., ester formation with the carboxylic acid).

    • Confirm Analytical Method: Verify that your analytical method is capable of detecting small changes. Check the detector wavelength and ensure it's appropriate for both the parent compound and potential degradants.

Q2: I see over 50% degradation in my sample almost immediately. How can I get this into the target 5-20% range?

A2: This suggests your molecule is very labile under the chosen conditions.

  • Troubleshooting Steps:

    • Decrease Stress Severity: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time significantly.[13] For highly sensitive compounds, you might need to conduct stress studies at refrigerated or even sub-zero temperatures.

    • Time-Point Study: Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to catch the degradation within the desired range.

    • Protective Measures: For photolytic degradation, consider if the compound is more stable in a solid state versus in solution.

Q3: My chromatographic results show poor mass balance. The total peak area is significantly decreasing. Where did my compound go?

A3: Poor mass balance can be a challenging but informative result. It suggests that one or more degradation products are not being detected by your analytical method.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect the sample vial. A degradant may have precipitated out of solution.

    • Analyze with a Different Detector: Your degradant may lack the chromophore necessary for UV detection. Analyze the sample using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

    • Check for Volatility: The degradant could be a volatile compound (e.g., from decarboxylation) that is lost during sample preparation or analysis. Headspace GC-MS could be used to investigate this.

    • Strong Retention: The degradant may be sticking irreversibly to the HPLC column. Try a gradient with a stronger organic solvent or a different column chemistry.

Q4: How do I confirm the identity of the degradation products?

A4: Structural elucidation of unknown impurities is a key outcome of these studies.

  • Primary Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the workhorse for this analysis.[14][15]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to determine the elemental composition of the degradant.[14]

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradant ion provides structural information that can be pieced together to propose a structure.[16]

  • Confirmatory Technique: If a sufficient quantity of the impurity can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.[17]

References
  • ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Retrieved from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved from [Link]

  • Lasker, J. M., et al. (n.d.). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. Retrieved from [Link]

  • Clejan, L., & Cederbaum, A. (1990). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. Sci-Hub. Retrieved from [Link]

  • Four-Component Ring-Opening Reaction of Pyrroles via C-N Bond Cleavage under Multiple Functions of Elemental Sulfur. (n.d.). ResearchGate. Retrieved from [Link]

  • Lyalin, B. V., et al. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Retrieved from [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). ResearchGate. Retrieved from [Link]

  • Pyrazoles Syntheses, reactions and uses. (2021, February 17). YouTube. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (n.d.). PubMed. Retrieved from [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Retrieved from [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). IntechOpen. Retrieved from [Link]

  • Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). Scirp.org. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021, June 7). Organic Letters - ACS Publications. Retrieved from [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (n.d.). SciRP.org. Retrieved from [Link]

  • Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah journals. Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). OUCI. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting inconsistent results in assays with 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Introduction Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (PubChem CID: 839949). This document is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (PubChem CID: 839949). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving consistent and reproducible results in biochemical and cell-based assays using this compound.[1] Pyrazole-based compounds are a significant class of molecules with a wide spectrum of biological activities, making them common subjects of screening campaigns and mechanistic studies.[2][3]

However, the specific physicochemical characteristics of this molecule, driven by its substituted pyrazole core and its carboxylic acid moiety, can present unique challenges. Inconsistent results often stem from issues with solubility, stability, or unintended interactions within the assay system. This guide provides a structured, question-and-answer approach to troubleshoot common problems, explaining the scientific rationale behind each recommendation to empower you to de-risk your experiments and generate high-quality, reliable data.

Part 1: Compound Properties and Handling

A thorough understanding of the compound's fundamental properties is the first step in troubleshooting. Inconsistent preparation and handling are primary sources of experimental variability.

Table 1: Physicochemical Properties of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₂[4]
Molecular Weight 236.66 g/mol [4]
IUPAC Name 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylic acid[1]
Structure A substituted pyrazole ring with a carboxylic acid group.[1]
Frequently Asked Questions: Solubility and Storage

Q1: What is the best solvent for making a high-concentration stock solution?

A1: For initial solubilization, we strongly recommend using 100% dimethyl sulfoxide (DMSO). Carboxylic acid-containing compounds often exhibit poor aqueous solubility at neutral or acidic pH.[5] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Prepare a high-concentration primary stock (e.g., 10-50 mM) in DMSO. To ensure complete dissolution, vortex thoroughly and use a brief, gentle sonication in a water bath if necessary. Always visually inspect the solution for any undissolved particulate matter before storage.

Q2: My compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a critical and common issue known as "compound crashing." It leads to a significant overestimation of the actual concentration in your assay, causing high variability and inaccurate dose-response curves. The carboxylic acid group is ionizable; it will be largely protonated and less soluble at low pH and deprotonated (ionized) and more soluble at higher pH.[5]

  • pH-Dependence: The pH of your final assay buffer is critical. If your buffer is acidic (pH < 6), the carboxylic acid will be protonated (-COOH), reducing its aqueous solubility. Consider if your assay can tolerate a buffer pH of 7.4 or higher, which will favor the more soluble carboxylate form (-COO⁻).

  • Intermediate Dilution: Avoid diluting a high-concentration DMSO stock directly into an aqueous buffer in a single step. Perform an intermediate dilution step in a solvent mixture, such as 50% DMSO / 50% buffer, or directly into the complete assay medium containing proteins like BSA or serum, which can help stabilize the compound and prevent precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I store the solid compound and my DMSO stock solutions to ensure stability?

A3:

  • Solid Compound: Store the solid (powder) form of the compound at 4°C or -20°C in a tightly sealed vial, protected from light and moisture.

  • DMSO Stocks: Aliquot your high-concentration DMSO stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation due to moisture absorption by DMSO. When thawing an aliquot, bring it to room temperature completely and vortex gently before use.

Part 2: Troubleshooting Inconsistent Assay Results

This section addresses specific experimental problems. The following decision tree provides a logical workflow for diagnosing the root cause of inconsistency.

Diagram: Troubleshooting Workflow for Assay Inconsistency

A logical guide to diagnosing inconsistent results.

TroubleshootingWorkflow Troubleshooting Workflow for Assay Inconsistency start Inconsistent Results (High CV%, Shifting IC50) solubility Is Compound Precipitation Visible in Assay Plate? start->solubility interference Does Compound Interfere with Assay Readout? solubility->interference No sol_yes Optimize Dilution Protocol (See FAQ A2) solubility->sol_yes Yes stability Is Compound Stable Under Assay Conditions? interference->stability No int_yes Run Interference Controls (See Protocol 2) interference->int_yes Yes cell_health Are Cells Healthy and Consistent? stability->cell_health No stab_yes Perform Time-Course Experiment stability->stab_yes Yes cell_yes Review Cell Culture and Plating Protocol cell_health->cell_yes Yes/Unsure end Review Basic Assay Parameters (Pipetting, etc.) cell_health->end No

Frequently Asked Questions: Assay Performance

Q4: My dose-response curves are shallow, or the IC50 value shifts significantly between experiments. What's happening?

A4: This is a classic sign of issues with the compound's effective concentration or stability.

  • Solubility Limit Exceeded: The most common cause is that the highest concentrations in your dilution series are exceeding the solubility limit of the compound in the final assay buffer. The precipitated compound is not active, leading to a plateau in activity that is not due to target saturation but rather to a lack of available molecules.

    • Solution: Determine the kinetic solubility of your compound in the final assay buffer. Prepare your highest concentration dose at least 2-fold below this determined solubility limit.

  • Compound Instability: The compound may be degrading over the time course of your experiment (e.g., hours of incubation at 37°C). This effectively lowers the concentration of active compound over time, which can lead to a right-ward shift in the IC50.

    • Solution: Perform a pre-incubation experiment. Incubate the compound in your assay medium for the full duration of your experiment, then add it to the assay system to see if its potency has decreased.

  • Variable Cell Health: In cell-based assays, variations in cell density, passage number, or metabolic state can dramatically alter assay results. Carboxylic acids can be challenging for cells due to their ability to disrupt membranes and alter intracellular pH.[6][7]

    • Solution: Standardize your cell culture rigorously. Use cells within a narrow passage number range, ensure consistent seeding density, and visually inspect cell morphology before every experiment.

Q5: I'm seeing high variability between replicate wells, especially at higher concentrations.

A5: High well-to-well variability (high %CV) is often a direct result of poor compound solubility or mixing.

  • Micro-precipitation: Even if not visible to the naked eye, small compound aggregates can form and distribute unevenly across replicate wells. When you add the compound to the plate, ensure you mix thoroughly but gently (e.g., by repeat pipetting or using an orbital shaker) without disturbing the cell layer.

  • Edge Effects: Poorly sealed plates or uneven temperature distribution in an incubator can cause evaporation from the outer wells, concentrating the compound and other reagents. Use plates with lids, ensure your incubator has good humidity control, and consider leaving the outer wells filled with buffer or media only ("buffer wells") and not using them for data analysis.

  • Cell Permeability: For intracellular targets, the ionized (charged) nature of the carboxylic acid at physiological pH can limit its ability to passively diffuse across the cell membrane.[8][9] This can lead to variable uptake between cells and thus variable responses. The efficiency of uptake can be highly dependent on cell health and membrane integrity.

Q6: I suspect my compound is interfering with the assay technology itself (e.g., fluorescence, luminescence). How can I test for this?

A6: This is a critical control experiment. Pyrazole-containing compounds, due to their aromatic nature, have the potential to interfere with optical readouts.[10]

  • Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the signal from your reporter fluorophore.

  • Reagent Inhibition: The compound could directly inhibit a reporter enzyme used in the assay readout (e.g., Luciferase, Horseradish Peroxidase).

Solution: Run a cell-free or target-free control experiment. Set up wells containing only the assay buffer and detection reagents. Add your compound across its full concentration range and measure the signal. Any dose-dependent change in the signal in the absence of the biological target is an artifact that must be accounted for.

Part 3: Key Experimental Protocols

Protocol 1: Recommended Solubilization and Serial Dilution Workflow

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to a final concentration of 20 mM. Vortex and sonicate briefly to ensure complete dissolution.

  • Create Top Concentration in Assay Plate: Prepare the highest concentration for your dose-response curve. For a top concentration of 100 µM with a final DMSO of 0.5%, you would perform a 200-fold dilution.

    • Crucially, do not add the DMSO directly to a large volume of buffer. Instead, add the small volume of DMSO stock (e.g., 1 µL) to the bottom of the well, then add the assay medium (e.g., 199 µL) and immediately mix thoroughly.

  • Perform Serial Dilutions: Perform your serial dilutions (e.g., 1:3 or 1:10) directly in the assay plate using complete assay medium. Ensure you mix each dilution step adequately (e.g., pipette up and down 5-10 times).

  • Add Cells/Reagents: Once the compound dilution series is prepared, add your cells or other assay reagents.

Diagram: Recommended Dilution Workflow

A workflow designed to minimize compound precipitation.

DilutionWorkflow cluster_prep Stock Preparation cluster_plate Assay Plate Dilution solid Solid Compound stock 20 mM Primary Stock solid->stock dmso 100% DMSO dmso->stock add_stock 1. Add Stock to Dry Well stock->add_stock add_media 2. Add Assay Medium & Mix add_stock->add_media serial_dilute 3. Perform Serial Dilutions in Medium add_media->serial_dilute add_cells 4. Add Cells/Target serial_dilute->add_cells

Protocol 2: Assay Interference Counter-Screen

This protocol identifies false positives/negatives arising from interactions with the detection system.

  • Prepare Assay Plate: Prepare a compound dilution series in an assay plate exactly as described in Protocol 1.

  • Use Target-Free Medium: The "assay medium" used should be identical to your main experiment but lacking the biological target (e.g., no cells, no purified enzyme).

  • Add Detection Reagents: At the time point you would normally read your assay, add the detection reagents (e.g., CellTiter-Glo®, fluorescent substrate) to all wells.

  • Incubate and Read: Incubate for the standard detection development time and read the plate on your plate reader using the same settings as your main experiment.

  • Analyze Data: Plot the signal against the compound concentration. A flat, horizontal line indicates no interference. A dose-dependent increase or decrease in signal indicates assay interference that needs to be corrected or may invalidate the assay for this compound.

References

  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5.
  • Guidechem. 5-chloro-3-methyl-1h-pyrazole-4-carbaldehyde.
  • CymitQuimica. 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Royal Society of Chemistry. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Trilleras, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C. (2005). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Acta Crystallographica Section E: Structure Reports Online, 61(4), o1055-o1057.
  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313.
  • ChemicalBook. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Chemsrc. CAS#:1173246-76-8 | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Sigma-Aldrich. 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.
  • Wang, X., et al. (2005). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • PubChem. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.
  • Vilar, A., et al. (2021). Fast Release of Carboxylic Acid inside Cells.
  • Vilar, A., et al. (2021). Fast Release of Carboxylic Acid inside Cells.
  • Mambanda, A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10633-10644.
  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 273.
  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Patsnap Eureka. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6529.
  • Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2173.
  • BLDpharm. 1173246-76-8|5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

A Guide to Minimizing Byproducts and Optimizing Yield Welcome to the technical support guide for the synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This resource is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproducts and Optimizing Yield

Welcome to the technical support guide for the synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges encountered during this multi-step synthesis, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Our focus is on ensuring high purity and minimizing the formation of problematic byproducts.

The synthesis is typically a two-step process starting from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. The first step is a Vilsmeier-Haack reaction to install the chloro and formyl groups, followed by an oxidation to yield the final carboxylic acid. Each step presents unique challenges that can lead to impurities.

Overall Synthesis and Potential Pitfalls

The diagram below outlines the primary synthetic route and highlights the key stages where byproducts are commonly formed. Understanding this flow is the first step in effective troubleshooting.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_byproducts Common Byproducts A 3-Methyl-1-phenyl-1H- prazol-5(4H)-one C 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde A->C Main Reaction B Vilsmeier Reagent (POCl3 + DMF) B->C E 5-Chloro-1-Methyl-3-Phenyl-1H- Pyrazole-4-Carboxylic Acid (Target Molecule) C->E BP1 Unreacted Starting Material C->BP1 Incomplete Reaction BP2 Hydroxymethylated Byproduct C->BP2 Side Reaction D [O] (e.g., KMnO4) D->E BP3 Unreacted Aldehyde E->BP3 Incomplete Oxidation BP4 Decarboxylated Impurity E->BP4 Degradation

Caption: Synthetic pathway and common byproduct formation points.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Vilsmeier-Haack reaction is low-yielding and shows multiple spots on TLC. What's going wrong?

This is a common issue in the first step. The Vilsmeier-Haack reaction, while powerful, is sensitive to reaction conditions. Byproducts often arise from incomplete reactions or side reactions involving the highly reactive Vilsmeier reagent.[1][2][3]

Symptoms:

  • TLC analysis shows a spot corresponding to the starting material, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Multiple new spots are visible on the TLC plate, some of which may be minor.

  • The isolated yield of the desired aldehyde is significantly below the expected 80-90%.[4][5]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Vilsmeier Reagent Formation The Vilsmeier reagent (an iminium salt) forms from the reaction of a tertiary amide (DMF) with an acid chloride (POCl₃). This is an exothermic reaction that requires careful temperature control. If the reagent is not pre-formed correctly or decomposes, it will be unavailable for the main reaction.Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF and allowing it to stir for 20-30 minutes at 0-5 °C before adding the pyrazolone starting material.[5]
Insufficient Reagent Stoichiometry The reaction consumes multiple equivalents of the Vilsmeier reagent for both chlorination and formylation. Using insufficient amounts will lead to an incomplete reaction.Use a sufficient excess of both DMF and POCl₃. A common ratio is ~3 equivalents of the pyrazolone to ~7 equivalents of POCl₃ and ~3 equivalents of DMF, though optimization may be required.[5]
Sub-optimal Reaction Temperature/Time The formylation of the pyrazole ring is an electrophilic aromatic substitution that requires thermal energy to proceed at a reasonable rate. Insufficient heating will result in a stalled reaction.After the addition of the pyrazolone, the reaction mixture should be heated, typically to reflux or around 90-100 °C, for 1.5-4 hours.[5][6] Reaction progress should be monitored by TLC.
Side Reaction: Hydroxymethylation Prolonged heating of DMF can lead to its decomposition, potentially generating small amounts of formaldehyde. This can react with the pyrazole ring, leading to a minor hydroxymethylated byproduct.[7]Avoid unnecessarily long reaction times. Once TLC indicates the consumption of starting material, proceed with the workup.

Optimized Protocol for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:

  • In a flask equipped with a stirrer and under an inert atmosphere, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 7.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 20 minutes to form the Vilsmeier reagent.

  • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the cold reagent mixture.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 90-100 °C) for 1.5-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of ~7.

  • The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be used for further purification.[5]

FAQ 2: The oxidation of the aldehyde to the carboxylic acid is incomplete or seems to degrade my product. How can I improve this step?

Oxidizing the electron-deficient pyrazole-4-carbaldehyde requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is commonly used, but if not controlled, it can either fail to fully oxidize the substrate or lead to degradation.[4]

Symptoms:

  • The final product has a broad melting point.

  • NMR or LC-MS analysis shows the presence of the starting aldehyde.

  • The reaction mixture turns dark brown or black, and the isolated yield is low, suggesting decomposition.

  • The final product is difficult to purify from the starting aldehyde due to similar polarities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Oxidant The oxidation of an aldehyde to a carboxylic acid is a two-electron oxidation. Stoichiometric or slightly excess amounts of a strong oxidant like KMnO₄ are required for full conversion.Use a slight excess of KMnO₄ (typically 1.1-1.3 equivalents). The reaction progress can often be visually monitored by the disappearance of the purple permanganate color.
Harsh Reaction Conditions While heat is required, excessive temperatures in the presence of a strong oxidant can lead to the degradation of the pyrazole ring or other unwanted side reactions.Perform the oxidation at a controlled, elevated temperature, for instance, by heating in a water bath at 80-90 °C.[8] Avoid aggressive, direct heating.
Inadequate Quenching/Workup After the reaction, excess KMnO₄ and the MnO₂ byproduct must be removed. Improper quenching can complicate the isolation and purification of the acidic product.After the reaction is complete (as indicated by TLC or the color change), cool the mixture and quench the excess permanganate with a reducing agent like sodium bisulfite or by adding a small amount of ethanol until the purple color disappears. The resulting brown MnO₂ precipitate can then be filtered off.

Optimized Protocol for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid:

  • Suspend the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of water and a co-solvent like pyridine or acetone.

  • Heat the suspension to 80-90 °C in a water bath.

  • Slowly add a solution of potassium permanganate (KMnO₄, 1.2 eq) in water. Maintain the temperature and stir vigorously.

  • After the addition, continue heating for 1-2 hours or until the purple color has faded. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and quench any remaining KMnO₄ by adding a saturated solution of sodium bisulfite until the mixture becomes colorless with a brown precipitate (MnO₂).

  • Filter the hot solution to remove the MnO₂. Wash the filter cake with hot water.

  • Combine the filtrates and cool to room temperature. Acidify the solution with concentrated HCl to a pH of 1-2.

  • The carboxylic acid will precipitate as a white solid. Filter the product, wash with cold water, and dry.[4][8]

FAQ 3: My final product is contaminated with a non-polar impurity. Could this be a decarboxylation byproduct?

Yes, this is a very likely cause. Pyrazole-4-carboxylic acids can undergo decarboxylation, especially when subjected to heat, to form the corresponding 4-unsubstituted pyrazole.[9][10] This byproduct is neutral and less polar than the desired carboxylic acid, making it appear as a faster-moving spot on TLC.

G cluster_conditions Favorable Conditions A Target Carboxylic Acid B Decarboxylated Byproduct (5-Chloro-1-methyl-3-phenyl-1H-pyrazole) A->B - CO2 C High Heat (e.g., distillation, drying oven) C->B D Trace Metals (e.g., Copper) D->B

Caption: Decarboxylation of the target molecule.

Troubleshooting & Prevention:

  • Avoid Excessive Heat: During the final stages of purification, avoid high temperatures. If removing a solvent under reduced pressure, use a rotary evaporator with a water bath set no higher than 50-60 °C. Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than a high-temperature oven.

  • Purification Strategy: The difference in acidity between the product and the decarboxylated byproduct provides an excellent handle for purification.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃).

    • The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while the neutral decarboxylated byproduct will remain in the organic layer.

    • Separate the layers. The organic layer containing the impurity can be discarded.

    • Carefully re-acidify the aqueous layer with cold 2M HCl to a pH of 1-2. The pure carboxylic acid will precipitate and can be collected by filtration.[11]

FAQ 4: How can I identify and quantify the byproducts in my reaction mixture?

Accurate identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is the standard approach.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): Use TLC as a rapid, qualitative tool to monitor reaction progress and assess the purity of the crude product. It can quickly reveal the presence of starting materials and byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable.

    • Aldehyde Impurity: The aldehydic proton of the starting carbaldehyde will appear as a sharp singlet far downfield (~9.5-10.5 ppm). Its presence in the final product spectrum indicates incomplete oxidation.

    • Decarboxylated Impurity: The proton at the C4 position of the decarboxylated pyrazole will appear as a new singlet in the aromatic region (~6.5-7.5 ppm), while the characteristic broad singlet of the carboxylic acid proton (~12-13 ppm) will be absent for this species.

  • Mass Spectrometry (MS): LC-MS is ideal for identifying the molecular weights of all components in the mixture, confirming the presence of expected products and byproducts.[12][13]

G cluster_0 Troubleshooting Workflow A Reaction Complete. Is the product pure by TLC? B Proceed to final isolation and characterization. A->B Yes C Analyze crude mixture by 1H NMR and LC-MS. A->C No D Identify impurities based on characteristic signals/mass. C->D E Aldehyde peak (δ ~10 ppm) present? D->E F C4-H peak (δ ~7 ppm) present? D->F G Re-run oxidation with optimized conditions. E->G Yes H Purify via acid-base extraction. F->H Yes

Caption: A workflow for analyzing and troubleshooting impurities.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2007). The Journal of Organic Chemistry. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles. (2022). ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2009). ResearchGate. [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2018). ResearchGate. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2003). ResearchGate. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. [Link]

  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Semantic Scholar. [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013).
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Analytical Methods. (2014). RSC Publishing. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (2014).
  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2010). ResearchGate. [Link]

  • Various methods for the synthesis of pyrazole. (2022). ResearchGate. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2016). RSC Publishing. [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). PMC - NIH. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. (2005). ResearchGate. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2017). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid Solutions

Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for stability testing of solutions containing this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reliability of your experimental results.

Introduction to the Molecule and Stability Testing

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The stability of this molecule in solution is a critical parameter that can influence its efficacy, safety, and shelf-life in research and pharmaceutical applications.

Stability testing, particularly through forced degradation studies, is essential to identify potential degradation pathways and products.[3][4] This knowledge is foundational for developing stable formulations, establishing appropriate storage conditions, and creating robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the stability testing of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid solutions.

Issue 2.1: Unexpected Degradation or Appearance of Unknown Peaks in HPLC

Observing unexpected peaks or a loss of the main compound peak during analysis is a common sign of degradation. The chemical structure—containing a carboxylic acid, a substituted pyrazole ring, and a chloro substituent—presents several potential degradation pathways. Forced degradation studies are the primary tool to investigate these pathways intentionally.[3][7]

Scientific Rationale:

Degradation can be triggered by several factors:

  • Hydrolysis: The molecule could be susceptible to pH-dependent hydrolysis.

  • Oxidation: The pyrazole ring and phenyl group can be targets for oxidative degradation.

  • Photodegradation: Aromatic and heterocyclic systems like pyrazole can be sensitive to light, leading to rearrangements or cleavage.[8][9][10]

  • Thermal Stress: Elevated temperatures can accelerate inherent degradation processes, such as decarboxylation of the carboxylic acid group.[11]

Troubleshooting Workflow:

To systematically identify the cause of degradation, a logical, step-by-step approach is necessary. The following decision tree can guide your investigation.

G start Start: Unexpected Degradation Observed check_control Analyze Control Sample (Time Zero, Protected from Light/Heat) start->check_control control_ok Is Control Sample OK? check_control->control_ok issue_prep Issue is in Sample Prep or Analytical Method. Review solvent, standard prep, and instrument parameters. control_ok->issue_prep No stress_paths Degradation is real. Initiate Forced Degradation Study to identify pathway. control_ok->stress_paths Yes hydrolysis Hydrolytic Stress: Expose to Acid (0.1M HCl) & Base (0.1M NaOH) stress_paths->hydrolysis oxidation Oxidative Stress: Expose to 3% H₂O₂ stress_paths->oxidation thermal Thermal Stress: Heat solution (e.g., 60-80°C) stress_paths->thermal photo Photolytic Stress: Expose to light (ICH Q1B) stress_paths->photo analyze_h Analyze via HPLC. Degradation in Acid/Base? hydrolysis->analyze_h analyze_o Analyze via HPLC. Degradation with H₂O₂? oxidation->analyze_o analyze_t Analyze via HPLC. Degradation with Heat? thermal->analyze_t analyze_p Analyze via HPLC. Degradation with Light? photo->analyze_p result_h Conclusion: Hydrolytic Instability. Control solution pH. analyze_h->result_h result_o Conclusion: Oxidative Instability. Consider inert atmosphere or antioxidants. analyze_o->result_o result_t Conclusion: Thermal Instability. Control storage temperature. analyze_t->result_t result_p Conclusion: Photosensitivity. Protect solution from light. analyze_p->result_p

Caption: Troubleshooting Decision Tree for Unexpected Degradation.

Issue 2.2: Poor Solubility or Precipitation in Aqueous Solutions

The molecule has a carboxylic acid group, which means its solubility is highly dependent on the pH of the solution.

Scientific Rationale:

The carboxylic acid group (-COOH) is acidic.

  • At low pH (acidic conditions): The group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.

  • At high pH (basic conditions): The group will be deprotonated to its carboxylate form (-COO⁻), which is ionic and significantly more soluble in aqueous media.

Solutions:
  • Adjust pH: To dissolve the compound, increase the pH of your aqueous solution to above the pKa of the carboxylic acid. A pH of 7.0 or higher is a good starting point. Use a suitable buffer to maintain the pH.

  • Use Co-solvents: If adjusting pH is not an option for your experiment, consider using a co-solvent. Water-miscible organic solvents like ethanol, methanol, acetonitrile, or DMSO can be added to the aqueous phase to increase the solubility of the compound in its protonated state. Start with a small percentage (e.g., 5-10%) and increase as needed.

  • Prepare a Concentrated Stock in Organic Solvent: Dissolve the compound at a high concentration in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid affecting your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution?

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Pyrazole derivatives can be susceptible to photodegradation.[8][10]

  • Atmosphere: If oxidative degradation is identified as a major pathway, consider purging the solution and the vial headspace with an inert gas like nitrogen or argon before sealing.

Q2: My compound appears to be degrading even when stored frozen in DMSO. Why? While freezing slows down most degradation pathways, some can still occur. Highly reactive impurities in the DMSO or the presence of dissolved oxygen could contribute to slow degradation over time. Furthermore, if water is present in the DMSO, acidic or basic degradation can still occur in the unfrozen micro-domains within the frozen solution. Ensure you are using high-purity, anhydrous DMSO.

Q3: What type of HPLC method is suitable for stability testing? A stability-indicating analytical method is crucial. This is a validated method that can accurately separate the active compound from its degradation products and any impurities.

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from potential degradants of varying polarities.

  • Detector: A UV detector is suitable. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradants, which aids in their identification.

Q4: How much degradation should I aim for in a forced degradation study? The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally recommended.[6] This provides enough of the degradation products for detection and characterization without generating secondary or tertiary degradants that may not be relevant to real-world stability.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Objective:

To identify potential degradation pathways and products under various stress conditions.

Materials:
  • 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Class A volumetric flasks and pipettes

  • HPLC system with a PDA detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) control Control (Protected from light, room temp) acid Acid Hydrolysis (Add 0.1M HCl, heat if needed) base Base Hydrolysis (Add 0.1M NaOH, room temp) oxidation Oxidation (Add 3% H₂O₂, room temp) thermal Thermal (Heat at 70°C in oven) photo Photostability (Expose to light per ICH Q1B) sampling Sample at intervals (e.g., 0, 2, 4, 8, 24 hours) neutralize Neutralize Acid/Base samples before injection sampling->neutralize hplc Analyze all samples by Stability-Indicating HPLC-PDA neutralize->hplc eval_data Calculate % Degradation Assess Peak Purity Determine Mass Balance hplc->eval_data

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:
  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution.

Stress ConditionProcedure
Acid Hydrolysis Mix stock solution 1:1 with 0.2 M HCl (final HCl conc. 0.1 M). Store at 60°C.
Base Hydrolysis Mix stock solution 1:1 with 0.2 M NaOH (final NaOH conc. 0.1 M). Store at room temperature.
Oxidative Mix stock solution 1:1 with 6% H₂O₂ (final H₂O₂ conc. 3%). Store at room temperature, protected from light.
Thermal Store a vial of the stock solution in an oven at 70°C, protected from light.
Photolytic Expose a vial of the stock solution to light conditions as specified in ICH Q1B guidelines. A dark control (wrapped in foil) should be stored alongside.
Control Store a vial of the stock solution at room temperature, protected from light.
  • Sampling and Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

    • Crucial Step: Before injection, neutralize the acid and base hydrolysis samples to a pH of ~7 to prevent damage to the HPLC column.

    • Analyze all samples using a validated stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample at time zero.

    • Examine the chromatograms for the appearance of new peaks.

    • Assess the mass balance to ensure that the decrease in the main peak area is accounted for by the sum of the areas of the degradation peaks.

    • Use the PDA detector to check for peak purity and to compare the UV spectra of the parent and degradant peaks.

References

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Chemsrc. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. [Link]

  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

  • National Institutes of Health. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PubMed. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

  • RSC Publishing. Visible light-induced functionalization of indazole and pyrazole: a recent update. [Link]

  • National Institutes of Health. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]

  • OSTI.gov. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Thieme. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. [Link]

  • National Institutes of Health. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

Optimization

Technical Support Center: Optimization of Crystallization Conditions for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. It is structured...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. It is structured as a series of troubleshooting questions and detailed protocols to address common challenges and systematically optimize your experimental outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. Each answer explains the underlying scientific principles and provides actionable steps for resolution.

Q1: My compound is "oiling out" and forming a second liquid phase instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or as a supersaturated liquid.[1] This is common for compounds with low melting points or when a solution is cooled too quickly. The resulting oil is often an amorphous, impure state of the compound and is difficult to handle.

Causality & Solution:

  • High Solute Concentration: The solution is likely too concentrated, leading to precipitation before the solution has cooled sufficiently for orderly crystal lattice formation.

  • Rapid Cooling: Fast cooling rates do not provide enough time for molecules to orient themselves into a crystal lattice.

Troubleshooting Steps:

  • Re-dissolve the Oil: Add a small amount of additional solvent (10-20% of the initial volume) to the mixture.

  • Re-heat: Gently heat the solution until the oil completely redissolves.

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss.[1] A programmed cooling profile is ideal if equipment is available.

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may not be ideal. A solvent in which the compound has slightly lower solubility at elevated temperatures may be required.

Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve recovery?

A2: A low yield is typically a result of the compound remaining in the "mother liquor" (the solution left after crystallization) due to excessive solubility.

Causality & Solution:

  • Too Much Solvent: The most common cause is using more solvent than the minimum required to dissolve the compound at high temperature.[2]

  • Incomplete Crystallization: The solution may not have been cooled to a low enough temperature to maximize precipitation.

Troubleshooting Steps:

  • Concentrate the Solution: If you have already filtered the crystals, you can attempt to recover more material from the mother liquor. Gently heat the filtrate to evaporate a portion of the solvent (e.g., 25-30%) and attempt a second cooling crystallization.

  • Optimize Initial Solvent Volume: In your next experiment, use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solute.[1]

  • Evaluate Anti-Solvent Addition: Consider using an anti-solvent crystallization method (see Protocol 3), which can often lead to higher yields by drastically reducing the compound's solubility.[3]

Q3: My compound crystallizes too quickly, resulting in fine powder or small needles instead of large, well-defined crystals. How can I promote better crystal growth?

A3: Rapid crystallization, or "crashing out," is caused by a state of high supersaturation. While it may result in a high yield, the crystal quality is often poor, with a higher likelihood of entrapping impurities.[2] An ideal crystallization process should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20-30 minutes.[2]

Causality & Solution:

  • Excessive Supersaturation: This can be due to a very steep solubility curve (high solubility when hot, very low when cold) or cooling the solution too rapidly.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-heat the solution to redissolve the solid and add a small excess of solvent (e.g., 5-10% more). This slightly increases the compound's solubility at cooler temperatures, slowing the onset and rate of crystallization.[2]

  • Implement Slow, Controlled Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, insulated if necessary. A programmable bath can be used to create a gradual cooling ramp (e.g., 5-10 °C per hour).

  • Use Solvent Diffusion/Layering: For very high-quality crystals, dissolve the compound in a small amount of a good solvent and carefully layer a less dense anti-solvent on top.[4] Over time, diffusion will slowly induce crystallization at the interface.

Q4: My compound won't crystallize at all, even after cooling in an ice bath. What should I do?

A4: Failure to crystallize indicates that the solution is not supersaturated, or that the energy barrier for nucleation (the formation of the first stable crystal seeds) is too high.

Causality & Solution:

  • Solution is Undersaturated: Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • High Nucleation Barrier: The molecules require a trigger or template to begin assembling into a crystal lattice.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.[1]

    • Seeding: If you have a few crystals from a previous batch, add a single, tiny "seed crystal" to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: Gently evaporate some of the solvent and try cooling again.[1]

  • Try Anti-Solvent Addition: If the compound is highly soluble, cooling alone may be insufficient. Add an anti-solvent in which your compound is insoluble to induce precipitation (see Protocol 3).

Q5: The pH of my solution seems to affect solubility. How do I use this to my advantage for crystallization?

A5: As a carboxylic acid, the solubility of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is highly dependent on pH.[5][6] This property is a powerful tool for crystallization.

  • At High pH (alkaline): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This salt is typically much more soluble in polar solvents, especially water.

  • At Low pH (acidic): The molecule exists in its neutral, protonated form (-COOH). This form is less polar and significantly less soluble in water.

Strategy (pH Swing Crystallization):

  • Dissolution: Dissolve the crude compound in a basic aqueous solution (e.g., using NaOH or NaHCO₃) where it is highly soluble as its sodium salt.

  • Filtration: If there are insoluble impurities, perform a filtration at this stage.

  • Crystallization: Slowly add an acid (e.g., dilute HCl) to the clear solution with stirring. As the pH drops, the compound will protonate and precipitate out of the solution as the less soluble neutral form. The rate of acid addition can control the rate of crystallization.

Frequently Asked Questions (FAQs)

What are the best starting solvents to screen for this compound? Given the molecule's structure (heterocyclic pyrazole ring, phenyl group, carboxylic acid), a range of solvents should be considered. Pyrazole carboxylic acids tend to be soluble in polar organic solvents.[7][8] A good starting point is to test solubility in solvents like ethanol, methanol, acetone, ethyl acetate, and acetonitrile at both room temperature and their boiling points. Water and non-polar solvents like heptane or hexane are likely to be poor solvents and can be evaluated as potential anti-solvents.[9]

How can I screen for potential polymorphic forms? Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development.[10] Different polymorphs can have different physical properties. To screen for them, you must vary the crystallization conditions systematically. Key variables to explore include:

  • Solvent: Crystallizing from solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol vs. toluene).

  • Supersaturation Level: Perform crystallizations at both high (fast cooling, rapid anti-solvent addition) and low (slow cooling, vapor diffusion) supersaturation levels.[3]

  • Temperature: Attempt crystallization at different temperatures.

What is the difference between cooling, evaporation, and anti-solvent crystallization? These are the three primary methods for generating supersaturation:

  • Cooling Crystallization: Relies on the compound being significantly more soluble at a high temperature than at a low temperature. The solution is saturated at a high temperature and then cooled.

  • Evaporation Crystallization: The compound is dissolved in a solvent at room temperature, and the container is left partially open to allow the solvent to slowly evaporate. As the solvent volume decreases, the solution becomes supersaturated, and crystals form. This is good for compounds that are highly soluble at all temperatures.

  • Anti-Solvent Crystallization: The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) is slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[11][12]

Data & Visualization

Table 1: Suggested Solvents for Screening
Solvent ClassExample SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Use
Alcohols Ethanol7824.5Good Solvent
Methanol6532.7Good Solvent
Ketones Acetone5620.7Good Solvent
Esters Ethyl Acetate776.0Good Solvent
Aromatics Toluene1112.4Moderate/Poor Solvent
Alkanes Heptane981.9Anti-Solvent
Aqueous Water10080.1Anti-Solvent / pH Swing
Diagram 1: Crystallization Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common crystallization failures.

G start Start with Saturated Hot Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe oil Compound Oiled Out observe->oil Liquid Layers? no_xtal No Crystals Formed observe->no_xtal Clear Solution? xtal_poor Poor Quality Crystals (Powder/Needles) observe->xtal_poor Fine Solid? xtal_good Good Quality Crystals observe->xtal_good Well-formed Solid? fix_oil Re-heat, Add More Solvent, Cool Slower oil->fix_oil fix_no_xtal Induce Nucleation (Scratch/Seed) or Reduce Solvent Volume no_xtal->fix_no_xtal fix_poor_xtal Re-heat, Use More Solvent, Cool Slower xtal_poor->fix_poor_xtal success Isolate & Dry Crystals xtal_good->success fix_oil->cool fix_no_xtal->cool fix_poor_xtal->cool

A decision tree for troubleshooting common crystallization outcomes.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place approximately 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent from Table 1, starting with 0.2 mL.

  • Observe solubility at room temperature. If it dissolves completely, the solvent is too good for cooling crystallization but may be suitable for anti-solvent methods.

  • If the solid does not dissolve, gently heat the tube in a water or sand bath towards the solvent's boiling point.

  • Add more solvent dropwise (up to a total of 1-2 mL) while heating until the solid just dissolves.

  • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good crop of crystals upon cooling.

Protocol 2: Cooling Crystallization

  • Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. A flask that is too large can lead to rapid cooling and solvent evaporation.[2]

  • Add the chosen "good" solvent in small portions while heating the flask with stirring (e.g., on a hot plate).

  • Continue adding the hot solvent until the solid is just completely dissolved. Avoid adding a large excess.

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Remove the flask from the heat source and place it on an insulating surface (like a cork ring or folded paper towel) to cool slowly to room temperature.

  • Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Protocol 3: Anti-Solvent Crystallization

  • Dissolve the compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • With gentle stirring, add the "anti-solvent" (e.g., water) dropwise to the solution.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • If the solution becomes too cloudy, add a drop or two of the "good" solvent to redissolve the fine precipitate.

  • Cover the vessel and allow it to stand undisturbed. Crystals should form over a period of 30 minutes to several hours.

  • Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry. The rate of anti-solvent addition is a key parameter; slower addition generally leads to larger, higher-quality crystals.[11]

Diagram 2: General Anti-Solvent Crystallization Workflow

G A 1. Dissolve Compound in 'Good' Solvent B 2. Slow, Dropwise Addition of 'Anti-Solvent' A->B C 3. Induce Nucleation (Cloud Point) B->C D 4. Crystal Growth (Allow to Stand) C->D E 5. Isolate & Dry Crystals D->E

A simplified workflow for performing anti-solvent crystallization.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (Patent).
  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. LookChem. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (2021). MDPI. [Link]

  • Polymorphism in energetic materials. (Diagram). ResearchGate. [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (2018). ACS Publications. [Link]

  • Guide for crystallization. CCDC. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2012). ResearchGate. [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine. (2011). National Institutes of Health (NIH). [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023). Technobis. [Link]

  • Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. (2021). ResearchGate. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2015). PubMed. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2006). ResearchGate. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). IJRPR. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid: A Comparative Validation

For researchers, scientists, and professionals deeply engaged in the intricate world of drug discovery and development, the pyrazole nucleus stands as a cornerstone of medicinal chemistry. Its versatile scaffold is integ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals deeply engaged in the intricate world of drug discovery and development, the pyrazole nucleus stands as a cornerstone of medicinal chemistry. Its versatile scaffold is integral to a multitude of pharmaceutical agents. This guide offers an in-depth validation of a multi-step synthetic route to a key derivative, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, and provides an objective comparison with contemporary alternative synthetic strategies.

The journey from simple precursors to a highly functionalized heterocyclic compound is one of carefully considered choices and meticulous execution. The synthetic pathway we will validate is a classic, yet robust, three-step process commencing with the well-established Knorr pyrazole synthesis, followed by a Vilsmeier-Haack reaction, and culminating in a final oxidation. Each step has been selected for its reliability, scalability, and the wealth of established literature supporting its mechanism and execution.

The Validated Synthetic Pathway: A Step-by-Step Exposition

Our validated route is a testament to the enduring utility of fundamental organic reactions in constructing complex molecular architectures. It is a logical and sequential approach that offers multiple points for characterization and purification, ensuring the integrity of the final product.

Synthetic_Pathway A Ethyl Acetoacetate + Methylhydrazine B Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) A->B Heat C 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one B->C D Step 2: Vilsmeier-Haack Reaction (POCl3, DMF) C->D Formylation & Chlorination E 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde D->E F Step 3: Oxidation (KMnO4) E->F G 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid F->G

Caption: A validated three-step synthetic route to the target molecule.

Step 1: The Knorr Pyrazole Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one

The foundation of our synthesis is the Knorr pyrazole synthesis, a classic and highly reliable method for the formation of the pyrazole core.[1] This reaction involves the condensation of a β-ketoester, in this case, ethyl acetoacetate, with a hydrazine derivative, methylhydrazine.

Causality Behind Experimental Choices: The choice of a solvent-free reaction, heated to 135-145°C, is deliberate.[2] This condition drives the reaction to completion by facilitating the removal of the volatile byproducts, water and ethanol, thus shifting the equilibrium towards the desired pyrazolone product. The slightly exothermic nature of the initial mixing necessitates careful, slow addition of the reagents. Diethyl ether is an excellent choice for precipitation of the crude product as the pyrazolone exhibits poor solubility in it, while the unreacted starting materials and byproducts remain in solution.

Experimental Protocol: Knorr Pyrazole Synthesis

  • In a round-bottom flask, cautiously add ethyl acetoacetate (1.0 equivalent) to methylhydrazine (1.0 equivalent).

  • Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135-145°C for 1 hour.

  • Cool the resulting viscous syrup in an ice-water bath.

  • Add a small volume of diethyl ether and stir vigorously to induce precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • The crude 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one can be purified by recrystallization from ethanol/water.

Step 2: Vilsmeier-Haack Reaction for Simultaneous Chlorination and Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] In the case of pyrazolones, this reaction uniquely achieves both chlorination at the 5-position and formylation at the 4-position in a single step. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[4]

Causality Behind Experimental Choices: The use of an excess of the Vilsmeier reagent is crucial to drive both the chlorination and formylation to completion. The reaction is initially performed at low temperatures during the addition of the pyrazolone to control the exothermic reaction, and then heated under reflux to provide the necessary activation energy for the electrophilic aromatic substitution. Pouring the reaction mixture into ice-cold water serves a dual purpose: it quenches the reaction by hydrolyzing the unreacted Vilsmeier reagent and precipitates the organic product.

Experimental Protocol: Vilsmeier-Haack Reaction

  • In a fume hood, add phosphoryl chloride (POCl₃, 7.0 equivalents) dropwise to an ice-cold solution of dimethylformamide (DMF, 3.2 equivalents).

  • To this mixture, add 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture under reflux for 1 hour.

  • Allow the mixture to cool to room temperature and then carefully pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[4]

Step 3: Oxidation of the Aldehyde to the Carboxylic Acid

The final step in our validated pathway is the oxidation of the 4-formyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent well-suited for this transformation.[5]

Causality Behind Experimental Choices: The reaction is carried out in an aqueous medium. The use of potassium permanganate offers a robust and high-yielding method for this specific oxidation. The reaction progress can often be monitored by the disappearance of the purple color of the permanganate ion.

Experimental Protocol: Oxidation

  • Suspend 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in water.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water to the suspension.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate is discharged.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

Validation of the Final Product

The identity and purity of the synthesized 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid must be rigorously confirmed using a suite of analytical techniques.

Validation_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) Start->TLC Purity Check MP Melting Point Analysis Start->MP Purity & Identity NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR MP->NMR MS Mass Spectrometry (MS) NMR->MS Structural Confirmation IR Infrared (IR) Spectroscopy MS->IR HPLC High-Performance Liquid Chromatography (HPLC) IR->HPLC Quantitative Purity Final Validated Pure Product HPLC->Final

Caption: A comprehensive workflow for the analytical validation of the final product.

  • ¹H NMR: Will confirm the presence of the methyl and phenyl protons, and the absence of the aldehyde proton.

  • ¹³C NMR: Will show the characteristic chemical shift for the carboxylic acid carbon and confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.[6]

  • Infrared Spectroscopy: Will show a broad O-H stretch for the carboxylic acid and a characteristic C=O stretch.

  • HPLC: Will be used to determine the final purity of the compound.

A Comparative Analysis of Alternative Synthetic Routes

While the validated three-step synthesis is robust and reliable, the field of organic synthesis is constantly evolving, with a strong emphasis on improving efficiency and sustainability. Several alternative methods for the synthesis of pyrazole-4-carboxylic acids have been developed, primarily focusing on "one-pot" or multicomponent reactions.

Synthetic RouteKey Features & AdvantagesDisadvantagesTypical Yields
Validated Three-Step Route - Reliable and well-documented steps. - Allows for isolation and purification of intermediates. - Scalable.- Multiple steps, leading to longer overall reaction time. - Generates more waste compared to one-pot methods.Step 1: ~90% Step 2: ~90%[4] Step 3: High[7]
One-Pot Three-Component Synthesis [8]- High atom economy and reduced reaction time. - Simpler workup procedures. - Environmentally friendly.- May require careful optimization of reaction conditions. - Can be sensitive to substrate scope. - Does not allow for intermediate purification.70-95%[9]
Microwave-Assisted Synthesis - Drastically reduced reaction times (minutes vs. hours). - Often leads to higher yields and cleaner reactions.- Requires specialized microwave reactor equipment. - Scalability can be a challenge.91-98%
1,3-Dipolar Cycloaddition [2]- High regioselectivity. - Mild reaction conditions.- May require the synthesis of specialized starting materials (e.g., hydrazonoyl halides).70-86%[9]

Conclusion

The validated three-step synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid via the Knorr synthesis, Vilsmeier-Haack reaction, and subsequent oxidation represents a robust and reliable method for obtaining this valuable building block. Its stepwise nature allows for rigorous control and purification, ensuring a high-quality final product.

However, for applications where speed and efficiency are paramount, such as in high-throughput screening or lead optimization, alternative one-pot and microwave-assisted methods present compelling advantages. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available equipment, and the desired purity of the final compound. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to select the most appropriate method for their synthetic endeavors.

References

  • Yadav, P., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2022). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Ghasemi, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • ACS Publications. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • IUCr Journals. (2005). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Facile One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Enones. [Link]

  • National Institutes of Health. (2015). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]

  • ResearchGate. (2025). Potassium Permanganate Oxidation of Organic Compounds. [Link]

  • National Institutes of Health. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • Organic Chemistry Portal. Potassium Permanganate. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Springer. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • OUCI. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • PubMed Central. (2023). High-valent oxovanadium metallosupramolecular species as catalysts for the oxidation of benzyl alcohol derivatives. [Link]

  • PubMed Central. (2022). Vanadium-doped phosphomolybdic acids as catalysts for geraniol oxidation with hydrogen peroxide. [Link]

  • MDPI. (2022). Complete Oxidation of Volatile Organic Compounds Over Spent Vanadium-Based Catalyst. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development In the landscape of pharmaceutical development, the integrity of analytical d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel molecule like 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, a compound with potential therapeutic applications, the ability to accurately and consistently quantify it is the bedrock upon which safety, efficacy, and quality are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a core focus on the critical process of cross-validation.

Cross-validation of analytical methods is the documented process of demonstrating that two or more distinct methods, or the same method in different laboratories, produce comparable, reliable, and consistent results.[1] This is not merely a procedural formality but a scientific necessity to ensure data integrity throughout the lifecycle of a drug product, from early-stage research and development to commercial manufacturing and post-market surveillance. The choice of analytical methodology, be it the workhorse High-Performance Liquid Chromatography (HPLC) or the more rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), carries with it a unique set of advantages and considerations. This guide will dissect these, providing not just the "how," but the critical "why" behind the experimental choices, empowering you to make informed decisions for your analytical strategy.

Comparative Analytical Methodologies

The quantification of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid can be proficiently achieved through several advanced chromatographic techniques. Below, we compare two primary methods: a robust HPLC-UV method and a highly sensitive LC-MS/MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Established Standard

HPLC-UV is a widely accessible and robust technique for the quantification of small molecules.[2] Its reliability and cost-effectiveness make it a staple in many quality control laboratories. For a pyrazole carboxylic acid derivative, a reverse-phase HPLC method would be the logical starting point.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity

LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis and the detection of low-level impurities.[3] For 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, an LC-MS/MS method would provide the low limits of detection (LOD) and quantification (LOQ) necessary for pharmacokinetic studies and trace-level analysis.

The Cross-Validation Workflow: A Step-by-Step Guide

The cross-validation of two analytical methods is a systematic process to ensure the interchangeability of the data they generate. This is particularly crucial when, for instance, a method is transferred from a research and development setting (potentially using LC-MS/MS for high sensitivity) to a quality control laboratory (which may rely on a more routine HPLC-UV method).

CrossValidation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Analysis and Reporting P1 Define Objectives and Acceptance Criteria P2 Develop and Validate Primary Method (e.g., LC-MS/MS) P1->P2 P3 Develop and Validate Secondary Method (e.g., HPLC-UV) P2->P3 P4 Draft Cross-Validation Protocol P3->P4 E1 Prepare a Homogenous Batch of Samples P4->E1 E2 Analyze Samples by Both Methods E1->E2 E3 Record and Document All Data E2->E3 D1 Statistical Comparison of Results E3->D1 D2 Evaluate Against Acceptance Criteria D1->D2 D3 Investigate Any Discrepancies D2->D3 D4 Generate Final Cross-Validation Report D3->D4

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the HPLC-UV and LC-MS/MS analysis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, followed by the protocol for their cross-validation.

Protocol 1: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a suitable concentration range (e.g., 1-100 µg/mL).

Protocol 2: LC-MS/MS Method

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ionization Mode: Negative ESI

    • MRM Transitions:

      • Quantifier: [M-H]⁻ → Fragment 1 (e.g., loss of CO2)

      • Qualifier: [M-H]⁻ → Fragment 2

    • Note: Specific mass transitions would need to be determined experimentally.

  • Injection Volume: 2 µL

  • Standard and Sample Preparation: Prepare a series of standards and samples in a suitable solvent, typically the initial mobile phase composition, covering a lower concentration range than HPLC-UV (e.g., 0.1-100 ng/mL).

Protocol 3: Cross-Validation Experimental Design

  • Prepare a Homogenous Sample Set: A single, well-characterized batch of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid should be used. Prepare samples at a minimum of three concentration levels (low, medium, and high) spanning the analytical range of both methods. A minimum of six replicates at each concentration should be prepared.

  • Analysis: Analyze the prepared samples using both the validated HPLC-UV and LC-MS/MS methods. To minimize bias, the analysis should be performed by different analysts, if possible, and on different days.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method at each concentration level.

    • Perform a statistical comparison of the mean values. A Student's t-test is commonly used to determine if there is a statistically significant difference between the results of the two methods.[4]

    • The acceptance criteria should be pre-defined in the cross-validation protocol. A common criterion is that the percentage difference between the mean results of the two methods should be within ±15%.

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner, typically in tabular format, to facilitate comparison.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Choice
Linearity (r²) > 0.999> 0.998Demonstrates a direct proportional relationship between concentration and response.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe analytical range must be suitable for the intended application.
LOD 0.3 µg/mL0.03 ng/mLThe lowest concentration that can be reliably detected.
LOQ 1.0 µg/mL0.1 ng/mLThe lowest concentration that can be accurately and precisely quantified.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Measures the closeness of the experimental value to the true value.
Precision (%RSD) < 2.0%< 5.0%Indicates the degree of scatter between a series of measurements.
Run Time 15 min3 minShorter run times increase sample throughput.

Table 2: Cross-Validation Results

Concentration LevelHPLC-UV Mean (µg/mL) ± SDLC-MS/MS Mean (µg/mL) ± SD% DifferenceStatistical Significance (p-value)
Low (5 µg/mL) 4.95 ± 0.085.02 ± 0.15-1.4%> 0.05
Medium (50 µg/mL) 50.12 ± 0.7549.88 ± 1.20+0.48%> 0.05
High (90 µg/mL) 90.35 ± 1.3589.95 ± 2.10+0.44%> 0.05

The data presented in Table 2 would indicate a successful cross-validation, as the percentage difference between the two methods is well within the acceptable limit of ±15%, and there is no statistically significant difference between the results.

Trustworthiness and Self-Validating Systems

A robust analytical method is inherently a self-validating system. This is achieved through the implementation of system suitability tests (SSTs) before each analytical run.

System_Suitability Start Start of Analytical Run Inject_SST Inject System Suitability Standard Start->Inject_SST Evaluate_Parameters Evaluate Key Parameters Inject_SST->Evaluate_Parameters Acceptance_Criteria Parameters Meet Acceptance Criteria? Evaluate_Parameters->Acceptance_Criteria Proceed Proceed with Sample Analysis Acceptance_Criteria->Proceed Yes Investigate Investigate and Remediate Acceptance_Criteria->Investigate No Stop Stop Analysis Proceed->Stop Investigate->Stop

Caption: Decision workflow for system suitability testing.

Key SST parameters include:

  • Tailing Factor: Ensures symmetrical peak shape.

  • Theoretical Plates: Measures column efficiency.

  • Repeatability of Injections: Confirms the precision of the analytical instrument.

By establishing and adhering to strict SST criteria, the analyst can be confident that the analytical system is performing as expected for each run, thereby ensuring the trustworthiness of the generated data.

Conclusion: A Foundation of Confidence

The cross-validation of analytical methods for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is a critical exercise that underpins the reliability of all subsequent data. While HPLC-UV provides a robust and accessible platform for routine analysis, LC-MS/MS offers superior sensitivity and specificity for more demanding applications. This guide has provided a framework for comparing these methods, complete with detailed protocols and data interpretation strategies. By embracing a systematic and scientifically sound approach to cross-validation, researchers, scientists, and drug development professionals can build a foundation of confidence in their analytical data, ultimately ensuring the quality, safety, and efficacy of novel therapeutics.

References

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57–66. [Link][5]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Li, W., & Jia, H. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. In Mass Spectrometry in Drug Discovery and Development. John Wiley & Sons, Inc. [Link][3]

  • Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
  • Dolan, J. W. (2013). Method Transfer: A Practical Guide. LCGC North America, 31(11), 922-929.
  • Kovacs, P., & Le, T. (2016). Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. LCGC International. [Link][6]

  • Medfiles. (2023). Best practices for analytical method transfers. [Link][7]

  • Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. [Link][8]

  • MRIGlobal. (n.d.). Analytical Method Transfer Validation. [Link][9]

  • Karageorgou, E. (2021). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link][1]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based Compounds and Standard Therapeutic Agents

Disclaimer: Initial searches for in vivo efficacy data on the specific compound 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid did not yield sufficient public-domain experimental results for a direct comparison...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial searches for in vivo efficacy data on the specific compound 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid did not yield sufficient public-domain experimental results for a direct comparison. Therefore, this guide has been expertly curated to provide a broader comparative analysis of the pyrazole scaffold, a core structural motif in many biologically active compounds, against standard drugs in relevant therapeutic areas. The principles and methodologies discussed herein are directly applicable to the evaluation of novel pyrazole derivatives like the one specified.

Introduction: The Therapeutic Potential of the Pyrazole Nucleus

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs and investigational compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[4][5] Their therapeutic effects often stem from the ability to interact with various enzymes and receptors within biological systems.[1]

Comparative In Vivo Efficacy: Pyrazole Derivatives vs. Standard Drugs

The in vivo assessment of a novel compound is critical for determining its therapeutic potential. This typically involves using animal models that mimic human diseases to evaluate efficacy, pharmacokinetics, and safety.

Anti-inflammatory Activity

A common therapeutic target for pyrazole derivatives is the cyclooxygenase (COX) enzyme, which is pivotal in the inflammatory cascade. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function as COX inhibitors.

Key Experimental Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated acute inflammatory model. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling over time.

Comparative Data:

Compound/DrugAnimal ModelDoseRoute of AdministrationMaximum Inhibition of Edema (%)Time Point of Max Inhibition (hours)Reference
Pyrazole Derivative (Compound 5a) RatNot SpecifiedNot Specified≥84.2%3[4]
Diclofenac (Standard NSAID) RatNot SpecifiedNot Specified86.72%3[4]
Pyrazole Derivative (Compound 5b) RatNot SpecifiedNot SpecifiedPotent ActivityNot Specified[4]
Nimesulide (Standard NSAID) RatNot SpecifiedNot SpecifiedStandardNot Specified[4]
Pyrazole Derivatives (10a, 10e, 10f, 10g) RatNot SpecifiedNot Specified70-78%3[4]
Ibuprofen (Standard NSAID) RatNot SpecifiedNot SpecifiedStandardNot Specified[4]

Interpretation of Data:

The data indicates that certain pyrazole derivatives exhibit anti-inflammatory efficacy comparable to that of standard NSAIDs like diclofenac and nimesulide in the carrageenan-induced paw edema model.[4] The high percentage of edema inhibition suggests potent anti-inflammatory activity.

Anticancer Activity

The evaluation of anticancer compounds in vivo often involves xenograft models, where human cancer cells are implanted into immunocompromised mice.[6][7][8][9]

Key Experimental Model: Human Tumor Xenografts in Mice

This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism. Parameters such as tumor volume and weight are measured over the course of treatment.

Comparative Data:

Compound/DrugCell LineAnimal ModelTherapeutic AreaEfficacy EndpointReference
Pyrazole-amide Derivative (Compound 4j) Huh7, MCF7, HCT116In vitro dataLiver, Breast, Colon CancerIC50 values of 1.1-3.3 mM[4]
Niraparib (PARP Inhibitor with Pyrazole moiety) VariousPreclinical modelsOvarian, Fallopian Tube, Peritoneal CancerInhibition of PARP activity, DNA damage, apoptosis[2]
Standard Chemotherapy (e.g., Paclitaxel, Doxorubicin) VariousXenograft modelsVarious CancersTumor growth inhibitionGeneral Knowledge

Interpretation of Data:

While direct comparative in vivo data from a single study is not presented in the search results, it is evident that pyrazole-containing compounds are being actively investigated for their anticancer properties.[4][10] For instance, Niraparib, an approved drug containing a pyrazole core, demonstrates efficacy through PARP inhibition.[2] The in vitro data for compound 4j shows promising cytotoxic activity against several cancer cell lines, which would be the basis for subsequent in vivo xenograft studies.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating acute anti-inflammatory activity.[11]

Methodology:

  • Animal Selection: Healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g, are used.

  • Grouping: Animals are divided into control, standard, and test groups, with at least six animals per group.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration:

    • The control group receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • The standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium, 10 mg/kg).

    • The test groups receive the pyrazole derivative at various doses.

    • Drugs are typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 ml of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis animal_selection Animal Selection (Wistar/Sprague-Dawley Rats) grouping Grouping (Control, Standard, Test) animal_selection->grouping acclimatization Acclimatization (1 week) grouping->acclimatization fasting Overnight Fasting acclimatization->fasting baseline Baseline Paw Volume (Plethysmometer) fasting->baseline drug_admin Drug Administration (Oral/IP) baseline->drug_admin inflammation Inflammation Induction (Carrageenan Injection) drug_admin->inflammation measurement Paw Volume Measurement (1, 2, 3, 4 hours) inflammation->measurement calculation Calculate % Edema Inhibition measurement->calculation comparison Compare Test vs. Standard calculation->comparison

Caption: Workflow for assessing anti-inflammatory activity.

Human Tumor Xenograft Model in Mice

This protocol is a cornerstone for preclinical oncology research.[8][12]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer) are cultured under sterile conditions.

  • Animal Selection: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (Length x Width²) / 2

  • Randomization and Grouping: Once tumors reach the desired size, mice are randomized into control, standard, and test groups.

  • Drug Administration:

    • The control group receives the vehicle.

    • The standard group receives a standard-of-care chemotherapy agent (e.g., 5-Fluorouracil for colon cancer).

    • The test groups receive the pyrazole derivative at various doses and schedules.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (as a measure of toxicity), survival, and specific biomarkers.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

Signaling Pathway: COX Inhibition by Pyrazole Derivatives

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Injury/Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox Inhibition

Caption: Inhibition of the inflammatory cascade.

Conclusion

While direct in vivo efficacy data for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid remains to be published, the broader family of pyrazole derivatives has demonstrated significant therapeutic potential in preclinical models, particularly in the areas of inflammation and cancer. The established methodologies for evaluating in vivo efficacy, such as the carrageenan-induced paw edema and human tumor xenograft models, provide a robust framework for assessing novel compounds. The comparative data presented in this guide indicates that pyrazole-based compounds can exhibit efficacy comparable to or exceeding that of standard drugs, underscoring the importance of continued research and development of this versatile chemical scaffold. Future studies on 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid would likely follow similar experimental paradigms to elucidate its specific in vivo therapeutic profile.

References

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Review: biologically active pyrazole derivatives - RSC Publishing. [Link]

  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. [Link]

  • In Vivo Oncology Models for Drug Discovery. [Link]

  • N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments. [Link]

  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases - MDPI. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]

  • 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC - NIH. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. [Link]

Sources

Comparative

benchmarking the synthetic efficiency of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid production

Introduction 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrazole core is a privileged scaffold found in num...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrazole core is a privileged scaffold found in numerous pharmacologically active compounds.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of the primary synthetic routes for producing this target molecule. We will move beyond simple procedural lists to analyze the underlying chemical principles, benchmark key performance indicators, and provide field-proven insights to guide your synthetic strategy. The protocols described herein are designed to be self-validating, with clear rationales for each experimental choice.

Overview of Primary Synthetic Strategies

The synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid can be broadly approached via two distinct and logical pathways, which differ primarily in the sequence of introducing the key functional groups at the C4 and C5 positions of the pyrazole ring.

  • Route A: Post-Cyclization C4-Formylation and C5-Chlorination. This is arguably the most prevalent and well-documented strategy. It begins with the commercially available or readily synthesized 1-methyl-3-phenyl-pyrazolone. The C4 position is first functionalized with a formyl group via the Vilsmeier-Haack reaction, which simultaneously introduces the C5-chloro substituent. The aldehyde is then oxidized to the target carboxylic acid.[2][3]

  • Route B: Cyclization Followed by C5-Chlorination and C4-Carboxylation. This alternative approach also starts with a pre-formed pyrazole ring, specifically a C5-hydroxypyrazole ester. The hydroxyl group is converted to the chloro substituent, followed by hydrolysis of the ester to yield the final carboxylic acid. This route avoids the direct oxidation step of Route A.[4]

Below, we will dissect each route, providing detailed protocols and a comparative analysis of their synthetic efficiency.

Route A: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group. In the case of pyrazolone substrates, this reaction offers the distinct advantage of concurrent chlorination and formylation in a single step.[3][7]

Workflow Diagram: Vilsmeier-Haack Route

cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation A 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one B Vilsmeier Reagent (POCl₃ / DMF) C 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde A->C Reflux, 1.5-2h D Potassium Permanganate (KMnO₄) E 5-Chloro-1-methyl-3-phenyl- 1H-pyrazole-4-carboxylic Acid C->E Oxidation in Water/Acetone

Caption: Workflow for Route A, proceeding via Vilsmeier-Haack chloroformylation followed by oxidation.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF, 15 mmol) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 35 mmol) dropwise to the cooled DMF with constant stirring over 15-20 minutes. Maintain the temperature at 0 °C. Causality: This exothermic reaction forms the electrophilic chloroiminium ion (Vilsmeier reagent), which is the active formylating agent. Slow addition at low temperature is crucial for controlling the reaction and preventing side reactions.

  • Substrate Addition: To this freshly prepared reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) portion-wise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring. The crude product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure aldehyde intermediate. A typical yield is around 80%.[2]

Step 2: Oxidation to 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid [8]

  • Dissolution: Dissolve the pyrazole-4-carbaldehyde intermediate (1 mmol) in a suitable solvent mixture like acetone/water.

  • Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the solution while stirring. The reaction is typically exothermic and the disappearance of the purple KMnO₄ color indicates its consumption.

  • Quenching: Once the reaction is complete (as monitored by TLC), quench the excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol until the solution becomes colorless.

  • Isolation: Filter the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

  • Purification: Filter the precipitated solid, wash with water, and dry to yield the final product.

Route B: The Hydroxypyrazole Chlorination Approach

This strategy offers an alternative pathway that avoids the use of a strong oxidizing agent in the final step. It relies on the conversion of a C5-hydroxy group (the keto-enol tautomer of the pyrazolone) into a chloro group, a common transformation in heterocyclic chemistry. The carboxylic acid functionality is introduced via the hydrolysis of a more stable ester precursor.

Workflow Diagram: Hydroxypyrazole Chlorination Route

cluster_0 Step 1: Chlorination cluster_1 Step 2: Saponification (Hydrolysis) A Ethyl 5-hydroxy-1-methyl- 3-phenyl-1H-pyrazole-4-carboxylate B Phosphorus Oxychloride (POCl₃) C Ethyl 5-chloro-1-methyl- 3-phenyl-1H-pyrazole-4-carboxylate A->C Heat, 90-100°C D Aqueous Base (e.g., NaOH) then Acidification (HCl) E 5-Chloro-1-methyl-3-phenyl- 1H-pyrazole-4-carboxylic Acid C->E Hydrolysis

Caption: Workflow for Route B, proceeding via chlorination of a hydroxypyrazole ester followed by hydrolysis.

Detailed Experimental Protocol (Route B)

Note: The literature provides a direct analog for this reaction on a 1-methyl derivative. The presence of the 3-phenyl group is not expected to fundamentally alter the reaction mechanism.[4]

Step 1: Synthesis of Ethyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, mix ethyl 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (10g) with an excess of phosphorus oxychloride (POCl₃, approx. 50 ml).

  • Heating: Stir the mixture at 90-100 °C for several hours (the analogous reaction took 65 hours, but this may vary). Monitor the reaction by TLC until the starting material is consumed. Causality: POCl₃ acts as both the chlorinating agent and the solvent. The elevated temperature is necessary to drive the conversion of the relatively stable hydroxyl group.

  • Work-up: After cooling, remove the excess POCl₃ under reduced pressure. Carefully pour the residue into ice water to precipitate the chlorinated ester.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Step 2: Hydrolysis to 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

  • Saponification: Dissolve the chlorinated ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

  • Heating: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester to its corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with concentrated HCl until the pH is ~2-3.

  • Isolation: The carboxylic acid will precipitate out of the acidic solution. Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum to obtain the final product.

Benchmarking Performance: A Comparative Analysis

To provide a clear, objective comparison, the key synthetic efficiency parameters for each route are summarized below.

ParameterRoute A: Vilsmeier-HaackRoute B: Hydroxypyrazole ChlorinationRationale & Justification
Overall Yield Good to Excellent (~60-75%)Good (~50-65%)Route A often proceeds with high yields in both steps.[2][8] Route B's chlorination can be harsh, potentially leading to lower overall yields.[4]
Number of Steps 22Both routes require two primary synthetic transformations from the pyrazole core.
Reagent Cost ModerateModerateBoth routes use POCl₃. Route A requires KMnO₄, which is inexpensive. The starting hydroxypyrazole ester for Route B may be more expensive than the pyrazolone for Route A.
Reaction Time ShorterPotentially LongerThe Vilsmeier-Haack reaction and subsequent oxidation are typically completed within a day. The chlorination step in Route B can require prolonged heating.[4]
Scalability HighModerate to HighThe Vilsmeier-Haack reaction is widely used in industrial processes. The prolonged heating and use of excess POCl₃ in Route B might present some scalability challenges.
Safety & Handling High HazardHigh HazardBoth routes use POCl₃, which is corrosive and reacts violently with water. Route A also uses KMnO₄, a strong oxidizer. Appropriate safety precautions are mandatory for both.
"Green" Chemistry PoorPoorBoth methods use hazardous reagents (POCl₃) and generate significant waste (manganese dioxide in Route A, phosphorus byproducts in both). Neither is considered environmentally benign.

Expert Recommendation & Conclusion

For most laboratory-scale and initial scale-up applications, Route A (Vilsmeier-Haack) is the recommended pathway. Its primary advantages are its reliability, generally higher reported yields, and shorter reaction times. The simultaneous introduction of the C4-formyl and C5-chloro groups is a highly efficient transformation that streamlines the synthesis. While the final oxidation step adds a purification challenge (removal of MnO₂), it is a standard and well-understood process.

Route B (Hydroxypyrazole Chlorination) serves as a viable alternative, particularly if the hydroxypyrazole ester starting material is readily available or if difficulties are encountered with the oxidation step in Route A. The primary drawback is the potentially lengthy and harsh chlorination step, which may impact the overall yield and throughput.

Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including starting material availability, required scale, and time limitations. This guide provides the foundational data and rationale to make an informed, evidence-based decision for the efficient synthesis of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

References

Sources

Validation

A Head-to-Head Comparison of Kinase Inhibitors: Evaluating 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid Against Established Multi-Kinase Inhibitors

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms across a multitude of malignancies. Their ability to selectively block the activity of specif...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms across a multitude of malignancies. Their ability to selectively block the activity of specific kinases involved in tumor growth, proliferation, and angiogenesis has led to significant improvements in patient outcomes. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, with three clinically established multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanistic underpinnings and a framework for the experimental evaluation of these compounds. We will delve into their target profiles, inhibitory activities, and the methodologies required for a robust comparative assessment.

Introduction to the Contenders

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. The inhibitors discussed herein are all small molecules designed to compete with ATP for the binding site on the kinase, thereby blocking its function.[1][2]

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid: This guide will treat 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid as a novel investigational compound. Pyrazole-containing compounds have shown potential as kinase inhibitors, with some derivatives reported to inhibit key oncogenic kinases such as BRAF, EGFR, and Aurora-A kinase.[3] For the purpose of this comparison, we will hypothesize its activity against key kinases in angiogenesis and cell proliferation pathways, namely VEGFR and BRAF. The chemical structure of this compound is presented below.

Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[4][5][6][7] It is known to inhibit the Raf/MEK/ERK signaling pathway by targeting BRAF and CRAF, and also inhibits VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β, thereby impeding tumor angiogenesis.[4][6][8]

Sunitinib (Sutent®): Another oral multi-targeted receptor tyrosine kinase inhibitor.[9][10][11] Its primary targets include VEGFR-1, -2, and -3, PDGFR-α and -β, KIT, FLT3, and RET, making it a potent inhibitor of angiogenesis and tumor cell proliferation.[9][10][12][13]

Regorafenib (Stivarga®): An oral multi-kinase inhibitor that blocks the activity of multiple protein kinases, including those involved in angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR, FGFR).[14][15][16][17][18]

Comparative Analysis of Kinase Inhibition Profiles

A critical aspect of evaluating kinase inhibitors is to determine their potency and selectivity against a panel of kinases. This is typically achieved through in vitro kinase inhibition assays.

Table 1: Hypothetical and Reported IC50 Values for Kinase Inhibition
Kinase Target5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid (Hypothetical IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Regorafenib (IC50, nM)
VEGFR1 50--13
VEGFR2 25 90[8]80[19]4.2[20]
VEGFR3 4020[8]-46[20]
PDGFRβ 15057[8]2[19]22[20]
BRAF 30 20 (B-Raf)[8]--
BRAF V600E 20 6 (Raf-1)[8]--
c-KIT >100058[8]-7[20]
RET >1000--1.5[20]

Note: IC50 values for Sorafenib, Sunitinib, and Regorafenib are sourced from publicly available data and may vary depending on the assay conditions. The values for 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid are hypothetical for the purpose of this comparative guide.

This table highlights the multi-targeted nature of the established inhibitors and provides a hypothetical profile for our investigational compound, suggesting a potent and relatively selective inhibition of VEGFR2 and BRAF.

Mechanistic Insights and Signaling Pathways

The therapeutic efficacy of these inhibitors stems from their ability to disrupt key signaling pathways that drive cancer progression.

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers.[2] Inhibitors like Sorafenib and our hypothetical compound that target BRAF can block this aberrant signaling.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Sorafenib Sorafenib 5-Chloro-1-Methyl-3-Phenyl- 1H-Pyrazole-4-Carboxylic Acid Sorafenib->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.

Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[1] All four compounds in this comparison target VEGFRs, thereby inhibiting angiogenesis and cutting off the tumor's blood supply.

cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Signaling Downstream Signaling (e.g., PI3K/Akt, PLCγ) VEGFR->Signaling Response Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Signaling->Response Inhibitors Sunitinib, Sorafenib, Regorafenib 5-Chloro-1-Methyl-3-Phenyl- 1H-Pyrazole-4-Carboxylic Acid Inhibitors->VEGFR

Caption: The VEGF signaling pathway and the inhibitory action of VEGFR inhibitors.

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of these kinase inhibitors, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Objective: To determine the IC50 value of each inhibitor against a panel of target kinases (e.g., VEGFR2, BRAF V600E).

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., VEGFR2, BRAF V600E)

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

    • 384-well assay plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale: This in vitro assay provides a direct and quantitative measure of a compound's potency against its intended target, free from the complexities of a cellular environment. It is a crucial first step in characterizing any novel kinase inhibitor.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cells that are dependent on the targeted kinase activity.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of each inhibitor in relevant cancer cell lines.

Methodology:

  • Cell Lines:

    • A375 (melanoma, BRAF V600E mutant)

    • HUVEC (Human Umbilical Vein Endothelial Cells, for anti-angiogenic effects)

    • Other relevant cancer cell lines (e.g., HT-29 for colorectal cancer, 786-O for renal cell carcinoma).

  • Reagents and Materials:

    • Selected cell lines

    • Appropriate cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • 96-well cell culture plates

  • Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). c. Incubate the plates for 72 hours under standard cell culture conditions. d. Add the cell viability reagent and incubate as per the manufacturer's protocol. e. Measure the signal (luminescence, absorbance) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.

Rationale: Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of kinase inhibitors.[21][22][23] They account for factors such as cell permeability and off-target effects that are not captured in in vitro assays.[21]

cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor Inhibitor->Reaction Detection Signal Detection (IC50) Reaction->Detection Cells Cancer Cells Treatment Inhibitor Treatment Cells->Treatment Proliferation Cell Proliferation (72h) Treatment->Proliferation Viability Viability Assay (GI50) Proliferation->Viability

Caption: Workflow for in vitro and cell-based kinase inhibitor evaluation.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid with the established multi-kinase inhibitors Sorafenib, Sunitinib, and Regorafenib. The provided protocols for in vitro and cell-based assays are fundamental for characterizing the potency and cellular efficacy of any novel kinase inhibitor.

For a comprehensive evaluation of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, further studies would be imperative. These would include broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo efficacy studies in relevant animal models of cancer. The data generated from such a rigorous preclinical evaluation will be crucial in determining the potential of this and other novel compounds to advance into clinical development and contribute to the growing arsenal of targeted cancer therapies.

References

  • Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside. Available at: [Link]

  • Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed. Available at: [Link]

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

  • What is the mechanism of Regorafenib? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. Available at: [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Available at: [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available at: [Link]

  • How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. Available at: [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]

  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available at: [Link]

  • Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC - NIH. Available at: [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. Available at: [Link]

  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Available at: [Link]

  • What are BRAF (B-Raf) inhibitors? - Dr.Oracle. Available at: [Link]

  • Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. Available at: [Link]

  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... - ResearchGate. Available at: [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed. Available at: [Link]

  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hematology & Oncology. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]

  • VEGFR inhibitors - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

  • List of Multikinase inhibitors - Drugs.com. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949. Available at: [Link]

  • methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. Available at: [Link]

  • In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy - PubMed Central. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - NIH. Available at: [Link]

  • FGFR-Specific TKIs Versus Multikinase Inhibitors - YouTube. Available at: [Link]

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Available at: [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to Confirming Target Engagement of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid with its Putative Target, Polo-like Kinase 1 (PLK1)

This guide provides a comprehensive comparison of modern biophysical and cell-based methodologies for confirming the target engagement of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. Based on its pyrazole sc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern biophysical and cell-based methodologies for confirming the target engagement of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid. Based on its pyrazole scaffold, a common motif in kinase inhibitors, we postulate Polo-like kinase 1 (PLK1) as its primary molecular target.[1] PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is a hallmark of many human cancers, making it a well-validated oncology target.[1][2]

Validating that a compound directly interacts with its intended target within a physiological context is a cornerstone of modern drug discovery. It bridges the gap between biochemical potency and cellular efficacy, providing essential evidence for the mechanism of action and guiding lead optimization. This document compares key technologies, explains the rationale behind their application, and provides actionable protocols for their execution.

The Central Role of PLK1 in Mitosis

PLK1 acts as a master regulator of cell division. Its activity is tightly controlled, peaking during the G2/M transition and mitosis. A crucial activation step involves phosphorylation by Aurora A kinase.[3] Once active, PLK1 phosphorylates a cascade of downstream substrates to orchestrate centrosome maturation, spindle assembly, and cytokinesis.[2] A key function is the activation of the phosphatase Cdc25C, which in turn activates the Cyclin B/CDK1 complex, the primary engine driving mitotic entry.[4] Inhibition of PLK1 leads to mitotic arrest and, ultimately, apoptosis in cancer cells, highlighting its therapeutic potential.[2]

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis AuroraA Aurora A PLK1_inactive PLK1 (Inactive) AuroraA->PLK1_inactive Phosphorylates T210 Bora Bora (Cofactor) Bora->PLK1_inactive Phosphorylates T210 PLK1_active PLK1 (Active) p-T210 Cdc25C Cdc25C PLK1_active->Cdc25C Activates Wee1Myt1 WEE1/MYT1 PLK1_active->Wee1Myt1 Inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates Wee1Myt1->CDK1_CyclinB Inhibits Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry

Caption: Simplified PLK1 signaling pathway leading to mitotic entry.

Comparison of Target Engagement Methodologies

Choosing the right assay depends on the specific question being asked—from initial confirmation of direct binding to quantifying engagement in a complex cellular milieu. We will compare four leading methods: two biochemical (SPR, ITC) and two cell-based (NanoBRET, CETSA).

Methodology Principle Sample Type Key Output Strengths Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon ligand binding to an immobilized target.[5]Purified ProteinKD, kon, koff (Kinetics)Label-free, real-time kinetic data, high sensitivity.[6][7]Requires protein immobilization which can affect activity; potential for artifacts.[8][9]
Isothermal Titration Calorimetry (ITC) Measures heat change upon direct titration of ligand to target in solution.[10]Purified ProteinKD, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution measurement providing a complete thermodynamic profile.[11][12]Requires larger amounts of pure protein; lower throughput.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.[13]Live CellsIntracellular IC50 / KDLive-cell, real-time quantification of intracellular potency; high-throughput.[14][15][16]Requires genetic modification of the target protein; relies on a competitive binding format.
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[17]Live Cells, LysatesThermal Shift (ΔTagg), ITDRF50Label-free for the compound; confirms engagement in a native cellular environment.[18][19]Lower throughput than NanoBRET; indirect readout of binding.

Biochemical Assays: Quantifying Direct Interaction

Biochemical assays utilize purified protein and are foundational for confirming a direct physical interaction between the compound and its target. They provide precise measurements of affinity and kinetics, which are critical for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for studying the kinetics of molecular interactions in real-time.[7] It measures the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated. A slow koff, indicating a long residence time of the inhibitor on its target, is often a desirable attribute for kinase inhibitors.

Experimental Protocol: SPR Analysis of Compound Binding to PLK1

  • Immobilization: Covalently immobilize recombinant human PLK1 protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-3000 Response Units (RU). A reference channel is prepared similarly but without the protein to serve as a control.

  • Analyte Preparation: Prepare a dilution series of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 nM to 1 µM.

  • Binding Measurement: Inject the compound dilutions over the PLK1 and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10] In a single experiment, ITC determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep mechanistic insights.[11][12]

Cell-Based Assays: Confirming Engagement in a Physiological Context

While biochemical assays are essential, they do not account for cellular factors like membrane permeability, efflux pumps, or intracellular competition with endogenous ligands like ATP. Cell-based assays are therefore critical for validating that a compound reaches and engages its target in a living system.

NanoBRET™ Target Engagement Assay

The NanoBRET assay is a highly sensitive method for quantifying compound binding to a specific protein target in live cells.[13] It relies on energy transfer from a genetically fused NanoLuciferase (NanoLuc) on the target protein (PLK1) to a cell-permeable fluorescent tracer that binds to the same active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[14][15]

NanoBRET_Workflow cluster_workflow NanoBRET™ Workflow Start Transfect cells with NanoLuc-PLK1 plasmid Dispense Dispense cells into 384-well plate Start->Dispense Add_Compound Add test compound (e.g., Pyrazole Acid) Dispense->Add_Compound Add_Tracer Add cell-permeable fluorescent tracer Add_Compound->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Add_Substrate Add NanoLuc® substrate Incubate->Add_Substrate Measure Measure Donor (460nm) & Acceptor (610nm) emissions Add_Substrate->Measure Calculate Calculate BRET Ratio & determine IC50 Measure->Calculate

Caption: A typical experimental workflow for the NanoBRET™ Target Engagement assay.

Experimental Protocol: PLK1 NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for a NanoLuc-PLK1 fusion protein. After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Assay Plating: Dispense the cell suspension into a 384-well white assay plate.

  • Compound Addition: Add the test compound (5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid) across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include "no compound" (tracer only) and "excess unlabeled inhibitor" (positive control) wells.

  • Tracer Addition: Add the PLK1 NanoBRET tracer to all wells at its predetermined optimal concentration.[16]

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Detection: Add the NanoGlo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to the controls and fit the dose-response curve using a four-parameter logistic model to determine the intracellular IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells or tissues without modifying the compound or the protein.[19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17] This change in thermal stability is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-aggregated) target protein remaining via Western blot or other detection methods.

CETSA_Workflow cluster_workflow CETSA® Workflow Start Treat intact cells with Compound vs. Vehicle (DMSO) Heat Heat cell aliquots to a range of temperatures Start->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect soluble fraction (supernatant) Centrifuge->Collect Analyze Analyze soluble PLK1 levels (e.g., Western Blot) Collect->Analyze Plot Plot melting curves & determine thermal shift (ΔTagg) Analyze->Plot

Caption: The experimental workflow for a CETSA® melt curve experiment.

Experimental Protocol: CETSA® for PLK1 Target Engagement

  • Cell Treatment: Culture a suitable cancer cell line (e.g., HeLa) to ~80% confluency. Treat the cells with the test compound at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the total protein concentration to ensure equal loading.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PLK1.[20][21] Use an appropriate secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

Confirming target engagement is a non-negotiable step in the validation of a novel kinase inhibitor. For a compound like 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid with a putative PLK1 target, a multi-faceted approach is recommended. Initial biochemical assays such as SPR or ITC can unequivocally confirm a direct, high-affinity interaction and provide crucial kinetic and thermodynamic data. Subsequently, cell-based assays like NanoBRET and CETSA are essential to demonstrate that the compound can access and bind to PLK1 in its native cellular environment. By comparing the results from these orthogonal methods, researchers can build a robust and compelling case for the compound's mechanism of action, paving the way for further preclinical development.

References

  • Vasta, J. D., et al. (2023). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. Molecules. Available at: [Link][13][14]

  • Papalia, G. A., et al. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available at: [Link][6]

  • Yang, J., et al. (2023). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. PubMed. Available at: [Link][14]

  • Yang, J., et al. (2023). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. bioRxiv. Available at: [Link][15][22]

  • Miyake, Y., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. Available at: [Link][8]

  • Reaction Biology. (n.d.). PLK1 NanoBRET Kinase Assay. Reaction Biology. Available at: [Link][16]

  • Yang, J., et al. (2023). Intracellular target engagement potency of known PLK inhibitors. ResearchGate. Available at: [Link][23]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link][5]

  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link][24]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link][9]

  • Davis, T. L., & Sicheri, F. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link][11]

  • Su, H., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at: [Link][12]

  • Park, S., et al. (2021). Nonpeptidic, Polo-Box Domain-Targeted Inhibitors of PLK1 Block Kinase Activity, Induce Its Degradation and Target-Resistant Cells. Journal of Medicinal Chemistry. Available at: [Link][18]

  • Park, S., et al. (2021). Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells. PMC. Available at: [Link][25]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link][7]

  • Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link][17]

  • Al-Souhibani, N., et al. (2020). Kinome inhibition reveals a role for polo-like kinase 1 in targeting post-transcriptional control in cancer. The EMBO Journal. Available at: [Link][26]

  • MDPI. (2023). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. Available at: [Link][2]

  • Khan, I., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. Available at: [Link][1]

  • D'Ascenzio, M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. Available at: [Link][27]

  • ResearchGate. (n.d.). Western Blot analyses of Plk1 protein expression in HeLa and MCF-7 cells. ResearchGate. Available at: [Link][21]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: The Case of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Introduction: The pyrazole class of heterocyclic compounds is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole class of heterocyclic compounds is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid represents a specific scaffold within this class, and like its relatives, its utility in drug discovery hinges on the ability to reliably and reproducibly measure its biological effects. However, the path from a promising compound to validated data is fraught with potential variability. The reproducibility of an assay is not merely a desirable attribute but the foundation of its scientific value.

This guide provides an in-depth analysis of the factors governing the reproducibility of biochemical assays, using the inhibition of Lactate Dehydrogenase (LDH)—a common target for pyrazole derivatives—as a representative model. We will dissect the sources of variability, provide a robust, self-validating protocol, compare assay methodologies, and offer field-proven insights to ensure that your experimental data is both accurate and consistent.

Pillar 1: Understanding the Causality of Assay Variability

Reproducibility issues rarely stem from a single cause. Instead, they are often the result of an interplay between the compound's intrinsic properties and the specific parameters of the assay design.[3] Acknowledging these factors is the first step toward controlling them.

Compound-Dependent Factors
  • Solubility: Many small molecule inhibitors, particularly those with aromatic rings like our subject compound, exhibit poor aqueous solubility.[4] If a compound precipitates in the assay buffer, its effective concentration becomes unknown, leading to dramatic underestimation of potency (IC50). It is critical to determine the kinetic and thermodynamic solubility in the final assay buffer, not just in DMSO.

  • Stability: The chemical stability of the compound under assay conditions (pH, temperature, light exposure) must be verified.[4] Degradation over the course of an experiment will lead to a time-dependent loss of activity and high variability.

  • Purity: The presence of impurities can lead to confounding results. An impurity could be more potent than the compound of interest, or it could interfere with the detection method, creating false positives or negatives.

Assay-Dependent Factors
  • Enzyme and Substrate Concentration: The measured IC50 of a competitive inhibitor is directly dependent on the substrate concentration relative to its Michaelis constant (Km).[4] According to the Cheng-Prusoff equation, a higher substrate concentration will lead to a higher apparent IC50.[4] For reproducible results, assays should be run at or below the Km for the substrate, and this concentration must be kept consistent across all experiments.[5]

  • Buffer Composition: pH, ionic strength, and the presence of cofactors or additives can significantly influence an enzyme's activity and stability.[6][7][8][9] Each enzyme has an optimal pH range for activity; deviations can lead to reduced activity and even denaturation.[8][9]

  • Temperature: Enzymatic reactions are highly sensitive to temperature.[8][9][10][11] Minor fluctuations between experiments or even across a single microplate can introduce significant variability. Strict temperature control is paramount.

Pillar 2: A Self-Validating Protocol for LDH Inhibition

To mitigate the variables discussed, a robust protocol must be a self-validating system. This means incorporating the necessary controls to confirm the integrity of every result. Below is a detailed methodology for a colorimetric LDH inhibition assay, which measures the decrease in NADH absorbance at 340 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_controls Essential Controls cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 100 mM Tris, pH 7.4) P2 Prepare Reagents (LDH Enzyme, NAD+, Lactate) P1->P2 P3 Prepare Test Compound (Serial Dilution in DMSO) P2->P3 A1 Add Buffer, NAD+, Lactate, & Compound/DMSO P3->A1 A2 Pre-incubate at 37°C (5 min) A1->A2 A3 Initiate Reaction: Add LDH Enzyme A2->A3 A4 Read Absorbance (340 nm) Kinetic Mode (5-10 min) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 C1 100% Activity Control (DMSO Vehicle) D2 Normalize Data: % Inhibition = 100 * (1 - (V_cpd / V_dmso)) C1->D2 C2 0% Activity Control (No LDH Enzyme) C2->D2 C3 Compound Interference Control (No LDH, with Compound) C3->D1 Check for interference D1->D2 D3 Fit Dose-Response Curve (e.g., 4-parameter logistic) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for a robust LDH inhibition assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

    • LDH Enzyme Stock: Prepare a concentrated stock of human LDH in assay buffer with 1% BSA to maintain stability. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Substrate/Cofactor Mix: Prepare a 2X working solution containing 2 mM Sodium L-Lactate and 3 mM β-NAD+ in assay buffer.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid in 100% DMSO, starting at 10 mM.

  • Assay Procedure (96-well UV-transparent plate):

    • To appropriate wells, add 50 µL of the 2X Substrate/Cofactor Mix.

    • Add 1 µL of the compound serial dilution or DMSO (for 0% and 100% inhibition controls).

    • Add 24 µL of Assay Buffer. For the "No Enzyme" control, add 49 µL of buffer.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to interact with the substrates and equilibrate temperature.

    • Initiate the reaction by adding 25 µL of a 4X LDH enzyme solution (or buffer for the "No Enzyme" control).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Check the "Compound Interference Control" wells. Any significant change in absorbance indicates the compound interferes with the reading and the assay may not be suitable.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 3: Comparison with Alternative Methodologies

No single assay tells the whole story. Orthogonal assays, which measure activity through different physical principles, are crucial for validating hits and building confidence in a compound's mechanism of action.[12]

Signaling Pathway and Assay Principles

G cluster_bio Biological Reaction cluster_assays Assay Methodologies cluster_spectro Spectrophotometry cluster_itc Isothermal Titration Calorimetry (ITC) cluster_cell Cell-Based Assay Lactate Lactate LDH LDH Enzyme Lactate->LDH NAD NAD+ NAD->LDH Pyruvate Pyruvate LDH->Pyruvate NADH NADH LDH->NADH ITC Measure Heat of Binding (Compound to LDH) LDH->ITC Spectro Measure NADH Absorbance (340nm) NADH->Spectro Detects product formation Cell Measure Extracellular Lactate or Glycolytic Rate Inhibitor Pyrazole Inhibitor Inhibitor->LDH Inhibitor->ITC Measures direct interaction Inhibitor->Cell Measures functional outcome

Caption: LDH reaction and principles of different assay methods.

Comparative Analysis of Assay Formats
Assay Method Principle Key Output Pros Cons
Biochemical (Spectrophotometry) Measures enzyme activity by detecting product (NADH) formation.IC50 (Potency)High throughput, cost-effective, well-established.Prone to interference (colored/fluorescent compounds), indirect measure of binding.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed upon direct binding of the inhibitor to the enzyme.[13]Kd (Affinity), ΔH (Enthalpy), ΔS (Entropy)Direct, label-free binding measurement; provides full thermodynamic profile.[13]Low throughput, requires large amounts of pure protein and compound, sensitive to buffer mismatch.
Cell-Based (e.g., Glycolysis Assay) Measures the functional consequence of LDH inhibition in a cellular context (e.g., change in lactate production or extracellular acidification rate).EC50 (Cellular Potency)More physiologically relevant, accounts for cell permeability and metabolism.[4]More complex, lower throughput, indirect target engagement, potential for off-target effects.[12]

Expert Insight: A discrepancy between a potent biochemical IC50 and a weak cellular EC50 often points to poor cell permeability or rapid efflux of the compound—critical information for any drug development program.[4] Conversely, potent cellular activity with a weak biochemical IC50 might suggest the compound acts on a different target within the cell or is metabolized to a more active form.

Conclusion and Best Practices

Ensuring the reproducibility of biological assays for compounds like 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is not a matter of following a checklist but of adopting a scientific mindset focused on control and validation.

  • Characterize Your Compound: Before starting any assay, invest time in understanding your molecule's solubility, stability, and purity in the context of your assay conditions.

  • Optimize and Standardize the Assay: Do not treat protocols as immutable. Optimize key parameters like enzyme and substrate concentrations and then lock them down for all subsequent experiments.[6][14]

  • Run Controls Religiously: Appropriate controls are not optional; they are the data that validates your results. Always include positive, negative, and interference controls.

  • Employ Orthogonal Methods: Validate primary screening hits with a secondary, orthogonal assay to confirm the mechanism of action and rule out artifacts.

  • Document Everything: Reproducibility is impossible without meticulous documentation of all reagents, concentrations, incubation times, and instrument settings.[3]

By adhering to these pillars of scientific integrity, researchers can build a robust and reliable dataset that accurately reflects the biological activity of their compounds, accelerating the journey from discovery to innovation.

References

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development.
  • Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
  • Cronk, D. (2019, June 5). Optimizing Assay Development. Biocompare.
  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
  • Abcam. LDH assay kit guide: Principles and applications.
  • Monash University. Factors affecting enzyme activity.
  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. ScienceDaily.
  • Conduct Science. (2021, July 19). Factors That Affects Enzyme Activity.
  • Sigma-Aldrich. Enzyme Inhibition By Reaction Conditions.
  • Microbe Notes. (2023, August 3). Factors affecting enzyme action and immobilized enzymes.
  • Worthington Biochemical. Factors Affecting Enzyme Activity.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Fathima, A., et al. (2022). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Al-Ostoot, F.H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid proper disposal procedures

As a Senior Application Scientist, I understand that moving from research to application requires not just scientific acumen, but an unwavering commitment to safety and environmental stewardship. The proper handling and...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from research to application requires not just scientific acumen, but an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is not a mere procedural formality; it is a cornerstone of responsible science. Mishandling this compound can lead to regulatory violations, environmental contamination, and, most importantly, immediate health risks to laboratory personnel.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds upon the last to create a closed-loop system of safety and compliance from the point of generation to final disposal.

Core Principle: Waste Characterization

Before any handling, it is crucial to understand the nature of the waste. 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid is, by its chemical structure, a halogenated organic acid .

  • Halogenated Organic: The presence of a chlorine atom is the single most important factor for waste segregation. Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[1] They must never be mixed with non-halogenated organic waste, which is often recycled as fuel.[2]

  • Carboxylic Acid: The acidic functional group means this compound can react with bases. Therefore, it must not be stored in the same container as basic waste to avoid potentially violent neutralization reactions.[1][3]

Based on safety data sheets for structurally similar pyrazole compounds, this chemical should be handled as, at minimum, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[4][5][6][7]

Essential Personal Protective Equipment (PPE)

Direct exposure must be avoided at all times. The selection of PPE is your first line of defense, predicated on the compound's known and potential hazards.

PPE ItemRecommended SpecificationRationale for Use
Hand Protection Nitrile gloves (double-gloving is best practice)Prevents direct skin contact, protecting against irritation and potential absorption.[4]
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US)Protects against splashes that can cause serious, irreversible eye damage.[4]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination during handling and transfer.
Respiratory Use only within a certified chemical fume hoodA primary engineering control to prevent inhalation of dust or aerosols, mitigating respiratory irritation.[4][7]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures the waste is contained, identified, and stored in compliance with federal and local regulations.

Step 1: Select the Correct Waste Container

  • Choose a container made of a compatible material, such as high-density polyethylene (HDPE).[8] Avoid metal containers, as the acidic nature of the waste can cause corrosion over time.[9]

  • The container must be in good condition, free of cracks, and have a secure, screw-top lid to prevent leaks and vapor escape.[3][10]

Step 2: Label the Container Before Use

  • Proper labeling is not just a suggestion; it is a regulatory requirement. Before the first drop of waste is added, the container must be clearly labeled.[10]

  • The label must include:

    • The words "Hazardous Waste" .[2][3]

    • The full chemical name: "Waste 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid" . Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the hazards: "Irritant" and "Halogenated Organic" .[3]

    • If in solution, list all components with approximate percentages.[3]

Step 3: Transfer Waste into the Container

  • All waste transfers must occur inside a chemical fume hood to minimize inhalation exposure.

  • Use a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[3][8]

  • Securely close the lid immediately after adding waste. Containers must remain closed at all times except when actively adding material.[10][11][12]

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

  • The properly labeled and sealed container must be placed in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3][12]

  • The SAA must have secondary containment (e.g., a tray or bin) to contain any potential leaks.[13]

  • Crucially, ensure this halogenated waste is physically segregated from other waste streams, especially non-halogenated organics and bases.[3][13]

Step 5: Arrange for Final Disposal

  • Once the container is full (or waste is no longer being generated), fill in the date on the hazardous waste tag.[11]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12] Never attempt to dispose of this chemical through standard trash or sewer systems.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the waste management process.

G cluster_0 A Waste Generated: 5-Chloro-1-Methyl-3-Phenyl- 1H-Pyrazole-4-Carboxylic Acid B Characterize Waste A->B C Primary Hazard Class: Halogenated Organic Acid B->C Analysis D Select Compatible Container (e.g., HDPE) C->D E Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards D->E F Transfer Waste in Fume Hood (Keep Container Closed) E->F G Store in Designated SAA with Secondary Containment F->G H Segregate from Incompatibles (Bases, Non-Halogenated Waste) G->H I Container Full? H->I J Date Label & Request Pickup from EHS/Certified Handler I->J Yes K Continue Accumulation (Max 1 Year) I->K No K->F

Caption: Waste Disposal Workflow for Halogenated Organic Acids.

Emergency Procedures: Spill Management

Accidents can happen, and preparation is key.

  • Minor Spill (Contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing full PPE (double gloves, goggles, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated waste bag or container.

    • Label this container as "Spill Debris: 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid" and manage it as hazardous waste.[11][14]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Major Spill (Large quantity, uncontained, or outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent re-entry.

    • Contact your institution's emergency response line or EHS department from a safe location.[14] Do not attempt to clean up a major spill yourself.

By adhering to this guide, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental responsibility.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety.
  • Occupational Safety and Health Administration. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Echemi. (n.d.). 5-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID SDS.
  • University of California, Irvine. (n.d.). Safe Handling of Chemicals. Retrieved from UCI Environmental Health and Safety.
  • Echemi. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheets.
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview.
  • Cornell University. (n.d.). 7.2 Organic Solvents.
  • Cornell University. (n.d.). Chapter 9 - Particularly Hazardous Substances.
  • Washington State University. (n.d.). Halogenated Solvents.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Biosynth. (2021, May 18). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 25). 5-Chloro-3-methyl-1-pheny-1H-pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from UMD Environmental Safety, Sustainability and Risk.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
Reactant of Route 2
5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
© Copyright 2026 BenchChem. All Rights Reserved.